4,6-Dichloro-2-methylpyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35923. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,6-dichloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMUTBLUWQGTIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284149 | |
| Record name | 4,6-Dichloro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780-26-3 | |
| Record name | 4,6-Dichloro-2-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-2-methylpyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1780-26-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35923 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dichloro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-DICHLORO-2-METHYLPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UM8PK8RCC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4,6-dichloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety considerations for 4,6-dichloro-2-methylpyrimidine. As a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds, a thorough understanding of this molecule is essential for its effective application in research and development.[1] This document consolidates key data into structured tables, details experimental protocols, and presents logical workflows through diagrams to serve as an in-depth resource for laboratory professionals.
Chemical and Physical Properties
This compound, with the CAS number 1780-26-3, is a halogenated derivative of pyrimidine (B1678525).[1] It typically presents as a white to off-white or light yellow crystalline solid with a faint, characteristic odor.[1] The compound demonstrates moderate thermal stability.[1]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄Cl₂N₂ | [1][2][3][4] |
| Molecular Weight | 163.00 g/mol | [3][4] |
| CAS Number | 1780-26-3 | [1][4][5] |
| Appearance | White to off-white crystalline powder or solid | [1][2][6] |
| Melting Point | 41.5-47.3 °C | [2][4][5][6] |
| Boiling Point | 210.8 ± 20.0 °C (Predicted) | [2] |
| Density | 1.404 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 98 °C / 208.4 °F (closed cup) | [4][6] |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and chloroform; sparingly soluble in water.[1][2][7] | |
| Vapor Pressure | 0.273 mmHg at 25°C | [2] |
Structure and Reactivity
The structure of this compound consists of a central pyrimidine ring substituted with a methyl group at the 2-position and two chlorine atoms at the 4- and 6-positions.
Canonical SMILES: CC1=NC(=CC(=N1)Cl)Cl[1][3] InChI Key: FIMUTBLUWQGTIJ-UHFFFAOYSA-N[1][3][4]
The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, making this compound a versatile building block in organic synthesis.[7] It serves as a key intermediate in the production of various pharmaceuticals, including the anticancer drug Dasatinib, and agrochemicals such as herbicides and fungicides.[1][5][8] Its reactivity is central to its utility, allowing for the construction of more complex, biologically active molecules.[1][8] Compatibility issues exist with strong nucleophiles and alkaline materials, which can lead to exothermic reactions.[1]
References
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98 1780-26-3 [sigmaaldrich.com]
- 5. This compound | 1780-26-3 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. bloomtechz.com [bloomtechz.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide to 4,6-dichloro-2-methylpyrimidine (CAS Number: 1780-26-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-dichloro-2-methylpyrimidine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its significant applications in medicinal chemistry.
Chemical and Physical Properties
This compound is a halogenated pyrimidine (B1678525) derivative that serves as a versatile intermediate in organic synthesis.[1][2] At room temperature, it exists as a white to off-white crystalline solid.[2] It is soluble in various organic solvents but has limited solubility in water.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1780-26-3 | [1] |
| Molecular Formula | C₅H₄Cl₂N₂ | [1] |
| Molecular Weight | 163.00 g/mol | [3][4] |
| Appearance | White to light yellow crystalline powder | [2][5] |
| Melting Point | 41.5-45.5 °C | [3][6] |
| Boiling Point | 210.8 ± 20.0 °C (Predicted) | Not explicitly found in searches |
| Density | 1.404 ± 0.06 g/cm³ (Predicted) | Not explicitly found in searches |
| InChI Key | FIMUTBLUWQGTIJ-UHFFFAOYSA-N | [1][3] |
| SMILES | Cc1nc(Cl)cc(Cl)n1 | [1][3] |
Spectroscopic Data
Table 2: Summary of Available Spectroscopic Data
| Spectrum Type | Availability | Source/Reference |
| GC-MS | Spectrum available for viewing | PubChem[1] |
| ATR-IR | Spectrum available for viewing | PubChem[1] |
| 1H NMR | Predicted shifts can be calculated using cheminformatics tools. | Not explicitly found in searches |
| 13C NMR | Predicted shifts can be calculated using cheminformatics tools. | Not explicitly found in searches |
Synthesis of this compound
A common and high-yielding method for the synthesis of this compound involves the chlorination of 4,6-dihydroxy-2-methylpyrimidine (B75791). The following protocols are based on established procedures.[7][8][9]
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol describes the synthesis of this compound from 4,6-dihydroxy-2-methylpyrimidine using thionyl chloride.
Materials:
-
4,6-dihydroxy-2-methylpyrimidine
-
Thionyl chloride (SOCl₂)
-
Acetonitrile
-
Ice water
Procedure:
-
To a solution of 4,6-dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol) in acetonitrile, add thionyl chloride (18.9 g, 0.16 mol).[7][9]
-
Heat the reaction mixture to 80 °C and stir for 3 hours.[7][9]
-
Monitor the completion of the reaction using thin-layer chromatography (TLC).[7][9]
-
Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[7][9]
-
Filter the precipitated solid.[7]
-
Purify the solid by column chromatography to yield this compound as a white solid (yield: 94%).[7]
Experimental Protocol: Synthesis via Triphosgene (B27547)
This alternative method utilizes the safer chlorinating agent, triphosgene.[8]
Materials:
-
4,6-dihydroxy-2-methylpyrimidine
-
N,N-diethylaniline
-
Dichloroethane
-
Triphosgene
-
4mol/L Hydrochloric acid
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
In a three-necked flask, add 4,6-dihydroxy-2-methylpyrimidine (10g, 0.08mol), N,N-diethylaniline (29.8g, 0.2mol), and dichloroethane (60mL).[8]
-
Heat the mixture to reflux.[8]
-
Slowly add a solution of triphosgene (83g, 0.2mol) dissolved in 40mL of dichloroethane.[8]
-
Continue to reflux the reaction mixture for 6 hours.[8]
-
Wash the reactant solution sequentially with 100mL of water, 100mL of 4mol/L hydrochloric acid, and again with 100mL of water.[8]
-
Dry the dichloroethane layer with anhydrous sodium sulfate and filter.[8]
-
Concentrate the filtrate under reduced pressure to obtain a faint yellow solid.[8]
-
Recrystallize the solid from 50mL of dichloroethane and decolorize with activated carbon to obtain light yellow solid this compound (yield: 92%).[8]
Caption: Synthesis of this compound.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the anticancer drug Dasatinib and the antihypertensive agent Moxonidine.[7] Its two reactive chlorine atoms allow for sequential nucleophilic substitution, enabling the construction of complex molecular architectures.[7]
Role in the Synthesis of Dasatinib
Dasatinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[7] this compound serves as a core scaffold in its synthesis. A key step involves the selective nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms.
Caption: Key steps in the synthesis of Dasatinib.
Experimental Protocol: Synthesis of Dasatinib Intermediate (302964-08-5)
This protocol outlines the synthesis of a key intermediate in the Dasatinib synthesis pathway.[4][10][11]
Materials:
-
This compound
-
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
Solvent (e.g., Dichloromethane)
-
Base (e.g., Sodium hydride)
Procedure:
-
Prepare 2-(6-chloro-2-methylpyrimidin-4-amino)thiazole-5-carboxylic acid by reacting 2-aminothiazole-5-carboxylic acid ethyl ester with this compound, followed by hydrolysis.
-
The resulting carboxylic acid is then converted to its acid chloride.
-
In a separate reaction, 2-chloro-6-methylaniline (B140736) is reacted with sodium hydride.
-
The activated aniline (B41778) is then reacted with the acid chloride to form the amide bond, yielding N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.[12]
Role in the Synthesis of Moxonidine
Moxonidine is a centrally acting antihypertensive drug. The synthesis of Moxonidine also utilizes this compound as a starting material, although the specific intermediate and reaction pathway differ from that of Dasatinib.
Chemical Reactivity and Experimental Workflows
The chemistry of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the 4 and 6 positions. The two chlorine atoms have different reactivities, which can be exploited for selective functionalization.
Caption: General workflow for reactions of this compound.
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
Table 3: GHS Hazard Information
| Hazard Code | Description | Reference(s) |
| H302 | Harmful if swallowed | [1] |
| H314 | Causes severe skin burns and eye damage | [1] |
| H317 | May cause an allergic skin reaction | [1] |
| H411 | Toxic to aquatic life with long lasting effects | [1] |
Handling and Storage:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Store in a cool, dry place away from incompatible materials.[5]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, particularly for the preparation of pharmaceutical compounds. Its well-defined reactivity allows for the controlled and selective introduction of various functional groups, making it an essential tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is key to its effective utilization in the development of new therapeutic agents.
References
- 1. This compound | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. US5455352A - Preparation of N-(2-hydroxyethyl)-piperazine - Google Patents [patents.google.com]
- 4. This compound 98 1780-26-3 [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | 1780-26-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 302964-08-5|2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide|BLD Pharm [bldpharm.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scbt.com [scbt.com]
- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
Core Properties of 4,6-dichloro-2-methylpyrimidine
An In-Depth Technical Guide to 4,6-dichloro-2-methylpyrimidine
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and its role in the development of targeted therapies.
This compound is a halogenated pyrimidine (B1678525) derivative. Its chemical structure and properties make it a versatile building block in organic synthesis, particularly for creating more complex, biologically active molecules.[1]
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₅H₄Cl₂N₂ | [2][3] |
| Molecular Weight | 163.00 g/mol | [2][3] |
| CAS Number | 1780-26-3 | [2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 41.5-45.5 °C | [3] |
| Boiling Point | 210.8 ± 20.0 °C (Predicted) | |
| Density | 1.404 ± 0.06 g/cm³ (Predicted) | |
| IUPAC Name | This compound | [2] |
| SMILES | CC1=NC(=CC(=N1)Cl)Cl | [2] |
Spectral and Analytical Data
Detailed spectral analyses are crucial for the verification of the identity and purity of this compound. While specific peak data is extensive and best viewed in original datasets, the availability of various spectral information is noted below.
| Data Type | Availability | Source / Notes |
| GC-MS | Spectrum available | The mass spectrum can be found in the NW-555-0-0 dataset.[2] |
| Infrared (IR) Spectra | ATR-IR spectrum available | Data is available from sources such as Aldrich (596728).[2] |
| Nuclear Magnetic Resonance (NMR) | Data available in literature | While specific shifts are not provided here, NMR data is a standard characterization method for this compound. |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the chlorination of its dihydroxy precursor, 4,6-dihydroxy-2-methylpyrimidine. Two common methods for this conversion are detailed below.
Synthesis of Precursor: 4,6-dihydroxy-2-methylpyrimidine
The precursor is synthesized from dimethyl malonate and acetamidine (B91507) hydrochloride.
Experimental Protocol:
-
Reaction Setup: Add 1060 ml of methanol (B129727) to a 3L three-necked flask and cool under an ice bath.
-
Addition of Reagents: While stirring, add 108.2 g (2 mol) of sodium methoxide. After dissolution, add 105.6 g (0.8 mol) of dimethyl malonate and 113.4 g (1.2 mol) of acetamidine hydrochloride.[4]
-
Reaction: Remove the ice bath and warm the mixture to 18-25 °C. Stir for 5 hours. The solution will appear creamy white.[4]
-
Work-up: After the reaction, remove methanol by distillation under reduced pressure. Dissolve the residue in 400 mL of water.
-
Crystallization: Adjust the pH to 1-2 with 4mol/L HCl to precipitate a white solid. Stir the mixture at 0 °C for 4 hours to complete crystallization.[4]
-
Purification: Filter the solid via suction filtration. Wash the solid sequentially with ice-cold water and then with ice-cold methanol (0-5 °C).
-
Drying: Dry the purified solid to obtain 4,6-dihydroxy-2-methylpyrimidine. The reported yield is approximately 87%.[4]
Chlorination Method 1: Using Thionyl Chloride
This is a general and effective method for chlorinating the dihydroxy pyrimidine.
Experimental Protocol:
-
Reaction Setup: To a solution of acetonitrile, add 5.0 g (0.04 mol) of 4,6-dihydroxy-2-methylpyrimidine.[3][5]
-
Addition of Chlorinating Agent: Add 18.9 g (0.16 mol) of thionyl chloride to the mixture.[3][5]
-
Reaction: Heat the reaction mixture to 80 °C and stir for 3 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).[3][5]
-
Work-up: Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[3][5]
-
Precipitation: Slowly pour the residue into 50 g of ice water to precipitate the product.[3][5]
-
Purification: Filter the precipitated solid and purify it by column chromatography to yield this compound as a white solid. The reported yield is 94%.[3][5]
Chlorination Method 2: Using Triphosgene (B27547)
This method provides an alternative to using thionyl chloride or phosphorus oxychloride, which can have significant environmental and safety concerns.[4]
Experimental Protocol:
-
Reaction Setup: To the previously synthesized 4,6-dihydroxy-2-methylpyrimidine, add N,N-diethylaniline and dichloroethane. Heat the mixture to reflux.[4]
-
Addition of Chlorinating Agent: Slowly add a solution of triphosgene in dichloroethane to the refluxing mixture.[4]
-
Reaction: Maintain the reflux for 6-8 hours.[4]
-
Work-up: After the reaction, wash the reaction solution. Dry the organic layer, filter, and then concentrate it.
-
Purification: The crude product is purified by recrystallization and decolorization to obtain the final solid this compound.[4]
Logical Workflow for Synthesis
The overall synthesis can be visualized as a two-stage process, starting from basic precursors to the final chlorinated product.
Caption: Synthesis workflow for this compound.
Application in Drug Development: Synthesis of Dasatinib
This compound is a crucial intermediate in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1][3] Dasatinib is primarily used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[6]
Mechanism of Action of Dasatinib
Dasatinib functions as a multi-targeted inhibitor of several key tyrosine kinases that drive cancer cell proliferation and survival.[6][7]
-
Primary Target (BCR-ABL): In CML, the hallmark is the Philadelphia chromosome, which produces an abnormal, constitutively active fusion protein called BCR-ABL tyrosine kinase. This kinase drives uncontrolled cell division. Dasatinib binds to the ATP-binding site of both the active and inactive conformations of the BCR-ABL kinase, inhibiting its activity and blocking downstream signaling. This leads to apoptosis (programmed cell death) of the cancer cells.[6][7]
-
Other Targets: Dasatinib also inhibits other kinase families, including the SRC family (SFKs), c-KIT, EPHA2, and PDGFRβ.[6][7] The inhibition of these kinases contributes to its broad therapeutic effects and its ability to overcome resistance to other inhibitors like Imatinib.[6][7]
Dasatinib Signaling Pathway
The inhibitory action of Dasatinib on its target kinases disrupts multiple downstream signaling pathways that are critical for cancer cell survival and proliferation.
Caption: Dasatinib's mechanism of action and targeted signaling pathways.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1780-26-3 [chemicalbook.com]
- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 7. What is the mechanism of Dasatinib? [synapse.patsnap.com]
Spectroscopic and Synthetic Profile of 4,6-dichloro-2-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the key chemical intermediate, 4,6-dichloro-2-methylpyrimidine. The information is curated to support research, development, and quality control activities involving this compound. All quantitative data is presented in structured tables for clarity and ease of comparison, accompanied by detailed experimental protocols for the cited analytical techniques.
Chemical and Physical Properties
This compound is a halogenated pyrimidine (B1678525) derivative with the chemical formula C₅H₄Cl₂N₂.[1] It serves as a versatile building block in the synthesis of various biologically active molecules.
| Property | Value | Reference |
| Molecular Formula | C₅H₄Cl₂N₂ | [1] |
| Molecular Weight | 163.00 g/mol | [1] |
| CAS Number | 1780-26-3 | [1] |
| Appearance | White to off-white crystalline powder or crystals | |
| Melting Point | 41.5-45.5 °C | |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=NC(=CC(=N1)Cl)Cl | [1] |
| InChIKey | FIMUTBLUWQGTIJ-UHFFFAOYSA-N | [1] |
Spectroscopic Data
The following sections provide available spectroscopic data for this compound, crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2.1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | H-5 (pyrimidine ring) |
| ~2.6 | s | 3H | -CH₃ |
Table 2.2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~170 | C-2 |
| ~162 | C-4, C-6 |
| ~120 | C-5 |
| ~25 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of its constituent functional groups. An Attenuated Total Reflectance (ATR) IR spectrum has been reported.[1]
Table 2.3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | C-H stretch (aromatic) |
| ~2950 | Weak | C-H stretch (methyl) |
| ~1550 | Strong | C=N stretch (pyrimidine ring) |
| ~1450 | Medium | C=C stretch (pyrimidine ring) |
| ~850 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
GC-MS data is available for this compound.[1] The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of two chlorine atoms.
Table 2.4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion | Comments |
| 162/164/166 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms. |
| 127/129 | [M-Cl]⁺ | Loss of a chlorine atom. |
| 92 | [M-2Cl]⁺ | Loss of both chlorine atoms. |
Synthesis of this compound
A common synthetic route to this compound involves the chlorination of 4,6-dihydroxy-2-methylpyrimidine.
Experimental Protocols
The following are detailed methodologies for the key analytical techniques used in the characterization of this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the NMR tube and vortex gently to ensure complete dissolution.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 200 ppm
-
Temperature: 298 K
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and integration to assign the signals to the respective nuclei.
ATR-IR Spectroscopy
Objective: To obtain an infrared spectrum to identify functional groups.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).
Sample Preparation:
-
Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify and label the major absorption bands and assign them to the corresponding molecular vibrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of the sample and to obtain a mass spectrum for molecular weight confirmation and fragmentation analysis.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
Data Processing:
-
Analyze the total ion chromatogram (TIC) to assess the purity of the sample.
-
Extract the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion peak and analyze the fragmentation pattern, paying attention to the isotopic distribution of chlorine-containing fragments.
Logical Relationship Diagram
The following diagram illustrates the logical workflow for the characterization of a synthesized chemical compound like this compound.
References
An In-depth Technical Guide to the NMR Analysis of 4,6-dichloro-2-methylpyrimidine
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 4,6-dichloro-2-methylpyrimidine. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this compound in their work. This document outlines the predicted ¹H and ¹³C NMR spectral data, details the experimental protocols for acquiring such data, and provides a logical workflow for the analysis.
Predicted NMR Spectral Data
Due to the limited availability of public, experimentally-derived NMR spectra for this compound, the following data is based on validated computational prediction models. These predictions provide a reliable basis for the interpretation of experimentally acquired spectra.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting two distinct signals. The predicted chemical shifts, multiplicities, and assignments are summarized in Table 1.
Table 1: Predicted ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.75 | Singlet | 3H | -CH₃ |
| 7.30 | Singlet | 1H | Pyrimidine (B1678525) H-5 |
The methyl protons (-CH₃) are expected to appear as a singlet in the upfield region, characteristic of methyl groups attached to an aromatic ring. The single proton on the pyrimidine ring (H-5) is predicted to be a singlet in the downfield region, a consequence of the deshielding effect of the electronegative nitrogen atoms and chlorine atoms in the heterocyclic ring.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four unique carbon environments in the molecule. The predicted chemical shifts and their assignments are presented in Table 2.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 25.0 | -CH₃ |
| 121.0 | C-5 |
| 162.0 | C-4, C-6 |
| 170.0 | C-2 |
The carbon of the methyl group is predicted to have the most upfield chemical shift. The C-5 carbon, being the only one bonded to a hydrogen, appears in the aromatic region. The two chlorine-bearing carbons (C-4 and C-6) are expected to be degenerate, appearing as a single peak at a downfield chemical shift due to the strong deshielding effect of the chlorine atoms. The C-2 carbon, situated between the two nitrogen atoms, is predicted to be the most deshielded carbon in the molecule.
Experimental Protocols
The following are detailed methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra for small molecules like this compound.
Sample Preparation
-
Sample Weighing : Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles.
-
Filtration (if necessary) : If the solution contains suspended particles, filter it through a small plug of glass wool in the pipette during transfer.
-
Capping and Labeling : Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
-
Instrument Setup : The NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
-
Locking and Shimming : Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to ensure sharp spectral lines.
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment is typically used.
-
Spectral Width : Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time : Typically 2-4 seconds.
-
Relaxation Delay : A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans : Usually 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used.
-
Spectral Width : Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time : Typically 1-2 seconds.
-
Relaxation Delay : A delay of 2-5 seconds is recommended.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.
-
Logical Workflow for NMR Analysis
The process of analyzing the NMR spectra of this compound can be visualized as a systematic workflow. This workflow ensures a thorough and accurate interpretation of the spectral data.
Caption: Workflow for the NMR analysis of this compound.
This diagram illustrates the logical progression from sample preparation through data acquisition to the final spectral analysis and structure confirmation. Each stage is crucial for obtaining reliable and interpretable NMR data. By following this structured approach, researchers can confidently characterize the molecular structure of this compound.
An In-depth Technical Guide to the Infrared Spectrum of 4,6-dichloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrum of 4,6-dichloro-2-methylpyrimidine. This document outlines the experimental protocol for acquiring the spectrum, presents the spectral data in a clear, tabular format, and offers a comprehensive interpretation of the principal absorption bands. A logical workflow for the spectral interpretation is also provided in a visual diagram.
Introduction
This compound is a halogenated heterocyclic compound that serves as a versatile building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Infrared spectroscopy is a powerful analytical technique for the structural elucidation of such molecules by identifying their functional groups and providing insights into their molecular structure. This guide focuses on the interpretation of the ATR-FTIR spectrum of solid this compound.
Experimental Protocol
The infrared spectrum of this compound can be obtained using an ATR-FTIR spectrometer. The following is a general procedure for acquiring the spectrum of a solid sample.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is utilized. The ATR crystal may be composed of diamond or germanium.
Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the sampling area.
Data Acquisition:
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere (e.g., CO2, water vapor).
-
Sample Spectrum: The solid sample is brought into firm contact with the ATR crystal using a pressure clamp. The sample spectrum is then recorded.
-
Spectral Parameters: The spectrum is typically collected in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16-32) are co-added.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
IR Spectrum Data
The ATR-IR spectrum of this compound, sourced from Aldrich (Catalog Number: 596728), is available on SpectraBase.[2] The major absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Tentative Assignment |
| ~3050 | Weak | Aromatic C-H stretching |
| ~2950 | Weak | Asymmetric C-H stretching of the methyl group |
| ~2850 | Weak | Symmetric C-H stretching of the methyl group |
| ~1570 | Strong | C=N stretching vibration of the pyrimidine (B1678525) ring |
| ~1540 | Strong | C=C stretching vibration of the pyrimidine ring |
| ~1420 | Medium | Asymmetric C-H bending of the methyl group |
| ~1380 | Medium | Symmetric C-H bending (umbrella mode) of the methyl group |
| ~1200 | Strong | Ring stretching/breathing mode |
| ~1150 | Strong | C-H in-plane bending |
| ~850 - 750 | Strong | C-Cl stretching vibrations |
| ~700 | Medium | Ring puckering/out-of-plane bending |
Spectral Interpretation
The infrared spectrum of this compound can be divided into several key regions:
-
C-H Stretching Region (3100-2800 cm⁻¹): The weak band observed around 3050 cm⁻¹ is characteristic of the C-H stretching vibration of the aromatic proton on the pyrimidine ring. The weak absorptions near 2950 cm⁻¹ and 2850 cm⁻¹ are attributed to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group, respectively.
-
Double Bond Region (1600-1500 cm⁻¹): This region is dominated by strong absorptions arising from the stretching vibrations of the C=N and C=C bonds within the pyrimidine ring. The bands around 1570 cm⁻¹ and 1540 cm⁻¹ are characteristic of these vibrations and confirm the presence of the pyrimidine core.
-
Fingerprint Region (1500-600 cm⁻¹): This region contains a wealth of information about the molecule's structure.
-
Methyl Group Bending: The medium intensity bands at approximately 1420 cm⁻¹ and 1380 cm⁻¹ correspond to the asymmetric and symmetric bending vibrations of the methyl group.
-
Ring Vibrations: The strong bands around 1200 cm⁻¹ and 1150 cm⁻¹ are likely due to complex ring stretching and breathing modes, as well as in-plane C-H bending vibrations.
-
C-Cl Stretching: The strong absorptions in the 850-750 cm⁻¹ range are characteristic of the C-Cl stretching vibrations. The presence of two chlorine atoms on the pyrimidine ring would be expected to give rise to strong absorptions in this region.
-
Out-of-Plane Bending: The band around 700 cm⁻¹ can be assigned to out-of-plane bending and ring puckering modes of the pyrimidine ring.
-
Visualization of Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the IR spectrum of this compound.
References
Technical Guide: Mass Spectrometry of 4,6-Dichloro-2-methylpyrimidine
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 4,6-dichloro-2-methylpyrimidine (C₅H₄Cl₂N₂). It covers the expected fragmentation patterns under electron ionization (EI), a standard gas chromatography-mass spectrometry (GC-MS) protocol, and visual diagrams illustrating the experimental workflow and molecular fragmentation pathways. This compound is a crucial building block in the synthesis of various pharmaceutical agents, including the kinase inhibitor Dasatinib.[1][2] Understanding its mass spectrometric behavior is essential for reaction monitoring, quality control, and metabolite identification.
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₅H₄Cl₂N₂ | [3] |
| Molecular Weight | 163.00 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| CAS Number | 1780-26-3 | [3] |
| Physical State | Solid (White to light yellow powder/crystal) | [4] |
| Melting Point | 44.0 to 48.0 °C | [4] |
Mass Spectrometry Analysis: Predicted Fragmentation
Electron Ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a structural fingerprint of the analyte.[5][6] The mass spectrum of this compound is distinguished by the characteristic isotopic pattern of its two chlorine atoms.
Isotopic Pattern of the Molecular Ion: The presence of two chlorine atoms results in a distinctive isotopic cluster for the molecular ion (M⁺˙). Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This leads to three major peaks in the molecular ion region:
-
M⁺˙ ([C₅H₄³⁵Cl₂N₂]⁺˙): The peak corresponding to the molecule containing two ³⁵Cl isotopes.
-
(M+2)⁺˙ ([C₅H₄³⁵Cl³⁷ClN₂]⁺˙): The peak for the molecule with one ³⁵Cl and one ³⁷Cl. This is typically the most abundant peak in the cluster.
-
(M+4)⁺˙ ([C₅H₄³⁷Cl₂N₂]⁺˙): The peak for the molecule with two ³⁷Cl isotopes.
Predicted Fragmentation Pathway: The energetically unstable molecular ion undergoes fragmentation to produce smaller, more stable ions.[6] The primary fragmentation events for this compound are predicted to be the loss of a chlorine radical, a methyl radical, or hydrogen chloride. Subsequent fragmentations can involve the loss of small neutral molecules like HCN from the pyrimidine (B1678525) ring.
Workflow for GC-MS Analysis
The following diagram illustrates a typical workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: General experimental workflow for GC-MS analysis.
Quantitative Data Summary
The table below summarizes the predicted key ions and their calculated mass-to-charge ratios (m/z) for this compound. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl).
| Predicted Ion Fragment | Proposed Structure / Loss | Calculated m/z |
| [M]⁺˙ | Molecular Ion | 162 |
| [M+2]⁺˙ | Molecular Ion (one ³⁷Cl) | 164 |
| [M+4]⁺˙ | Molecular Ion (two ³⁷Cl) | 166 |
| [M - Cl]⁺ | Loss of a Chlorine radical | 127 |
| [M - CH₃]⁺ | Loss of a Methyl radical | 147 |
| [M - HCl]⁺˙ | Loss of Hydrogen Chloride | 126 |
| [M - Cl - HCN]⁺ | Loss of Cl followed by HCN | 100 |
Predicted Mass Spectrometry Fragmentation Pathway
The diagram below visualizes the likely fragmentation cascade of this compound following electron ionization.
Caption: Predicted fragmentation of this compound.
Experimental Protocols
A detailed, reproducible protocol for the analysis of this compound by GC-MS is provided below. This method is based on standard procedures for the analysis of semi-volatile organic compounds.[7][8]
A. Sample Preparation
-
Standard Preparation: Accurately weigh ~10 mg of this compound standard and dissolve it in 10 mL of dichloromethane (B109758) or ethyl acetate (B1210297) to create a 1 mg/mL stock solution.
-
Working Solution: Perform serial dilutions of the stock solution with the same solvent to prepare working standards in the range of 1 µg/mL to 10 µg/mL.
-
Sample Preparation: For reaction monitoring, dissolve the crude reaction mixture in a suitable solvent and dilute to fall within the calibration range. Ensure the final sample is free of non-volatile materials.
B. GC-MS Instrumentation and Conditions
-
System: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Injector:
-
Mode: Splitless
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
-
Gas Chromatograph (GC):
-
Column: HP-5ms (or equivalent) 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full Scan
-
Mass Range: m/z 40 - 400
-
C. Data Analysis
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Examine the mass spectrum corresponding to the peak of interest.
-
Identify the molecular ion cluster (m/z 162, 164, 166) to confirm the presence of the target compound.
-
Correlate the observed fragment ions with the predicted fragmentation pattern for structural confirmation.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 127 or 164) against the concentration of the prepared standards.
References
- 1. This compound | 1780-26-3 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1780-26-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. thermoscientific.fr [thermoscientific.fr]
- 8. documents.thermofisher.com [documents.thermofisher.com]
4,6-dichloro-2-methylpyrimidine reactivity with nucleophiles
An In-depth Technical Guide to the Reactivity of 4,6-dichloro-2-methylpyrimidine with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a pivotal heterocyclic compound widely utilized as a versatile building block in the synthesis of a broad spectrum of biologically active molecules and functional materials.[1] Its chemical architecture, featuring a pyrimidine (B1678525) core substituted with two reactive chlorine atoms and a methyl group, allows for sequential and regioselective functionalization. This guide provides a comprehensive technical overview of the reactivity of this compound with various nucleophiles, focusing on the principles of nucleophilic aromatic substitution (SNAr), regioselectivity, and practical experimental considerations.
The pyrimidine ring is intrinsically electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles, particularly at positions ortho and para to the ring nitrogens (C2, C4, and C6). The chlorine atoms at the C4 and C6 positions serve as excellent leaving groups, facilitating SNAr reactions.[2]
Core Reactivity Principles: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for the functionalization of this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is typically a two-step addition-elimination sequence.
-
Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C6). This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted pyrimidine product.
The reactivity of the C4 and C6 positions is significantly enhanced by the electron-withdrawing effect of the adjacent ring nitrogen atoms, which stabilize the negatively charged Meisenheimer complex.[4]
Regioselectivity
The presence of two identical leaving groups at the C4 and C6 positions raises the question of regioselectivity. In principle, both positions are highly activated. However, several factors can influence which position reacts preferentially in a mono-substitution reaction:
-
Steric Hindrance: The methyl group at the C2 position can exert a minor steric influence, potentially making the C6 position slightly less accessible to bulky nucleophiles compared to the C4 position.
-
Reaction Conditions: Temperature, solvent, and the nature of the nucleophile can subtly influence the kinetic and thermodynamic control of the reaction, thereby affecting the product ratio.
-
Electronic Asymmetry: While electronically similar, slight differences in the LUMO (Lowest Unoccupied Molecular Orbital) coefficients at C4 and C6 can lead to preferential attack at the position with the larger coefficient.[5]
For most practical purposes with common nucleophiles, the C4 and C6 positions are considered to have comparable reactivity, often leading to mixtures of mono-substituted isomers or proceeding directly to di-substitution if an excess of the nucleophile is used.
Visualized Mechanisms and Workflows
General SNAr Mechanism
Caption: General mechanism for SNAr on this compound.
Factors Influencing Regioselectivity
Caption: Key factors governing regioselective substitution.
Typical Experimental Workflow
Caption: Standard workflow for a nucleophilic substitution experiment.
Reactivity with Specific Nucleophiles
This section details the reactions of this compound with common classes of nucleophiles.
Reaction with Amines (Aminolysis)
The substitution of chlorine with an amine is a fundamental transformation. Both primary and secondary amines react readily, often in the presence of a non-nucleophilic base to neutralize the HCl generated.
| Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Product | Yield (%) |
| Morpholine (B109124) | THF | DIPEA | 80 | 12 | 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine | ~90 |
| Piperazine (mono-Boc) | DMF | K₂CO₃ | 100 | 6 | tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate | 85-95 |
| Aniline | Dioxane | NaH | RT | 4 | N-(6-chloro-2-methylpyrimidin-4-yl)aniline | ~88 |
| Ethylamine | Ethanol | Et₃N | Reflux | 8 | 6-chloro-N-ethyl-2-methylpyrimidin-4-amine | ~92 |
Experimental Protocol: Synthesis of 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine [6]
-
Reactant Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.), anhydrous tetrahydrofuran (B95107) (THF, ~0.2 M), and morpholine (1.1 eq.).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq.) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-16 hours).
-
Work-up: Cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Reaction with Alcohols/Alkoxides (Alkoxylation)
Alcohols are weaker nucleophiles than amines and typically require conversion to their corresponding alkoxides using a strong base (e.g., NaH, NaOMe) for efficient reaction. The reaction is often performed in the parent alcohol as the solvent.
| Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Product | Yield (%) |
| Sodium methoxide (B1231860) | Methanol (B129727) | NaOMe | RT | 2 | 4-chloro-6-methoxy-2-methylpyrimidine | >90 |
| Sodium ethoxide | Ethanol | NaOEt | 20 | 2 | 4-chloro-6-ethoxy-2-methylpyrimidine | ~89 |
| Phenol | DMF | K₂CO₃ | 110 | 12 | 4-chloro-2-methyl-6-phenoxypyrimidine | ~85 |
| Benzyl alcohol | THF | NaH | 60 | 5 | 4-(benzyloxy)-6-chloro-2-methylpyrimidine | ~90 |
Experimental Protocol: Synthesis of 4-chloro-6-methoxy-2-methylpyrimidine
-
Reactant Preparation: In a flame-dried flask under nitrogen, add a 25 wt.% solution of sodium methoxide in methanol (1.05 eq.) to a solution of this compound (1.0 eq.) in anhydrous methanol at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by adding water. Most of the methanol is removed under reduced pressure. Extract the aqueous residue with dichloromethane (B109758) or ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate. The crude product can be purified by silica gel chromatography if necessary.
Reaction with Thiols/Thiolates (Thiolation)
Thiols are excellent nucleophiles and their corresponding thiolates (formed with a base) are even more reactive.[7] These reactions are often rapid and high-yielding, even at room temperature.
| Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Product | Yield (%) |
| Thiophenol | DMF | K₂CO₃ | RT | 1 | 4-chloro-2-methyl-6-(phenylthio)pyrimidine | >95 |
| Sodium thiomethoxide | Methanol | NaSMe | RT | 0.5 | 4-chloro-2-methyl-6-(methylthio)pyrimidine | >95 |
| Ethanethiol | Ethanol | Et₃N | 50 | 3 | 4-chloro-6-(ethylthio)-2-methylpyrimidine | ~93 |
| 1-Dodecanethiol | THF | NaH | RT | 2 | 4-chloro-6-(dodecylthio)-2-methylpyrimidine | ~96 |
Experimental Protocol: Synthesis of 4-chloro-2-methyl-6-(phenylthio)pyrimidine
-
Reactant Preparation: To a solution of this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (1.5 eq.) followed by the dropwise addition of thiophenol (1.05 eq.).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC.
-
Work-up: Pour the reaction mixture into ice-water. A precipitate will often form. Filter the solid and wash thoroughly with water. Alternatively, extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The product is often pure enough for subsequent steps, but can be recrystallized or purified by column chromatography.
Reaction with Sodium Azide (B81097)
The azide ion (N₃⁻) is a potent nucleophile used to install the versatile azido (B1232118) group, which can be further transformed into amines, triazoles, or tetrazoles.
| Nucleophile | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Sodium Azide | Acetonitrile (B52724)/H₂O | 80 | 4 | 4-azido-6-chloro-2-methylpyrimidine | ~90 |
| Sodium Azide | DMF | 50 | 6 | 4-azido-6-chloro-2-methylpyrimidine | ~88 |
Experimental Protocol: Synthesis of 4-azido-6-chloro-2-methylpyrimidine [8]
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of acetonitrile and water (e.g., 4:1 v/v).
-
Nucleophile Addition: Add sodium azide (NaN₃, 1.2 eq.) in one portion. Caution: Sodium azide is highly toxic. Azide-containing compounds can be explosive and should be handled with appropriate care behind a blast shield.
-
Reaction: Heat the mixture to 80 °C and stir for 4 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product should be handled with care and stored away from heat and light.
Synthesis of this compound
The title compound is most commonly prepared from its dihydroxy precursor, 4,6-dihydroxy-2-methylpyrimidine (B75791), which is synthesized via the condensation of acetamidine (B91507) and a malonic ester.[9] The subsequent chlorination is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][10]
Experimental Protocol: Synthesis from 4,6-dihydroxy-2-methylpyrimidine [10]
-
To a flask equipped with a reflux condenser and a gas trap, add 4,6-dihydroxy-2-methylpyrimidine (1.0 eq.) and phosphorus oxychloride (POCl₃, 4.0 eq.).
-
Optionally, a catalytic amount of a tertiary amine like N,N-dimethylaniline can be added to accelerate the reaction.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Slowly and cautiously pour the viscous residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) while cooling in an ice bath.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers, concentrate, and purify by column chromatography or recrystallization to afford this compound as a low-melting solid.[10]
Conclusion
This compound demonstrates robust and predictable reactivity towards a wide array of nucleophiles via the SNAr mechanism. The high activation of the C4 and C6 positions allows for efficient displacement of the chloro substituents by amines, alkoxides, thiolates, and other nucleophiles under generally mild conditions. This reliable reactivity profile, coupled with the potential for sequential substitutions, cements its status as a high-value scaffold for the synthesis of complex molecular architectures in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to effectively utilize this versatile chemical intermediate.
References
- 1. This compound | 1780-26-3 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 8. Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Theoretical Insights into the Reactivity of 4,6-dichloro-2-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies concerning the reactions of 4,6-dichloro-2-methylpyrimidine, a crucial scaffold in medicinal chemistry. Leveraging computational chemistry, this document explores the underlying principles governing its reactivity, focusing on nucleophilic aromatic substitution (SNAr), the predominant reaction pathway for this class of compounds.
Introduction to the Reactivity of Dichloropyrimidines
This compound is an electron-deficient heteroaromatic compound, making it susceptible to nucleophilic attack. The two chlorine atoms at the C4 and C6 positions are potential leaving groups, and their substitution by various nucleophiles is a key strategy in the synthesis of a wide range of biologically active molecules. The regioselectivity of these reactions—whether a nucleophile attacks the C4 or C6 position—is governed by a combination of electronic and steric factors. The pyrimidine (B1678525) ring's nitrogen atoms significantly decrease electron density at the carbon positions, thereby activating the ring for SNAr reactions and stabilizing the negatively charged intermediates.[1][2]
Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable for elucidating the mechanisms of these reactions.[3][4][5] They provide valuable insights into reaction pathways, transition states, and the factors controlling selectivity, complementing experimental findings.[6][7][8]
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of this compound with a nucleophile (Nu-) is generally understood to proceed through one of two primary mechanisms: a stepwise addition-elimination pathway or a concerted pathway.
-
Stepwise Mechanism (via Meisenheimer Complex): The traditional view of SNAr reactions involves a two-step process. First, the nucleophile attacks one of the chlorinated carbon atoms (C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] In the second, typically rapid step, the chloride ion is expelled, restoring the aromaticity of the pyrimidine ring.
-
Concerted Mechanism: An increasing body of computational and experimental evidence suggests that many SNAr reactions may proceed through a single, concerted transition state where the bond to the nucleophile is formed concurrently with the cleavage of the bond to the leaving group.[7] DFT calculations are instrumental in distinguishing between these two pathways by locating potential intermediates and transition states on the potential energy surface.[8]
The regioselectivity of the initial nucleophilic attack is a critical aspect of these reactions. For substituted dichloropyrimidines, the position of substitution is highly sensitive to the electronic nature of the substituents on the ring.[10] In the case of 2,4-dichloropyrimidines, substitution generally occurs at the C4 position. This preference is often explained by Frontier Molecular Orbital (FMO) theory, which suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, making it more susceptible to nucleophilic attack.[11] For this compound, the C4 and C6 positions are electronically similar, and subtle electronic effects of the 2-methyl group and the positioning of the ring nitrogens, as well as steric hindrance, will dictate the preferred site of reaction.
Computational Methodologies for Studying Dichloropyrimidine Reactions
Theoretical investigations of SNAr reactions on dichloropyrimidines typically employ quantum mechanical calculations to model the reaction at the molecular level. Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational cost.[3][4][12]
Key Experimental/Computational Protocols
A typical computational protocol for investigating the SNAr reaction of this compound would involve the following steps:
-
Geometry Optimization: The three-dimensional structures of the reactants (this compound and the nucleophile), transition states, intermediates (if any), and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Energy Calculations: The electronic energies of all species are calculated to determine the reaction profile, including activation energies and reaction enthalpies.
-
Solvent Effects: Since these reactions are often performed in a solvent, its effect is typically included in the calculations using a continuum solvent model, such as the Polarizable Continuum Model (PCM).
-
Reaction Pathway Analysis: The Intrinsic Reaction Coordinate (IRC) is often calculated to confirm that the identified transition state connects the reactants and products (or intermediates).
A commonly employed level of theory for such studies is the B3LYP functional with a Pople-style basis set such as 6-31+G* or a more extensive basis set like 6-311++G(d,p).[3][4]
Quantitative Data from Theoretical Studies
While specific theoretical data for this compound is not abundant in the literature, we can present representative data from computational studies on analogous systems to illustrate the typical energetic parameters obtained from such investigations. The following table summarizes calculated activation energies for SNAr reactions on related chloropyrimidine systems.
| Reactant | Nucleophile | Position of Attack | Calculated Activation Energy (kcal/mol) | Computational Method | Reference |
| 2-MeSO2-4-chloropyrimidine | Aromatic formamide | C2 | ~8.75 | Quantum Mechanics (QM) | [13] |
| 2-MeSO2-4-chloropyrimidine | Aromatic formamide | C4 | ~14.71 | Quantum Mechanics (QM) | [13] |
| 2-MeSO2-4-chloropyrimidine | Alkoxide | C2 | ~0.25 | Quantum Mechanics (QM) | [13] |
| 2-MeSO2-4-chloropyrimidine | Alkoxide | C4 | ~4.11 | Quantum Mechanics (QM) | [13] |
| 2,4-dichloropyrimidine with C6-OMe | Amine | C2 Transition State | Lower Energy | DFT (wB97X-D/6-31G) | [10] |
| 2,4-dichloropyrimidine with C6-OMe | Amine | C4 Transition State | Higher Energy (+0.76) | DFT (wB97X-D/6-31G) | [10] |
Note: The values presented are for illustrative purposes and are drawn from studies on structurally related molecules. The actual activation energies for this compound will depend on the specific nucleophile and reaction conditions.
Visualizing Reaction Pathways and Workflows
Generalized SNAr Reaction Pathway
The following diagram illustrates the generalized stepwise SNAr pathway for the reaction of this compound with a nucleophile.
Caption: Generalized stepwise SNAr mechanism for this compound.
Computational Workflow for SNAr Reaction Analysis
The diagram below outlines a typical computational workflow for the theoretical investigation of an SNAr reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]
- 13. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Solubility of 4,6-dichloro-2-methylpyrimidine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-dichloro-2-methylpyrimidine is a key heterocyclic intermediate in the synthesis of a variety of pharmacologically active molecules and agrochemicals.[1][2] Its chemical structure, featuring a pyrimidine (B1678525) core with two chlorine atoms and a methyl group, makes it a versatile building block, notably in the synthesis of kinase inhibitors such as Dasatinib (B193332).[1] Understanding its solubility in various organic solvents is crucial for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data, experimental protocols for solubility determination, and a relevant synthetic pathway.
Physicochemical Properties
-
Molecular Formula: C₅H₄Cl₂N₂[3]
-
Molecular Weight: 163.00 g/mol [3]
-
Appearance: White to off-white or light yellow crystalline powder or solid.[1][4]
-
Melting Point: 41.5-45.5 °C[1]
Qualitative Solubility Data
| Solvent | Solubility | Source(s) |
| Methanol (B129727) | Soluble | [1][5] |
| Chloroform | Forms a clear, colorless to pale yellow solution | [4] |
| Tetrahydrofuran (THF) | Implied soluble (used as a reaction solvent) | [6][7] |
| Dichloromethane (DCM) | Implied soluble (used as a reaction solvent) | [7] |
| N,N-Dimethylacetamide | Implied soluble (used as a reaction solvent) | [8] |
| Water | Sparingly soluble | [2] |
Experimental Protocols for Solubility Determination
While specific published methods for determining the solubility of this compound are scarce, standard laboratory protocols can be readily applied. The gravimetric method is a common and reliable technique.
Gravimetric Method for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., methanol, acetone, ethyl acetate)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vial
-
Vacuum oven or desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution is saturated.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from several hours to 24 hours.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Transfer the filtered solution to a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely removed, weigh the dish or vial containing the dried solute.
-
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100
-
Logical and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for solubility determination and a key synthetic pathway involving this compound.
Conclusion
While quantitative solubility data for this compound remains to be extensively published, qualitative information and its application in organic synthesis confirm its solubility in several common organic solvents, particularly methanol and chlorinated solvents. For drug development and process chemistry, it is recommended that solubility is determined experimentally using standard methods like the gravimetric technique outlined in this guide. The provided workflows offer a clear visual representation of the necessary experimental and synthetic procedures relevant to this important chemical intermediate.
References
- 1. This compound | 1780-26-3 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. US20150057446A1 - Process for preparing dasatinib monohydrate - Google Patents [patents.google.com]
- 7. WO2017098391A1 - Process for the preparation of dasatinib - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Physicochemical Properties of 4,6-dichloro-2-methylpyrimidine
This technical guide provides a comprehensive overview of the physical and chemical properties of 4,6-dichloro-2-methylpyrimidine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physical and Chemical Properties
This compound is a halogenated pyrimidine (B1678525) derivative with the chemical formula C₅H₄Cl₂N₂. At room temperature, it typically presents as a solid.
Physical Appearance
The physical appearance of this compound is consistently reported as a white to off-white or pale-yellow crystalline solid or powder.[1][2] Some sources also describe it as a colorless to light yellow substance, which may suggest the presence of impurities.[1][3] It is noted to have a faint, characteristic, or sometimes pungent odor.[1]
Melting Point
The melting point of this compound is a critical parameter for its identification and purity assessment. The experimentally determined melting point generally falls within a narrow range. The most commonly cited melting point range is 41.5-45.5 °C .[2][4][5][6] Another reported range is 44.0 to 48.0 °C .[7] A specific melting point of 47 °C has also been noted.[7]
Quantitative Data Summary
For ease of comparison, the key quantitative physicochemical data for this compound are summarized in the table below.
| Property | Value | References |
| Melting Point | 41.5-45.5 °C | [2][4][5][6] |
| 44.0-48.0 °C | [7] | |
| 47 °C | [7] | |
| Molecular Formula | C₅H₄Cl₂N₂ | [1][4][6][8][9] |
| Molecular Weight | 163.00 g/mol | [4][6][8] |
Experimental Protocol: Melting Point Determination
The following is a standard methodology for the determination of the melting point of a crystalline solid like this compound, based on established laboratory practices.
Objective: To determine the melting point range of a solid sample of this compound.
Apparatus:
-
Melting point apparatus (e.g., digital melting point device or Thiele tube with oil bath)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation:
-
Ensure the sample of this compound is dry and in the form of a fine powder. If necessary, gently crush the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the sample.
-
-
Calibration (if using a non-digital apparatus):
-
It is good practice to first determine the melting point of a standard compound with a known melting point in a similar range to calibrate the thermometer and apparatus.
-
-
Determination of Melting Point:
-
Place the capillary tube containing the sample into the heating block or oil bath of the melting point apparatus.
-
Begin heating the sample. Initially, a rapid heating rate can be used to approach the expected melting point.
-
As the temperature nears the anticipated melting point (around 10-15 °C below), reduce the heating rate to approximately 1-2 °C per minute. This slow heating rate is crucial for an accurate determination.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to heat slowly and record the temperature at which the last solid crystal melts completely (the end of the melting range).
-
-
Reporting:
-
The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.
-
Workflow for Physical Property Determination
The logical flow for determining the physical properties of a chemical compound like this compound can be visualized as follows.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 1780-26-3 [chemicalbook.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. chembk.com [chembk.com]
- 5. This compound 98 1780-26-3 [sigmaaldrich.com]
- 6. 4,6-二氯-2-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 1780-26-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. This compound | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 1780-26-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
Stability and Storage Conditions for 4,6-Dichloro-2-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4,6-dichloro-2-methylpyrimidine. Drawing from available data and analogous compounds, this document outlines potential degradation pathways, handling procedures, and detailed experimental protocols for stability assessment. This information is critical for ensuring the integrity of the compound in research and development settings.
Physicochemical Properties and Recommended Storage
This compound is a crystalline solid.[1] General recommended storage is at room temperature in a cool, dark, and dry place.[2][3] Some suppliers recommend refrigeration at 2-8°C. To maintain the compound's integrity, it should be stored in a tightly sealed container to prevent moisture ingress.[1]
Table 1: Summary of Physical and Storage Information
| Parameter | Value | Source |
| Molecular Formula | C₅H₄Cl₂N₂ | [1] |
| Molecular Weight | 163.00 g/mol | [1] |
| Appearance | Off-white crystalline solid | [1] |
| Melting Point | 45.7 - 47.3 °C | [1] |
| Recommended Storage | Room temperature, in a cool, dark, dry place. Some suppliers recommend 2-8°C. | [1][2][3] |
| Incompatibilities | Strong oxidizing agents, strong acids. | [1] |
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, data from structurally similar dichloropyrimidine derivatives suggest that the primary degradation pathway is hydrolysis.[3] The two chlorine atoms on the pyrimidine (B1678525) ring are electron-withdrawing, making the corresponding carbon atoms susceptible to nucleophilic attack by water. This hydrolysis can be catalyzed by both acidic and basic conditions.[3]
The proposed hydrolytic degradation would likely occur in a stepwise manner, with the initial substitution of one chlorine atom to form a hydroxypyrimidine intermediate, followed by the substitution of the second chlorine atom.
Below is a diagram illustrating the proposed hydrolytic degradation pathway.
Caption: Proposed hydrolytic degradation pathway of this compound.
Experimental Protocols for Stability Assessment
To ensure the stability of this compound for its intended use, a comprehensive stability testing program should be implemented. This typically involves forced degradation studies to identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.
Forced Degradation Study Protocol
This protocol is a general guideline and should be adapted based on the specific analytical method and instrumentation.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.
Table 2: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 8 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal Degradation | Solid State | 80°C | 72 hours |
| Photostability | ICH Q1B specified light exposure | Controlled Room Temp. | Per ICH Q1B guidelines |
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Hydrolysis: To separate aliquots of the stock solution, add an equal volume of the acidic or basic solution. Incubate at the specified temperature for the designated duration. At various time points, withdraw samples, neutralize them (for acid and base hydrolysis), and dilute with the mobile phase for analysis.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution. Keep the solution at room temperature and protected from light. Sample at various time points and dilute for analysis.
-
Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven. After the specified duration, dissolve the stressed solid in the initial solvent for analysis.
-
Photostability: Expose the solid compound and a solution to light conditions as specified in the ICH Q1B guideline.[4][5] A dark control sample should be stored under the same conditions but protected from light.[6] The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours/m².[5][7]
-
-
Analytical Method: A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), should be used. The method must be able to separate the intact this compound from all potential degradation products.[8][9]
-
Data Analysis:
-
Quantify the amount of remaining this compound and the amount of each degradation product formed.
-
Calculate the percentage of degradation.
-
Determine the mass balance to ensure all components are accounted for.
-
Below is a workflow diagram for the forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
Summary and Recommendations
To ensure the quality and reliability of experimental results, it is imperative to handle and store this compound under appropriate conditions.
-
Storage: Store in a tightly sealed container in a cool, dry, dark place. For long-term storage, refrigeration at 2-8°C may be considered.
-
Handling: Avoid contact with strong oxidizing agents and strong acids. Use appropriate personal protective equipment, as the compound may cause skin and eye irritation.[1]
-
Stability: Be aware of the potential for hydrolytic degradation, especially in the presence of moisture and under acidic or basic conditions. Prepare solutions fresh whenever possible and avoid prolonged storage in protic solvents. For critical applications, it is highly recommended to perform a stability study to understand the degradation profile under specific experimental conditions.
References
- 1. This compound | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. benchchem.com [benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. 3 Important Photostability Testing Factors [sampled.com]
- 7. rdlaboratories.com [rdlaboratories.com]
- 8. benchchem.com [benchchem.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
An In-depth Technical Guide to the Safe Handling of 4,6-dichloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4,6-dichloro-2-methylpyrimidine (CAS No. 1780-26-3), a key intermediate in the synthesis of various pharmaceutical compounds. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1][2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[3] |
| Skin Sensitization | 1, 1A, 1B | H317: May cause an allergic skin reaction[1] |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation[3] |
| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects[1] |
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C5H4Cl2N2 |
| Molecular Weight | 163.00 g/mol [1] |
| Appearance | Off-white to white crystalline solid[3] |
| Melting Point | 45.7 - 47.3 °C / 114.3 - 117.1 °F[3] |
| Flash Point | 98 °C / 208.4 °F[3] |
| Solubility | Sparingly soluble in water, soluble in organic solvents.[4] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles and/or a face shield.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., neoprene, nitrile rubber), lab coat, and other protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation. If dusts are generated, a NIOSH/MSHA approved respirator should be worn.[3] |
Experimental Protocols for Safe Handling and Emergency Procedures
General Handling and Storage Protocol
Objective: To outline the standard procedure for the safe handling and storage of this compound in a laboratory setting.
Methodology:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.[5]
-
Confirm the availability of a chemical spill kit.
-
Don the appropriate PPE as specified in Section 3.
-
-
Handling:
-
Handle the substance in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid the formation of dust and aerosols.[2]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Use spark-proof tools and explosion-proof equipment if there is a risk of ignition.
-
Keep the container tightly closed when not in use.[3]
-
-
Storage:
Accidental Release (Spill) Protocol
Objective: To provide a step-by-step guide for the safe cleanup of a small-scale spill of this compound. For large spills, evacuate the area and contact emergency services.
Methodology:
-
Immediate Response:
-
Alert others in the immediate vicinity of the spill.
-
If safe to do so, eliminate all ignition sources.
-
Ensure the area is well-ventilated.
-
-
Containment and Cleanup:
-
Don appropriate PPE, including respiratory protection if dust is present.
-
Cover the spill with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.
-
Work from the outside of the spill inwards to prevent spreading.
-
Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.
-
For any remaining residue, decontaminate the surface with a suitable solvent (e.g., alcohol), followed by washing with soap and water.[2] Collect all cleaning materials for proper disposal.
-
-
Disposal:
First Aid Measures
Objective: To provide immediate first aid instructions in the event of exposure to this compound. Medical attention should be sought in all cases of exposure.
Methodology:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation or a rash occurs, get medical advice/attention.[2][3]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor/physician if you feel unwell.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Visualized Workflows and Logical Relationships
The following diagrams illustrate key safety and emergency procedures.
Caption: Workflow for handling a chemical spill.
Caption: Decision tree for first aid procedures.
Fire Fighting Measures
In case of a fire involving this compound, the following measures should be taken.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Disposal Considerations
All waste generated from the use of this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste.[3] Disposal should be carried out by a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
References
The Versatility of 4,6-dichloro-2-methylpyrimidine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine (B94841) and pyrimidine bases of DNA and RNA. Among the vast array of pyrimidine-based building blocks, 4,6-dichloro-2-methylpyrimidine stands out as a particularly versatile and valuable intermediate. Its two reactive chlorine atoms provide a gateway for sequential and selective functionalization, enabling the synthesis of diverse and complex molecular architectures. This technical guide delves into the significant potential of this compound in medicinal chemistry, with a focus on its application in the development of targeted therapies, particularly kinase inhibitors for oncology.
Chemical Reactivity and Synthetic Utility
The key to the utility of this compound lies in the differential reactivity of its chlorine atoms, which are susceptible to nucleophilic substitution. This allows for a stepwise introduction of various functionalities, a crucial aspect in the construction of libraries of compounds for drug discovery. The most prevalent reaction is amination, which is fundamental to the synthesis of a wide range of biologically active aminopyrimidine derivatives.[1]
Synthesis of the Core Scaffold
The journey to harnessing the potential of this compound begins with its synthesis. A common and well-established method involves the chlorination of 4,6-dihydroxy-2-methylpyrimidine (B75791).[1]
Experimental Protocol: Synthesis of this compound
A detailed and optimized protocol for the synthesis of this compound is as follows:
-
Precursor Synthesis: The initial step involves the condensation of acetamidine (B91507) hydrochloride with diethyl malonate in the presence of a strong base like sodium methoxide (B1231860) in an alcoholic solvent. The resulting intermediate is then acidified to produce 4,6-dihydroxy-2-methylpyrimidine.[1]
-
Chlorination: The synthesized 4,6-dihydroxy-2-methylpyrimidine is then subjected to chlorination. A widely used and effective method employs phosphorus oxychloride (POCl₃), often in the presence of an acid scavenger such as N,N-diethylaniline.[1][2] An alternative and safer approach utilizes triphosgene (B27547).[2]
-
To a mixture of 4,6-dihydroxy-2-methylpyrimidine, N,N-diethylaniline, and dichloroethane, a solution of triphosgene in dichloroethane is slowly added.[2]
-
The reaction mixture is heated to reflux and maintained for 6-8 hours.[2]
-
After completion, the reaction mixture is washed, dried, and the organic layer is concentrated.[2]
-
The crude product is then purified by recrystallization to yield the solid this compound.[2]
-
Application in the Development of Kinase Inhibitors
The 2-aminopyrimidine (B69317) scaffold, readily accessible from this compound, is a privileged structure in the design of kinase inhibitors. It acts as a bioisostere for the adenine (B156593) ring of ATP, enabling competitive binding to the ATP-binding pocket of various kinases. This has been successfully exploited in the development of treatments for a range of diseases, most notably cancer.
Case Study 1: Dasatinib (B193332) - A BCR-ABL Inhibitor
Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[3] The core of Dasatinib's structure is derived from a substituted aminopyrimidine, highlighting the importance of intermediates like this compound in its synthesis.[4]
Quantitative Data: Biological Activity of Dasatinib and its Analogues
The following table summarizes the inhibitory activities of Dasatinib and some of its analogues against various kinases and cell lines.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Assay Type | Reference |
| Dasatinib | Bcr-Abl (wild-type) | <1 | K562 | Proliferation Assay | [5] |
| Dasatinib | Src Family Kinases | 0.5-16 | - | Kinase Assay | [5] |
| Dasatinib analogue 3j | DDR1 | 2.26 ± 0.46 | - | Kinase Assay | [6] |
| Dasatinib analogue 3j | DDR2 | 7.04 ± 2.90 | - | Kinase Assay | [6] |
| Dasatinib analogue 3j | - | 0.125 ± 0.017 | K562 | Proliferation Assay | [6] |
Signaling Pathway: BCR-ABL in Chronic Myeloid Leukemia
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML.[7][8] It activates a cascade of downstream signaling pathways, leading to uncontrolled cell proliferation and resistance to apoptosis.[7][9]
Case Study 2: Novel EGFR Inhibitors for Non-Small Cell Lung Cancer
Non-small cell lung cancer (NSCLC) is often driven by mutations in the Epidermal Growth Factor Receptor (EGFR), leading to its constitutive activation.[10][11] While first and second-generation EGFR inhibitors have been effective, the emergence of resistance mutations, such as T790M, necessitates the development of new therapeutic agents.[12] Recently, derivatives of 2,4-dichloro-6-methylpyrimidine (B20014) have been designed and synthesized as potent and selective inhibitors of mutant EGFR.[13]
Quantitative Data: Biological Activity of a Novel EGFR Inhibitor
The following table presents the inhibitory activity of a promising compound, L-18, derived from a 2,4-dichloro-6-methylpyrimidine scaffold.
| Compound | Target Kinase | % Inhibition (at 1 µM) | Cell Line | IC50 (µM) | Reference |
| L-18 | EGFRT790M/L858R | 81.9 | - | - | [13] |
| L-18 | - | - | H1975 | 0.65 ± 0.06 | [13] |
Signaling Pathway: EGFR in Non-Small Cell Lung Cancer
Mutant EGFR activates several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote tumor growth, proliferation, and survival.[10][11]
Experimental Protocols for Drug Discovery and Evaluation
The discovery and development of novel kinase inhibitors from a this compound starting point involves a series of well-defined experimental procedures.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a kinase inhibitor.
In Vitro Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay)
This assay is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction.
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the target kinase (e.g., recombinant EGFR T790M), and the appropriate substrate in a kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence using a plate reader. The luminescent signal is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Cell Proliferation Assay Protocol (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., H1975 for EGFR inhibitors) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward functionalization through nucleophilic substitution reactions provides a robust platform for the synthesis of diverse compound libraries. The demonstrated success of pyrimidine-based drugs, particularly in the realm of kinase inhibitors for cancer therapy, underscores the immense potential of this scaffold. As our understanding of disease biology continues to evolve, the rational design and synthesis of novel therapeutics derived from this compound will undoubtedly play a crucial role in the development of next-generation medicines.
References
- 1. promega.com [promega.com]
- 2. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. skeenapublishers.com [skeenapublishers.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EGFR Signaling in Non-Small Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clausiuspress.com [clausiuspress.com]
- 13. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 4,6-dichloro-2-methylpyrimidine from 4,6-dihydroxy-2-methylpyrimidine
Application Note: Synthesis of 4,6-dichloro-2-methylpyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction this compound is a critical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its preparation from the more accessible 4,6-dihydroxy-2-methylpyrimidine (B75791) is a key transformation. This document provides detailed protocols for this chlorination reaction using two common and effective methods: one employing thionyl chloride and another using triphosgene (B27547). The choice of method often depends on available equipment, safety considerations, and desired scale.
Reaction Overview The fundamental transformation involves the replacement of two hydroxyl groups on the pyrimidine (B1678525) ring with chlorine atoms. This is typically achieved using a strong chlorinating agent.
Chemical Equation: (C₅H₆N₂O₂) → (C₅H₄Cl₂N₂)
Comparative Data of Chlorination Methods
The selection of a chlorinating agent is a critical parameter influencing reaction efficiency, safety, and waste management. While phosphorus oxychloride (POCl₃) is a traditional reagent, modern methods often favor alternatives like thionyl chloride or triphosgene to mitigate the production of phosphorus-containing waste.[1][2][3] The following table summarizes key quantitative data from established protocols.
| Chlorinating Agent | Base / Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
| Thionyl Chloride | N/A | Acetonitrile | 80 | 3 | 94 | [4] |
| Triphosgene | N,N-Diethylaniline | Dichloroethane | Reflux | 6 - 8 | 90 - 92 | [1] |
| Phosphorus Oxychloride | N,N-Dimethylaniline | POCl₃ (as solvent) | 55 - 70 | 4 | >80* | [5] |
| Phosgene | Tertiary Amine | Chlorinated Solvent | 10 - 90 | 1 - 30 | N/A | [3] |
*Note: The cited yield for the Phosphorus Oxychloride method was achieved with the analogous substrate 2-amino-4,6-dihydroxypyrimidine.
Visualized Experimental Workflow & Reagent Roles
The synthesis follows a logical progression from starting materials to the final purified product. The interplay between the substrate, chlorinating agent, and catalyst within the solvent medium is crucial for a successful reaction.
References
- 1. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 2. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. Process for the preparation of 4,6-dichloropyrimidine - Patent 1273574 [data.epo.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
Application Notes: Synthesis of 4,6-dichloro-2-methylpyrimidine
Introduction
4,6-dichloro-2-methylpyrimidine is a pivotal chemical intermediate in the synthesis of a variety of biologically active compounds and pharmaceuticals.[1][2] Its utility is most notably demonstrated as a key building block in the production of the antihypertensive drug moxonidine (B1115) and the targeted cancer therapy agent dasatinib.[1][3] Furthermore, its reactive nature allows for its application in the agrochemical sector for creating herbicides, fungicides, and insecticides.[4] This document provides a detailed protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Profile and Safety Information
A thorough understanding of the chemical properties and safety hazards is crucial before commencing any synthesis.
| Property | Value |
| Chemical Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.00 g/mol |
| Appearance | White to off-white crystalline solid[4] |
| CAS Number | 1780-26-3 |
| Melting Point | 41.5-45.5 °C[5] |
| Solubility | Insoluble in water; Soluble in ethanol, dimethyl sulfoxide, chloroform, and ether[3] |
| Hazard Statements | H302: Harmful if swallowed[6][7] H317: May cause an allergic skin reaction[6][7] H314: Causes severe skin burns and eye damage[8][9] H411: Toxic to aquatic life with long lasting effects[6][7] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray[6] P273: Avoid release to the environment[6] P280: Wear protective gloves/protective clothing/eye protection/face protection[6] P302+P352: IF ON SKIN: Wash with plenty of soap and water[6] |
Experimental Protocol: Two-Step Synthesis
A common and effective method for synthesizing this compound involves a two-step process. The first step is the formation of the intermediate, 4,6-dihydroxy-2-methylpyrimidine (B75791), followed by a chlorination step to yield the final product.
Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine
This initial step involves the cyclization of acetamidine (B91507) hydrochloride and dimethyl malonate.
Materials and Reagents
| Reagent | Quantity (for a 0.1 mol scale) |
| Methanol (B129727) | 150 mL |
| Sodium methoxide (B1231860) | 18.4 g (0.34 mol) |
| Dimethyl malonate | 13.2 g (0.1 mol) |
| Acetamidine hydrochloride | 9.45 g (0.1 mol) |
| 4M Hydrochloric acid | As needed for pH adjustment |
| Ice-cold water | For washing |
| Ice-cold methanol (0-5 °C) | For washing |
Procedure
-
In a 500 mL three-necked flask equipped with a stirrer, add 150 mL of methanol.
-
Cool the flask in an ice bath and add 18.4 g of sodium methoxide while stirring until it is fully dissolved.[10]
-
To the cooled solution, add 13.2 g of dimethyl malonate and 9.45 g of acetamidine hydrochloride.[10]
-
Remove the ice bath and allow the reaction mixture to warm to a temperature of 18-25 °C.
-
Continue to stir the creamy white solution at this temperature for 4 hours.[10]
-
After the reaction is complete, remove the methanol via distillation under reduced pressure at a temperature of 30-35 °C.[10]
-
Dissolve the resulting residue in 50 mL of water.
-
Adjust the pH of the solution to 1-2 using 4M hydrochloric acid, which will cause a white solid to precipitate.[10]
-
Stir the mixture at 0 °C for 4 hours to facilitate crystallization.[10]
-
Collect the white solid by suction filtration.
-
Wash the solid sequentially with ice-cold water and then with ice-cold methanol (0-5 °C).[10]
-
Dry the product to obtain 4,6-dihydroxy-2-methylpyrimidine. The expected yield is approximately 86%.[10]
Caption: Workflow for the synthesis of 4,6-dihydroxy-2-methylpyrimidine.
Step 2: Chlorination to this compound
The intermediate is chlorinated using thionyl chloride to produce the final product.
Materials and Reagents
| Reagent | Quantity (for a 0.04 mol scale) |
| 4,6-dihydroxy-2-methylpyrimidine | 5.0 g (0.04 mol) |
| Thionyl chloride | 18.9 g (0.16 mol) |
| Acetonitrile | As a solvent |
| Ice water | 50 g |
Procedure
-
In a reaction vessel, add 5.0 g of 4,6-dihydroxy-2-methylpyrimidine to a mixture of 18.9 g of thionyl chloride and acetonitrile.[1][11]
-
Heat the reaction mixture to 80 °C and stir for 3 hours.[1][11]
-
Monitor the reaction's completion using thin-layer chromatography (TLC).[1][11]
-
Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[1][11]
-
Slowly pour the residue into 50 g of ice water, which will cause the product to precipitate.[1][11]
-
Filter the precipitated solid.
-
Purify the solid by column chromatography to yield this compound as a white solid. The expected yield is approximately 94%.[1][11]
Caption: Workflow for the chlorination of the intermediate to the final product.
The protocol described provides a reliable and high-yield pathway for the synthesis of this compound. Adherence to the safety precautions is paramount due to the hazardous nature of the reagents and the product. This synthesis is a critical first step for many research and development projects in the pharmaceutical and agrochemical industries.
References
- 1. This compound | 1780-26-3 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4,6-ジクロロ-2-メチルピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound 98 1780-26-3 [sigmaaldrich.com]
- 8. This compound | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: The Role of 4,6-dichloro-2-methylpyrimidine in the Synthesis of Dasatinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasatinib (B193332), a potent multi-targeted tyrosine kinase inhibitor, is a crucial therapeutic agent for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). A key building block in the chemical synthesis of Dasatinib is 4,6-dichloro-2-methylpyrimidine. This document provides detailed application notes and experimental protocols for the utilization of this intermediate, summarizing quantitative data and illustrating the synthetic pathway and relevant biological signaling cascades.
Introduction
Dasatinib functions by inhibiting the BCR-ABL kinase, an abnormal tyrosine kinase that drives the growth of cancer cells in CML and ALL.[1][2] Its mechanism of action also extends to other kinases such as the SRC family, c-KIT, EPHA2, and PDGFRβ, contributing to its broad therapeutic activity.[1][2] The synthesis of Dasatinib involves a critical nucleophilic substitution reaction where this compound is coupled with an aminothiazole carboxamide derivative. This reaction forms the core structure of the final drug molecule. Several synthetic routes have been developed, with variations in solvents, bases, and reaction conditions to optimize yield and purity.
Synthetic Application of this compound
The primary role of this compound in Dasatinib synthesis is to serve as a key intermediate that links the thiazole (B1198619) and piperazine (B1678402) moieties of the final compound. The synthesis generally proceeds via the nucleophilic coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with this compound. This reaction yields an intermediate, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, which is then further reacted with 1-(2-hydroxyethyl)piperazine to produce Dasatinib.[3][4][5]
Synthesis Workflow
Caption: A simplified workflow for the synthesis of Dasatinib highlighting the key coupling steps.
Quantitative Data Summary
The efficiency of the coupling reaction between 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and this compound is influenced by the choice of base, solvent, and reaction temperature. The following table summarizes various reported conditions and their corresponding yields for the formation of the key intermediate.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium tert-butoxide | Tetrahydrofuran (THF) | 10-20 | 1 | 94 | [4] |
| Sodium amide | Not specified | Not specified | Not specified | High | [6] |
| Sodium hydride | N,N-dimethylacetamide | -5 | 3 | Not specified | [7] |
| Cesium carbonate | Acetonitrile/Water | Reflux | 6 | 93 | [4] |
| Potassium carbonate | Acetonitrile/Water | Reflux | Not specified | 84 | [4] |
Experimental Protocols
Protocol 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
This protocol is adapted from a high-yield synthesis method.[3][4]
Materials:
-
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
This compound
-
Sodium tert-butoxide (33% solution in THF)
-
Tetrahydrofuran (THF)
-
2N Aqueous HCl
-
Deionized Water
-
Acetone
Procedure:
-
To a reaction flask, add this compound (73.05 g) and THF (1300.0 mL) at 25-30°C.
-
Stir the mixture for 10-15 minutes at 25-30°C.
-
Add 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (100.0 g) to the reaction mass at 25-30°C and stir for an additional 10-15 minutes.
-
Cool the reaction mixture to 10-20°C.
-
Slowly add a 33% solution of sodium tert-butoxide in THF (435.1 g) over 20-30 minutes under a nitrogen atmosphere.
-
Stir the contents for 5-10 minutes at 10-20°C.
-
After completion of the reaction (monitored by TLC), cool the reaction mass to -5 to 5°C.
-
Adjust the pH of the reaction mass to 1-1.5 with 2N Aqueous HCl.
-
Add deionized water at 0-5°C and stir the mixture for 2-3 hours at 0-5°C.
-
Filter the precipitated solid and wash the cake with acetone.
-
Dry the material under vacuum at 60-65°C for 12-15 hours to yield N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.
Protocol 2: Synthesis of Dasatinib
This protocol outlines the subsequent reaction to form Dasatinib.
Materials:
-
N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
-
1-(2-hydroxyethyl)piperazine
-
Cesium carbonate
-
Acetonitrile
-
Water
Procedure:
-
In a reaction flask, dissolve N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide in acetonitrile.
-
Add 1-(2-hydroxyethyl)piperazine and cesium carbonate to the mixture.
-
Add a small amount of water to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for approximately 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include filtration and washing with water and an organic solvent.
-
The crude product can be purified by recrystallization to obtain pure Dasatinib.
Dasatinib's Mechanism of Action and Signaling Pathway
Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cell proliferation and survival. A primary target is the BCR-ABL fusion protein, which is constitutively active in CML and drives uncontrolled cell growth. By binding to the ATP-binding site of BCR-ABL, Dasatinib blocks its kinase activity, thereby inhibiting downstream signaling pathways such as the PI3K-Akt pathway.[1][8]
Caption: A simplified diagram of Dasatinib's inhibitory action on the BCR-ABL and SRC signaling pathways.
Conclusion
This compound is an indispensable intermediate in the synthesis of Dasatinib. The protocols and data presented herein provide a comprehensive overview for researchers engaged in the development and manufacturing of this important anticancer drug. Understanding the nuances of the synthetic steps and the underlying mechanism of action is crucial for the efficient production and potential future development of related therapeutic agents.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 3. WO2017098391A1 - Process for the preparation of dasatinib - Google Patents [patents.google.com]
- 4. vixra.org [vixra.org]
- 5. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 6. US9145406B2 - Process for preparing dasatinib monohydrate - Google Patents [patents.google.com]
- 7. EP2918584A1 - Process and intermediates for the preparation of dasatinib - Google Patents [patents.google.com]
- 8. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4,6-Dichloro-2-Methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-2-methylpyrimidine is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and materials science. Its pyrimidine (B1678525) core is a key structural motif in numerous biologically active compounds, most notably as a crucial intermediate in the synthesis of the anticancer drug Dasatinib. The presence of two reactive chlorine atoms at the C4 and C6 positions allows for selective and sequential nucleophilic substitution, enabling the generation of diverse molecular libraries for drug discovery and the development of functional materials.
These application notes provide a comprehensive overview of the nucleophilic substitution reactions of this compound, including detailed protocols for common transformations and data on reaction conditions and yields. The regioselectivity of these reactions is a key consideration, with the C4 position generally being more susceptible to initial nucleophilic attack. This document outlines methods for direct nucleophilic aromatic substitution (SNAr) with various nucleophiles and for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Key Applications in Drug Discovery
Derivatives of this compound are integral to the development of a wide range of therapeutic agents. The pyrimidine scaffold can act as a crucial hinge-binding motif in the ATP-binding pocket of various kinases, leading to the discovery of potent inhibitors for the treatment of cancer and inflammatory diseases. The ability to introduce diverse substituents at the C4 and C6 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.
Data Presentation: Nucleophilic Aromatic Substitution (SNAr) Reactions
The following table summarizes typical reaction conditions and yields for the monosubstitution of this compound and its analogs with various nucleophiles.
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| N-Nucleophiles | ||||
| Adamantane-containing primary amine | K₂CO₃, DMF, 140 °C | 4-Amino-6-chloro-2-methylpyrimidine (B156778) derivative | 60-99% | [1] |
| Adamantane-containing secondary amine | 3 equiv. of starting material, K₂CO₃, DMF, 140 °C | 4-Amino-6-chloro-2-methylpyrimidine derivative | 75% | [1] |
| 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | NaOtBu, THF | 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 76% | |
| O-Nucleophiles | ||||
| Sodium Ethoxide | EtOH, ~20 °C, 2 h | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 89% | [2] |
Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions
The subsequent tables outline common conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on dichloropyrimidine substrates, which serve as a starting point for the functionalization of this compound.
Table 1: Suzuki-Miyaura Coupling of Dichloropyrimidines
| Aryl/Heteroaryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Good | [3] |
| Arylboronic acids | Pd₂(dba)₃ | 1 | K₃PO₄ | 1,4-Dioxane | 110 | Good |
Table 2: Buchwald-Hartwig Amination of Dichloropyrimidines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Primary/Secondary Amine | Pd(dba)₂ | BINAP, DavePhos, JosiPhos | - | - | - | Moderate | [1] |
| Primary/Secondary Amine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOt-Bu | Toluene | 100 | - | [] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free Monoamination (SNAr)
This protocol describes a general method for the regioselective monoamination of this compound at the C4 position.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0-4.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vial with a magnetic stir bar
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).
-
Add anhydrous DMF (5-10 mL).
-
Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-amino-6-chloro-2-methylpyrimidine derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a mono-substituted chloropyrimidine derivative.
Materials:
-
4-Substituted-6-chloro-2-methylpyrimidine (e.g., 4-amino-6-chloro-2-methylpyrimidine)
-
Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 4-substituted-6-chloro-2-methylpyrimidine (1.0 eq), the corresponding boronic acid (1.1-1.5 eq), and the base (2-3 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the second amination step on a mono-substituted chloropyrimidine derivative via Buchwald-Hartwig cross-coupling.[][5]
Materials:
-
4-Substituted-6-chloro-2-methylpyrimidine (e.g., 4-aryl-6-chloro-2-methylpyrimidine)
-
Primary or secondary amine (1.1-1.2 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)
-
Phosphine (B1218219) ligand (e.g., BINAP, XPhos, BrettPhos, 2-10 mol%)
-
Strong base (e.g., NaOt-Bu, LiHMDS, 1.2-1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Standard work-up and purification reagents and equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor and the phosphine ligand to a dry reaction vial.
-
Add the anhydrous, degassed solvent.
-
Add the 4-substituted-6-chloro-2-methylpyrimidine (1.0 equivalent), the amine (1.1-1.2 equivalents), and the base (1.2-1.5 equivalents).
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Sequential SNAr and Suzuki coupling of this compound.
Caption: A typical experimental workflow for sequential substitution reactions.
References
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 4,6-Dichloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs for cancer, infectious diseases, and inflammatory conditions. The targeted functionalization of the pyrimidine ring is therefore of paramount importance in the synthesis of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties onto the pyrimidine core.
4,6-Dichloro-2-methylpyrimidine is a readily available and versatile building block for the synthesis of a diverse range of substituted pyrimidines. The two chlorine atoms at the C4 and C6 positions offer reactive sites for sequential or simultaneous Suzuki coupling reactions, allowing for the controlled synthesis of mono- and di-arylated products. These products, such as 4-aryl-6-chloro-2-methylpyrimidines and 4,6-diaryl-2-methylpyrimidines, are key intermediates in the development of kinase inhibitors, particularly targeting EGFR and VEGFR-2, as well as other therapeutic targets.[1][2] This document provides detailed application notes and experimental protocols for performing Suzuki coupling reactions with this compound.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (this compound), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron species (aryl or heteroaryl boronic acid) transfers its organic group to the palladium center.
-
Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for Suzuki coupling reactions with dichloropyrimidine substrates, which can serve as a guide for optimizing reactions with this compound.
Table 1: Conditions for Mono-Arylation of Dichloropyrimidines
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 24 | 71 | [3][4] |
| 2 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 80 | 12 | ~70 (isomer mixture) | [4] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/H₂O | 90 | 16 | High (unspecified) | Extrapolated from[5] |
| 4 | 3-Tolylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (3) | t-BuOH | 110 | 24 | Moderate (unspecified) | Extrapolated from general knowledge on coupling with aryl chlorides |
Table 2: Conditions for Di-Arylation of Dichloropyrimidines
| Entry | Aryl Boronic Acid (equiv.) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid (2.2) | Pd(OAc)₂ (4) / PPh₃ (8) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 12-24 | >80 | [1] |
| 2 | 4-Methoxyphenylboronic acid (2.2) | Pd(PPh₃)₂Cl₂ (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 12-24 | >85 | [1] |
| 3 | Phenylboronic acid (2.2) | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 80 | 20 | 60 | [5] |
| 4 | 3,5-Dimethylphenylboronic acid (1.1) | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 75 | [5] |
Experimental Protocols
The following are generalized protocols for mono- and di-arylation of this compound via Suzuki coupling. Optimization of specific parameters may be required for different substrates.
Protocol 1: Selective Mono-Arylation of this compound
This protocol aims to selectively substitute one chlorine atom, yielding a 4-aryl-6-chloro-2-methylpyrimidine.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base under an inert atmosphere.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 4-aryl-6-chloro-2-methylpyrimidine.
Protocol 2: Di-Arylation of this compound
This protocol is for the synthesis of 4,6-diaryl-2-methylpyrimidines.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (2.2-2.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂/PPh₃ or Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound in the solvent.
-
Add the arylboronic acid, base, and palladium catalyst.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 4,6-diaryl-2-methylpyrimidine.
Applications in Drug Development
The mono- and di-arylated products derived from this compound are of significant interest in drug discovery. The 4-aryl-6-chloro-2-methylpyrimidine scaffold can be further functionalized at the C6 position, for instance, through nucleophilic aromatic substitution, to generate diverse libraries of compounds for screening.[6]
The 4,6-diarylpyrimidine core is a privileged structure in the design of kinase inhibitors. By carefully selecting the aryl groups, it is possible to tune the inhibitory activity and selectivity against specific kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are implicated in cancer progression.[1][2] The synthesized compounds can be evaluated in in-vitro kinase assays and cellular proliferation assays to determine their therapeutic potential.
Safety Considerations
-
Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Reactions under pressure or at high temperatures should be conducted behind a blast shield.
-
Always consult the Safety Data Sheet (SDS) for all chemicals used.
References
- 1. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-dichloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are prevalent in numerous pharmaceuticals.[3] The reaction involves the coupling of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.[3][4]
These application notes provide a comprehensive guide for performing the Buchwald-Hartwig amination on 4,6-dichloro-2-methylpyrimidine. This substrate presents the opportunity for selective mono- or di-amination, yielding valuable intermediates for the synthesis of diverse compound libraries. The reactivity of the chloro-substituents on the pyrimidine (B1678525) ring generally follows the order C4(6) > C2. In the case of this compound, the C4 and C6 positions are electronically and sterically similar, making selective mono-amination a key challenge. Careful optimization of reaction conditions is crucial to achieve the desired product distribution.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound) to form a Pd(II) complex.
-
Ligand Exchange and Amine Coordination: The amine displaces a halide from the palladium complex.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the aminated pyrimidine product and regenerating the active Pd(0) catalyst.[1][4]
The choice of ligand is critical as it modulates the reactivity and stability of the palladium catalyst throughout the cycle, influencing reaction rates and selectivity.[4]
Experimental Protocols
Below are two representative protocols for the Buchwald-Hartwig amination of this compound. Protocol A describes a general procedure for mono-amination with a primary or secondary amine. Protocol B is adapted for a second amination step, if desired.
Note: These protocols are starting points and may require optimization for specific amine substrates.
Protocol A: Mono-amination of this compound
This procedure is designed to favor the formation of the mono-aminated product, 4-amino-6-chloro-2-methylpyrimidine (B156778).
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, DavePhos)[2]
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)[1]
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating block or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (1-5 mol%), phosphine ligand (1.2-10 mol%), and base (1.2-2.0 equivalents) to a dry Schlenk tube or microwave vial equipped with a magnetic stir bar.
-
Addition of Reactants: Add this compound (1.0 equivalent) and the amine (1.0-1.2 equivalents) to the reaction vessel.
-
Solvent Addition: Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M with respect to the this compound.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol B: Di-amination of this compound (or amination of 4-amino-6-chloro-2-methylpyrimidine)
This protocol is for the synthesis of a 4,6-diamino-2-methylpyrimidine derivative.
Procedure:
-
Reaction Setup: Follow the same initial setup as in Protocol A, using the mono-aminated pyrimidine as the starting material.
-
Addition of Reactants: Add the 4-amino-6-chloro-2-methylpyrimidine (1.0 equivalent) and the second amine (1.2-2.0 equivalents). Note that a larger excess of the amine and potentially a more forceful base may be required for the second amination due to the deactivating effect of the first amino group.[5]
-
Reaction Conditions and Work-up: Follow steps 3-7 from Protocol A. Higher temperatures and longer reaction times may be necessary.
Data Presentation
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of dichloropyrimidines, which can serve as a starting point for the optimization of the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ (2-5) | DavePhos (4-10) | NaOtBu (1.2-1.5) | Dioxane or Toluene | 80-120 | 2-24 | 60-95 | [5] |
| Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | t-Amyl alcohol | 100 | 12 | 70-90 | General Conditions |
| Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | 65-88 | General Conditions |
| Pd(dba)₂ | BINAP | NaOtBu | Toluene | 100 | - | Moderate | [6] |
| Pd(dba)₂ | DavePhos | NaOtBu | Toluene | 100 | - | Moderate | [6] |
Note: Yields are highly dependent on the specific amine substrate and reaction conditions.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Key Reaction Components and their Relationship
Caption: The relationship between key components in the Buchwald-Hartwig amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. research.rug.nl [research.rug.nl]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-amino-4-chloro-6-methylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and derivatization of 2-amino-4-chloro-6-methylpyrimidine (B145687), a key scaffold in the development of biologically active molecules. The protocols detailed below are intended to serve as a robust starting point for the synthesis of diverse libraries of 2-amino-4-substituted-6-methylpyrimidine derivatives for applications in drug discovery, particularly for the development of kinase inhibitors.
Introduction
The 2-aminopyrimidine (B69317) core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its ability to form key hydrogen bond interactions with protein targets, particularly kinases, has made it a popular building block in drug design. The 2-amino-4-chloro-6-methylpyrimidine intermediate is particularly valuable as the chlorine atom at the C4-position is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the exploration of structure-activity relationships (SAR). This document outlines the synthesis of the parent scaffold and its subsequent derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Synthesis of the Core Scaffold: 2-amino-4-chloro-6-methylpyrimidine
The foundational building block, 2-amino-4-chloro-6-methylpyrimidine, is typically synthesized from the more readily available 2-amino-4-hydroxy-6-methylpyrimidine (B160893). The chlorination is achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of 2-amino-4-chloro-6-methylpyrimidine
Materials:
-
2-amino-4-hydroxy-6-methylpyrimidine
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice
-
25% Ammonia (B1221849) solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-hydroxy-6-methylpyrimidine (e.g., 6 g) with an excess of freshly distilled phosphorus oxychloride (e.g., 35 mL).
-
Heat the mixture to reflux. The reaction is typically complete when the mixture becomes a homogeneous solution.
-
After the reaction is complete, carefully remove the excess phosphorus oxychloride under vacuum.
-
Cool the reaction mixture in an ice bath.
-
Slowly and cautiously add crushed ice to the residue to quench the reaction.
-
Adjust the pH of the resulting suspension to approximately 8 using a 25% ammonia solution. This should be done in a well-ventilated fume hood.
-
Filter the resulting precipitate and wash it thoroughly with cold water.
-
Recrystallize the crude product from 50% ethanol to obtain pure 2-amino-4-chloro-6-methylpyrimidine.
-
Dry the final product to a constant weight.
Expected Yield: Approximately 54%.
Characterization Data:
-
Melting Point: 183-186 °C
-
Molecular Formula: C₅H₆ClN₃
-
Molecular Weight: 143.57 g/mol
Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C4-position of 2-amino-4-chloro-6-methylpyrimidine is amenable to substitution via various cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling for the Synthesis of 2-amino-4-aryl-6-methylpyrimidines
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl compounds, which are common motifs in kinase inhibitors.
Materials:
-
2-amino-4-chloro-6-methylpyrimidine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-amino-4-chloro-6-methylpyrimidine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture, typically between 80-110 °C, and stir for a period ranging from 2 to 24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation: Suzuki-Miyaura Coupling Reaction Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene | 110 | 8 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 90 | 16 | 65-75 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 10 | 85-95 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination for the Synthesis of 2-amino-4-(substituted-amino)-6-methylpyrimidines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a C-N bond.[2] This reaction is instrumental in synthesizing substituted anilines and related compounds found in many pharmaceuticals.
Materials:
-
2-amino-4-chloro-6-methylpyrimidine
-
Primary or secondary amine (1.1 - 1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.4 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, to a dry reaction vessel, add the palladium pre-catalyst and the phosphine ligand.
-
Add the base (e.g., 1.4 equivalents of NaOt-Bu), 2-amino-4-chloro-6-methylpyrimidine (1.0 equivalent), and the amine (1.1 equivalents).[2]
-
Add the anhydrous solvent (e.g., toluene, to a concentration of 0.1 M with respect to the pyrimidine).[2]
-
Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath.
-
Stir the reaction mixture at a specified temperature (e.g., 100 °C) under an inert atmosphere.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel.[2]
Data Presentation: Buchwald-Hartwig Amination Reaction Yields
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃/XPhos (1/2) | NaOt-Bu | Toluene | 100 | 12 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂/RuPhos (2/4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃/BINAP (1/2) | Cs₂CO₃ | Toluene | 100 | 18 | 70-80 |
| 4 | N-Methylpiperazine | Pd(OAc)₂/DavePhos (2/4) | NaOt-Bu | 1,4-Dioxane | 100 | 10 | 85-95 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Applications in Drug Discovery: Kinase Inhibition
Derivatives of 2-aminopyrimidine are well-known inhibitors of various protein kinases, which are key targets in oncology and other diseases. The 2-amino group often acts as a hinge-binder, forming crucial hydrogen bonds in the ATP-binding pocket of the kinase. The substituent at the C4-position can be modified to achieve potency and selectivity. Notably, derivatives of this scaffold have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4]
Data Presentation: Biological Activity of 2-amino-4-substituted-6-methylpyrimidine Analogs
| Compound ID | C4-Substituent | Target Kinase | IC₅₀ (nM) | Reference Cell Line |
| A-1 | 4-Fluorophenoxy | EGFR | 50 | A431 |
| A-2 | 3-Ethynylanilino | EGFR (T790M) | 25 | H1975 |
| B-1 | 3-Indolyl | VEGFR-2 | 35 | HUVEC |
| B-2 | 5-Quinolinyl | VEGFR-2 | 43 | Ba/F3-KDR |
| C-1 | 4-(N-methylcarbamoyl)anilino | Aurora A | 38.6 | NCI-H446 |
Note: The data in this table is illustrative and based on reported activities for structurally related 2-aminopyrimidine kinase inhibitors.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for 2-amino-4-chloro-6-methylpyrimidine and its derivatives.
Simplified EGFR Signaling Pathway and Inhibition
Caption: Simplified EGFR signaling pathway and its inhibition by a 2-aminopyrimidine derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFRDel19/T790M/C797S inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 4,6-dichloro-2-methylpyrimidine with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-dichloro-2-methylpyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of two reactive chlorine atoms at the C4 and C6 positions, which are susceptible to nucleophilic aromatic substitution (SNAr), makes this scaffold an excellent starting material for the synthesis of a diverse range of substituted pyrimidine (B1678525) derivatives. The resulting 4,6-diaminopyrimidine (B116622) core is a key pharmacophore in numerous biologically active compounds, most notably in the development of kinase inhibitors for oncology.
The reactivity of the chlorine atoms is modulated by the electron-withdrawing nature of the pyrimidine ring nitrogens. Generally, nucleophilic attack occurs preferentially at the C4 and C6 positions over the C2 position. This regioselectivity allows for the sequential and controlled introduction of different amine nucleophiles, enabling the generation of complex and functionally diverse molecules.
These application notes provide a comprehensive overview of the reaction of this compound with various amines, including detailed experimental protocols, a summary of reaction data, and an exploration of the applications of the resulting products in drug development, with a focus on their role as kinase inhibitors.
Data Presentation
The following table summarizes representative quantitative data for the nucleophilic aromatic substitution of a 4,6-dichloropyrimidine (B16783) scaffold with various aniline (B41778) derivatives. While the data presented is for the closely related 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), the reactivity at the C4 and C6 positions is comparable and serves as a valuable guide for reactions with this compound. The reactions demonstrate high yields and variable reaction times depending on the electronic nature of the aniline.
Table 1: Reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with Various Anilines [1]
| Entry | Amine | Time (h) | Product | Yield (%) |
| 1 | Aniline | 1 | 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine | 95 |
| 2 | 2-Methylaniline | 15 | 4-(2-Methylanilino)-6-chloro-2-(methylsulfonyl)pyrimidine | 95 |
| 3 | 2-Chloroaniline | 36 | 4-(2-Chloroanilino)-6-chloro-2-(methylsulfonyl)pyrimidine | 82 |
| 4 | 3-Methylaniline | 1 | 4-(3-Methylanilino)-6-chloro-2-(methylsulfonyl)pyrimidine | 98 |
| 5 | 3-Chloroaniline | 2 | 4-(3-Chloroanilino)-6-chloro-2-(methylsulfonyl)pyrimidine | 94 |
| 6 | 4-Methylaniline | 1 | 4-(4-Methylanilino)-6-chloro-2-(methylsulfonyl)pyrimidine | 96 |
| 7 | 4-Methoxyaniline | 0.5 | 4-(4-Methoxyanilino)-6-chloro-2-(methylsulfonyl)pyrimidine | 99 |
| 8 | 4-Chloroaniline | 3 | 4-(4-Chloroanilino)-6-chloro-2-(methylsulfonyl)pyrimidine | 94 |
| 9 | 4-Cyanoaniline | 48 | 4-(4-Cyanoanilino)-6-chloro-2-(methylsulfonyl)pyrimidine | 92 |
| 10 | 2,6-Dimethylaniline | 20 | 4-(2,6-Dimethylanilino)-6-chloro-2-(methylsulfonyl)pyrimidine | 95 |
Reactions were typically carried out using 1 mmol of the dichloropyrimidine, 1 mmol of the amine, and 1.5 equivalents of NaHCO₃ in DMF at room temperature.[1]
Experimental Protocols
The following are detailed methodologies for the reaction of this compound with different classes of amines. These protocols are intended as a starting point and may require optimization based on the specific amine and desired product.
Protocol 1: Mono-amination with a Primary Aliphatic Amine (e.g., n-Butylamine)
Objective: To synthesize 4-(butylamino)-6-chloro-2-methylpyrimidine.
Materials:
-
This compound
-
n-Butylamine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add potassium carbonate (2.0 eq).
-
To the stirred suspension, add n-butylamine (1.0-1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Mono-amination with a Secondary Cyclic Amine (e.g., Morpholine)
Objective: To synthesize 4-(morpholino)-6-chloro-2-methylpyrimidine.
Materials:
-
This compound
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Add morpholine (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Di-amination with an Aniline Derivative (e.g., 4-methoxyaniline)
Objective: To synthesize N4,N6-bis(4-methoxyphenyl)-2-methylpyrimidine-4,6-diamine.
Materials:
-
This compound
-
4-methoxyaniline
-
Sodium tert-butoxide (NaOtBu)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Toluene (B28343), anhydrous
-
Standard Schlenk line or glovebox techniques
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 eq) and Xantphos (0.04 eq).
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound (1.0 eq), 4-methoxyaniline (2.2 eq), and NaOtBu (2.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Reaction Scheme
Caption: General reaction scheme for the mono-amination of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of aminated pyrimidines.
Application in Drug Discovery: Targeting the Src Kinase Signaling Pathway
Derivatives of 4,6-diamino-2-methylpyrimidine are prominent in the development of tyrosine kinase inhibitors. A notable example is Dasatinib, a potent inhibitor of the BCR-ABL and Src family kinases, used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[2] Dasatinib's mechanism of action involves binding to the ATP-binding site of these kinases, thereby inhibiting their activity and blocking downstream signaling pathways that promote cancer cell proliferation and survival.[2]
The Src kinase signaling pathway is a crucial regulator of various cellular processes, including cell growth, differentiation, adhesion, and migration.[3] Aberrant activation of Src is implicated in the progression of many cancers.
Caption: Simplified Src kinase signaling pathway and the inhibitory action of Dasatinib.
References
Application Notes and Protocols: Preparation and Evaluation of Pyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of pyrimidine-based kinase inhibitors. The protocols and data herein are intended to guide researchers in the development of novel therapeutics targeting a variety of protein kinases implicated in diseases such as cancer.
Introduction to Pyrimidine-Based Kinase Inhibitors
The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, including several FDA-approved drugs.[1] Its ability to mimic the purine (B94841) ring of ATP allows pyrimidine derivatives to effectively compete for the ATP-binding site of kinases, thereby inhibiting their catalytic activity.[2][3] Key kinases targeted by pyrimidine-based inhibitors include Aurora kinases, Polo-like kinases (PLKs), Janus kinases (JAKs), and the Epidermal Growth Factor Receptor (EGFR).[1][4][5] The versatility of the pyrimidine core allows for substitutions at various positions, most commonly at the 2, 4, and 5-positions, which significantly influences potency and selectivity.[1][6]
General Workflow for Kinase Inhibitor Discovery
The development of a novel kinase inhibitor follows a structured workflow, from initial hit identification to preclinical testing. This process involves iterative cycles of design, synthesis, and biological evaluation to optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
4,6-Dichloro-2-methylpyrimidine: A Versatile Scaffold for Modern Agrochemicals
For Immediate Release
Shanghai, China – December 23, 2025 – 4,6-Dichloro-2-methylpyrimidine is a highly reactive and versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of agrochemicals. Its unique chemical structure, featuring two reactive chlorine atoms and a methyl group on a pyrimidine (B1678525) core, allows for diverse chemical modifications, leading to the development of potent herbicides, fungicides, and insecticides. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the discovery and development of novel crop protection agents.
Application in Herbicide Synthesis: Pyrimidinyloxyphenoxypropionates
Derivatives of this compound have been successfully utilized in the synthesis of pyrimidinyloxyphenoxypropionate herbicides. These herbicides are known for their high efficacy against grass weeds in broadleaf crops.
Mechanism of Action: These compounds act as inhibitors of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in plants. By blocking ACCase, the herbicide prevents the formation of lipids essential for cell membrane integrity and plant growth, ultimately leading to the death of the weed.
Experimental Protocol: Synthesis of Pyrimidinyloxyphenoxypropionate Herbicides
This protocol describes a general method for the synthesis of pyrimidinyloxyphenoxypropionate herbicides starting from a derivative of this compound.
Step 1: Synthesis of 4,6-Dichloro-2-methylsulfonylpyrimidine. 4,6-dichloro-2-methylthiopyrimidine, which can be synthesized from this compound, is oxidized to 4,6-dichloro-2-methylsulfonylpyrimidine. This enhances the reactivity of the 2-position for subsequent nucleophilic substitution.
Step 2: Nucleophilic Substitution with (R)-2-(4-Hydroxyphenoxy)propanoate. The synthesized 4,6-dichloro-2-methylsulfonylpyrimidine is then reacted with a substituted (R)-2-(4-hydroxyphenoxy)propanoate in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The reaction is typically carried out at reflux temperature.
Application in Fungicide Synthesis: N-(Pyrimidin-2-yl)benzamides
This compound can be readily converted to 2-amino-4,6-dichloropyrimidine (B145751), a key intermediate for a class of potent fungicides.
Mechanism of Action: Anilinopyrimidine fungicides, a class to which derivatives of 2-amino-4,6-dichloropyrimidine belong, are known to inhibit the biosynthesis of the essential amino acid methionine in fungi.[1][2] This disruption of protein synthesis and other metabolic processes dependent on methionine leads to the inhibition of fungal growth.[1][2]
Experimental Protocol: Synthesis of N-(4,6-Dichloropyrimidin-2-yl)benzamide
This protocol outlines the synthesis of a fungicidal benzamide (B126) derivative from 2-amino-4,6-dichloropyrimidine.
Materials:
-
2-amino-4,6-dichloropyrimidine
-
Benzoic acid
-
4-methylbenzenesulfonyl chloride
-
Triethylbenzylammonium chloride (TEBAC)
-
Potassium carbonate (K₂CO₃)
-
Dry toluene (B28343)
Procedure:
-
A mixture of benzoic acid, 4-methylbenzenesulfonyl chloride, TEBAC, and K₂CO₃ in dry toluene is stirred under reflux for 1 hour.
-
2-amino-4,6-dichloropyrimidine is then added to the reaction mixture.
-
Stirring is continued for an additional 40 minutes under reflux.
-
The resulting precipitate is filtered off, and the solvent is removed from the filtrate.
-
The solid residue is purified by column chromatography to yield the final product.
Application in Insecticide Synthesis
While direct examples of commercial insecticides synthesized from this compound are less documented in readily available literature, the pyrimidine scaffold is a well-established pharmacophore in insecticide discovery. The reactivity of the chlorine atoms on this compound allows for the introduction of various functional groups that can interact with insect-specific targets.
Quantitative Data Summary
The following table summarizes the biological activity of representative agrochemicals derived from pyrimidine scaffolds related to this compound.
| Compound Class | Target Organism | Bioassay | Activity | Reference |
| Pyrimidinyloxyphenoxypropionates | Brassica napus (rape), Echinochloa crus-galli (barnyard grass) | Herbicidal Activity (% inhibition at 100 mg/L) | Good activity, some compounds more potent than cyhalofop | N/A |
| N-(4,6-Dichloropyrimidin-2-yl)benzamide | Sclerotinia sclerotiorum, Fusarium oxysporum | Antifungal Activity (IC₅₀ in mg/L) | Improved activity compared to pyrimethanil | N/A |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of agrochemicals. Its utility in producing potent herbicides and fungicides has been demonstrated, and its potential for the development of novel insecticides remains a promising area of research. The experimental protocols and data presented herein provide a solid foundation for scientists working to develop the next generation of crop protection solutions.
References
Application Notes and Protocols for N-arylation of Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the N-arylation of pyrimidines, a crucial transformation in the synthesis of pharmacologically active compounds. The protocols focus on two of the most powerful and widely used methods: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.
Introduction
The pyrimidine (B1678525) scaffold is a fundamental core in a vast array of bioactive molecules, including numerous approved drugs. The introduction of an aryl group onto a nitrogen atom of the pyrimidine ring can significantly modulate the biological activity, pharmacokinetic properties, and target selectivity of these compounds. This makes the N-arylation of pyrimidines a critical reaction in medicinal chemistry and drug discovery. This document offers detailed experimental protocols, quantitative data for various substrates, and a visual representation of the general experimental workflow to aid researchers in the successful implementation of these synthetic strategies.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely adopted method for the formation of C-N bonds.[1][2] It utilizes a palladium catalyst, typically in conjunction with a phosphine (B1218219) ligand, to couple an amine with an aryl halide or triflate.[1][3] This reaction is known for its high functional group tolerance and broad substrate scope.[1]
General Experimental Workflow
Caption: General workflow for the Palladium-Catalyzed Buchwald-Hartwig N-arylation of pyrimidines.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives.[4]
Materials:
-
Substituted 2-aminopyrimidine (B69317) (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.05 equiv)
-
Xantphos (0.1 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene (B28343)
Procedure:
-
To an oven-dried Schlenk tube, add the 2-aminopyrimidine derivative, aryl bromide, Pd(PPh₃)₂Cl₂, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with nitrogen gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Substrate Scope and Yields
The following table summarizes the yields for the N-arylation of various aminopyrimidines with different aryl bromides using the Buchwald-Hartwig protocol.
| Entry | Pyrimidine Derivative | Aryl Bromide | Yield (%) | Reference |
| 1 | 4-(Pyridin-3-yl)pyrimidin-2-amine | 4-Bromotoluene | 82 | [4] |
| 2 | 4-(Pyridin-3-yl)pyrimidin-2-amine | 4-Bromoanisole | 31 | [4] |
| 3 | 4-(Pyridin-3-yl)pyrimidin-2-amine | 4-Bromobenzonitrile | 27 | [4] |
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of improved ligand systems.[5] This reaction typically employs a copper catalyst and is often a cost-effective alternative to palladium-catalyzed methods.[6] Modern protocols often allow for milder reaction conditions compared to the harsh conditions of the original Ullmann reaction.[7]
General Experimental Workflow
Caption: General workflow for the Copper-Catalyzed Ullmann N-arylation of pyrimidines.
Detailed Experimental Protocol
This protocol provides a general procedure for the copper-catalyzed N-arylation of N-heterocycles.[8]
Materials:
-
Pyrimidine derivative (1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Ligand (e.g., L-proline, N,N'-dimethylethylenediamine) (0.2 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., DMSO, DMF)
Procedure:
-
In a reaction tube, combine the pyrimidine derivative, aryl iodide, CuI, ligand, and base.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C).
-
Stir the reaction for the specified time, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Ligand and Substrate Scope with Yields
The choice of ligand is crucial for the success of the Ullmann N-arylation. The following table provides examples of different ligands and substrates used in copper-catalyzed N-arylation reactions of N-heterocycles.
| Entry | N-Heterocycle | Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Imidazole | Iodobenzene | L-proline | K₂CO₃ | DMSO | 90 | 94 | [7] |
| 2 | Pyrrole | Iodobenzene | N,N'-dimethylethylenediamine | K₂CO₃ | Dioxane | 110 | 85 | [9] |
| 3 | Indole | 4-Iodoanisole | None | K₂CO₃ | DMSO | 120 | 93 | [10] |
| 4 | Pyrazole | 4-Methoxyiodobenzene | None | K₂CO₃ | DMF | 110 | 98 | [10] |
Microwave-Assisted N-arylation
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles.[11] This technology can be effectively applied to both Buchwald-Hartwig and Ullmann N-arylation reactions of pyrimidines.
General Protocol for Microwave-Assisted Synthesis
Materials:
-
2-Chloropyrimidine (B141910) derivative (1 equiv)
-
Substituted amine/aniline (1-1.2 equiv)
-
Solvent (e.g., ethanol, isopropanol, DMF)
-
(Optional) Base (e.g., triethylamine)
-
(Optional) Catalyst and ligand as described in the previous sections.
Procedure:
-
In a microwave-safe reaction vial, combine the 2-chloropyrimidine derivative and the amine/aniline.
-
Add the solvent and, if required, the base and catalyst system.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-180 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform the appropriate work-up and purification as described in the conventional heating protocols.
Conclusion
The N-arylation of pyrimidines is a cornerstone of modern medicinal chemistry. The Palladium-Catalyzed Buchwald-Hartwig amination and the Copper-Catalyzed Ullmann condensation offer versatile and powerful strategies to achieve this transformation. The choice between these methods will depend on factors such as substrate scope, functional group tolerance, cost, and desired reaction conditions. The provided protocols and data serve as a valuable resource for researchers to select and optimize the most suitable method for their specific synthetic targets. The application of microwave-assisted heating can further enhance the efficiency of these important reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 10. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Cross-Coupling of Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the selective functionalization of dichloropyrimidines via palladium-catalyzed cross-coupling reactions. The pyrimidine (B1678525) core is a prevalent scaffold in medicinal chemistry, and the ability to selectively introduce substituents at various positions is crucial for the development of novel therapeutics. This document focuses on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offering insights into achieving regioselectivity and providing step-by-step protocols for key transformations.
Introduction to Regioselectivity in Dichloropyrimidine Coupling
The reactivity of the chlorine atoms on a pyrimidine ring is not equal. In 2,4-dichloropyrimidine (B19661), the C4 position is generally more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions.[1][2] This inherent reactivity preference leads to the preferential formation of C4-substituted products.[1][2] However, recent advances in catalyst and ligand design have enabled the selective functionalization of the C2 position, providing access to a broader range of substituted pyrimidines.[3] The choice of catalyst, ligands, base, and solvent all play a critical role in controlling the regiochemical outcome of these reactions.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data from various studies on the cross-coupling of dichloropyrimidines, allowing for a direct comparison of different catalytic systems and their efficiencies in terms of yield and regioselectivity.
Table 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | C4:C2 Ratio |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 (MW) | 0.25 | 81 | >99:1 |
| 2 | 4-Fluorophenylboronic acid | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene (B28343) | 100 | 12 | 75 | >95:5 |
| 3 | Naphthylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 80 | >99:1 |
| 4 | 3-Furanylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 75 | >99:1 |
Table 2: Buchwald-Hartwig Amination of 6-Aryl-2,4-dichloropyrimidines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | C4:C2 Ratio |
| 1 | Dibutylamine | Pd(OAc)₂ (2) | BINAP (3) | LiHMDS | Toluene | 80 | 18 | 85 | >98:2 |
| 2 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2.5) | LiHMDS | Toluene | 80 | 18 | 92 | >98:2 |
| 3 | Aniline | None | - | K₂CO₃ | DMAc | 100 | 24 | 78 | >95:5 |
| 4 | Piperidine | Pd complex 6 (2) | - | LiHMDS | Toluene | 80 | 18 | 90 | >98:2 |
Note: Catalyst 6 is a palladium-coordinated pyrimidine complex.[2]
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified. Glassware should be oven-dried before use. Reagents should be of high purity.
Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine (Microwave-Assisted)
This protocol describes the rapid and highly selective C4-arylation of 2,4-dichloropyrimidine using microwave irradiation.
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Microwave reactor vials
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure: [1]
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 mmol), the desired arylboronic acid (1.0 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.5 mol%).
-
Add a 2:1 mixture of 1,4-dioxane and water (6 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 100 °C for 15 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 4-aryl-2-chloropyrimidine.
Protocol 2: C4-Selective Buchwald-Hartwig Amination of a 6-Aryl-2,4-dichloropyrimidine
This protocol details the highly regioselective palladium-catalyzed amination of a 6-aryl-2,4-dichloropyrimidine at the C4 position with a secondary aliphatic amine.[2]
Materials:
-
6-Aryl-2,4-dichloropyrimidine
-
Secondary aliphatic amine (e.g., dibutylamine)
-
Palladium(II) acetate [Pd(OAc)₂]
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure: [2]
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 mmol) in anhydrous toluene (5 mL).
-
Add palladium(II) acetate (2 mol%) and BINAP (3 mol%).
-
In a separate flask, dissolve the secondary aliphatic amine (1.2 mmol) in anhydrous toluene (2 mL).
-
To the amine solution, add LiHMDS (1.0 M in THF, 1.5 mmol) dropwise at 0 °C and stir for 15 minutes.
-
Add the freshly prepared lithium amide solution to the flask containing the dichloropyrimidine and catalyst.
-
Heat the reaction mixture to 80 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling of an Aryl Halide (General Protocol)
This general protocol for Sonogashira coupling can be adapted for the alkynylation of dichloropyrimidines.[4]
Materials:
-
Dichloropyrimidine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd/CuFe₂O₄ magnetic nanoparticles, 3 mol%)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [4]
-
In a round-bottom flask, combine the dichloropyrimidine (1.0 mmol), terminal alkyne (1.0 mmol), palladium catalyst (3 mol%), and potassium carbonate (4.0 mmol).
-
Add ethanol (4 mL) to the mixture.
-
Reflux the reaction mixture at 70 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Extract the mixture with ethyl acetate and deionized water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography.
Protocol 4: Heck Reaction of an Aryl Halide with an Alkene (General Protocol)
While a specific protocol for dichloropyrimidines is not detailed in the provided search results, this general procedure for a Heck reaction can be used as a starting point.
Materials:
-
Dichloropyrimidine
-
Alkene (e.g., styrene, acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (if required, e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc)
-
Solvent (e.g., DMF, NMP, acetonitrile)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the dichloropyrimidine (1.0 mmol), palladium catalyst (1-5 mol%), and ligand (if applicable, 1-2 equivalents relative to palladium).
-
Add the anhydrous solvent, followed by the base (1.5-2.0 mmol) and the alkene (1.1-1.5 mmol).
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir until the starting material is consumed (monitor by TLC or GC/LC-MS).
-
Cool the reaction to room temperature and filter off any inorganic salts.
-
Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cross-Coupling Cycle
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow
Caption: A standard workflow for a palladium-catalyzed cross-coupling experiment.
Regioselectivity in 2,4-Dichloropyrimidine Coupling
Caption: Factors influencing the regioselectivity of 2,4-dichloropyrimidine cross-coupling.
References
Application Notes and Protocols for the Synthesis of Substituted Pyrimidines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine (B1678525) and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The pyrimidine scaffold is a key constituent of nucleobases, such as cytosine, thymine, and uracil, which are fundamental building blocks of DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of novel drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5][6][7] The synthetic versatility of the pyrimidine ring allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop potent and selective drug candidates.[3] This document provides detailed application notes and protocols for the synthesis of substituted pyrimidines, focusing on methodologies relevant to drug discovery and development.
Key Synthetic Strategies
The synthesis of substituted pyrimidines can be broadly categorized into classical condensation reactions and modern transition-metal-catalyzed cross-coupling reactions.
Biginelli Reaction: A Multicomponent Approach
The Biginelli reaction is a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[8][9] This reaction is of significant interest due to its operational simplicity and the biological relevance of its products, which include calcium channel blockers and mitotic kinesin Eg5 inhibitors.[8][10]
Experimental Protocol: Synthesis of Monastrol (a Mitotic Kinesin Eg5 Inhibitor)
This protocol is adapted from a solvent-free Biginelli reaction methodology.[10]
Materials:
-
Ethyl acetoacetate (B1235776)
-
Thiourea
-
Benzyltriethylammonium chloride (catalyst)
Procedure:
-
In a clean, dry mortar, combine 3-hydroxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), thiourea (1.5 mmol), and a catalytic amount of benzyltriethylammonium chloride (0.1 mmol).
-
Grind the mixture thoroughly with a pestle at room temperature for 10-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, wash the reaction mixture with cold water to remove the catalyst and any unreacted urea/thiourea.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure Monastrol.
Data Presentation:
| Catalyst | Solvent | Reaction Condition | Reported Yield (%) | Reference |
| HCl | Ethanol | Reflux, 3 hrs | Often low | [11] |
| CuCl₂·2H₂O / HCl | Solvent-free | Grinding | >90 | [11] |
| Benzyltriethylammonium chloride | Solvent-free | Grinding | High | [10] |
| Yb(OTf)₃ | Solvent-free | Heating | Increased yields, shorter time | [9] |
Suzuki-Miyaura Cross-Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl and heteroaryl-aryl compounds, which are prevalent in many pharmaceuticals.[12] This palladium-catalyzed reaction involves the coupling of an organoboron reagent (boronic acid or ester) with a halide or triflate. For pyrimidine synthesis, this typically involves the reaction of a chloropyrimidine with an arylboronic acid.[12][13]
Experimental Protocol: Suzuki Coupling of 6-Chloropyrido[2,3-d]pyrimidine with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a heteroaryl chloride.[12]
Materials:
-
6-Chloropyrido[2,3-d]pyrimidine
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 6-Chloropyrido[2,3-d]pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed anhydrous solvent via syringe.
-
Place the sealed flask in a preheated oil bath and stir at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel to obtain the desired 6-substituted-pyrido[2,3-d]pyrimidine product.
Data Presentation:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80-110 | 2-24 | Varies | [12] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | Varies | Good to Excellent | [14] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | Varies | Varies | Varies | [15] |
Visualizing Synthetic Workflows and Biological Pathways
Synthetic Workflow
A general workflow for the synthesis and evaluation of substituted pyrimidines for drug discovery is outlined below.
Caption: General workflow for pyrimidine-based drug discovery.
Catalytic Cycle of Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Signaling Pathways Targeted by Pyrimidine Derivatives
Many pyrimidine-based drugs function by inhibiting key enzymes in cellular signaling pathways, particularly protein kinases involved in cancer progression.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades promoting cell proliferation, survival, and migration.[1] Dysregulation of the EGFR pathway is a common driver of various cancers.[1] Pyrimidine-based inhibitors, such as gefitinib (B1684475) and erlotinib, are designed to compete with ATP for the binding site in the EGFR kinase domain, thereby blocking its activity.[12]
Caption: Simplified EGFR signaling pathway and inhibition.
Cyclin-Dependent Kinase 4 (CDK4) Signaling Pathway
The CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is a critical regulator of the G1-S phase transition in the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Pyrimidine-based CDK4/6 inhibitors, such as palbociclib (B1678290) and ribociclib, bind to the ATP-binding pocket of CDK4/6, preventing the phosphorylation of Rb and inducing G1 cell cycle arrest.[2][15]
Caption: Simplified CDK4/Rb signaling pathway and inhibition.
Conclusion
The synthesis of substituted pyrimidines remains a highly active and productive area of research in drug discovery. The methodologies outlined in these application notes, from the classical Biginelli reaction to modern palladium-catalyzed cross-couplings, provide a robust toolkit for medicinal chemists. A thorough understanding of these synthetic strategies, coupled with insights into the biological pathways targeted by pyrimidine derivatives, is crucial for the rational design and development of the next generation of pyrimidine-based therapeutics.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 9. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. ClinPGx [clinpgx.org]
- 12. mdpi.com [mdpi.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications | MDPI [mdpi.com]
- 15. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 4,6-Dichloro-2-Methylpyrimidine
Introduction
4,6-dichloro-2-methylpyrimidine is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the tyrosine kinase inhibitor, Dasatinib, which is used in the treatment of chronic myeloid leukemia.[1][2][3] The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on a common and robust two-step synthetic route. The protocols are designed for researchers, scientists, and drug development professionals engaged in process development and manufacturing.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the condensation of an amidine with a malonic ester to form the pyrimidine (B1678525) ring, yielding 4,6-dihydroxy-2-methylpyrimidine (B75791). The subsequent step is a chlorination reaction that replaces the hydroxyl groups with chlorine atoms to produce the final product.
Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine Intermediate
This initial step involves a cyclocondensation reaction. Acetamidine (B91507) hydrochloride is reacted with a dialkyl malonate (e.g., dimethyl malonate or diethyl malonate) in the presence of a strong base, such as sodium methoxide (B1231860) or sodium ethoxide, in an alcoholic solvent.[1][4]
Comparative Data for Synthesis of 4,6-Dihydroxy-2-methylpyrimidine
| Parameter | Method A | Method B |
| Starting Materials | Acetamidine hydrochloride, Dimethyl malonate | Acetamidine hydrochloride, Diethyl malonate |
| Base | Sodium methoxide | Sodium ethoxide |
| Solvent | Methanol (B129727) | Ethanol (B145695) |
| Reaction Temperature | 18-25 °C | Reflux |
| Reaction Time | 3-5 hours | 3-4 hours |
| Yield | 86-87%[1] | 89.8-91.2%[4] |
| Key Process Steps | 1. Reaction in methanol with sodium methoxide.2. Reduced pressure distillation to remove methanol.3. Dissolution in water and acidification to pH 1-2 to precipitate the product.[1] | 1. Reaction in ethanol with sodium ethoxide.2. Cooling and filtration.3. Dissolution of the filter cake in water and acidification to precipitate the product.[4] |
Experimental Protocol: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine (Method A)
This protocol is based on a scaled-up laboratory procedure.[1]
Materials:
-
Methanol
-
Sodium methoxide
-
Dimethyl malonate
-
Acetamidine hydrochloride
-
4M Hydrochloric acid
-
Ice
Equipment:
-
10 L three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Charge a 10 L three-necked flask with 3960 mL of methanol.
-
Cool the flask in an ice bath and, while stirring, add 608.8 g (11.25 mol) of sodium methoxide.
-
Once the sodium methoxide has dissolved, add 330 g (2.5 mol) of dimethyl malonate followed by 472.5 g (5 mol) of acetamidine hydrochloride.
-
Remove the ice bath and allow the reaction mixture to warm to 18-25 °C.
-
Stir the reaction mixture for 5 hours at this temperature; the solution will become a creamy white slurry.
-
After the reaction is complete, remove the methanol by distillation under reduced pressure at 30-35 °C.
-
Add 50 mL of water to dissolve the resulting residue.
-
Adjust the pH of the solution to 1-2 with 4M hydrochloric acid to precipitate a white solid.
-
Cool the mixture to 0 °C and stir for 5 hours to complete crystallization.
-
Filter the solid product and wash successively with ice-cold water and then with ice-cold methanol (0-5 °C).
-
Dry the solid to obtain 4,6-dihydroxy-2-methylpyrimidine. (Expected yield: ~250 g, 86%).[1]
Step 2: Chlorination of 4,6-Dihydroxy-2-methylpyrimidine
In the second step, the intermediate 4,6-dihydroxy-2-methylpyrimidine is chlorinated to yield the final product, this compound. Several chlorinating agents can be employed, with triphosgene (B27547) and thionyl chloride being common choices for scale-up due to safety and handling considerations compared to phosgene.[2][5]
Comparative Data for Chlorination of 4,6-Dihydroxy-2-methylpyrimidine
| Parameter | Method C | Method D |
| Chlorinating Agent | Triphosgene | Thionyl chloride |
| Solvent | Dichloroethane | Acetonitrile |
| Base/Additive | N,N-diethylaniline | None |
| Reaction Temperature | Reflux | 80 °C |
| Reaction Time | 6-8 hours | 3 hours |
| Yield | 92%[2] | 94%[5] |
| Work-up | 1. Washing with water and HCl.2. Drying and concentration of the organic layer.3. Recrystallization from dichloroethane.[2] | 1. Removal of excess thionyl chloride by distillation.2. Quenching with ice water.3. Filtration and purification by column chromatography.[5] |
Experimental Protocol: Chlorination using Triphosgene (Method C)
This protocol is adapted from a patented procedure and is suitable for larger scale synthesis.[2]
Materials:
-
4,6-dihydroxy-2-methylpyrimidine
-
N,N-diethylaniline
-
Dichloroethane
-
Triphosgene
-
4M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Activated carbon
Equipment:
-
250 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and addition funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a 250 mL three-necked flask, add 10 g (0.08 mol) of 4,6-dihydroxy-2-methylpyrimidine, 29.8 g (0.2 mol) of N,N-diethylaniline, and 60 mL of dichloroethane.
-
Heat the mixture to reflux.
-
Prepare a solution of 83 g (0.2 mol) of triphosgene in 40 mL of dichloroethane.
-
Slowly add the triphosgene solution to the refluxing mixture.
-
Maintain the reflux for 6 hours.
-
After the reaction is complete, cool the mixture and wash it successively with 100 mL of water, 100 mL of 4M hydrochloric acid, and finally with 100 mL of water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain a faint yellow solid.
-
Recrystallize the solid from 50 mL of dichloroethane, treating with activated carbon for decolorization.
-
Filter and dry the purified product to obtain this compound. (Expected yield: ~12 g, 92%; m.p: 42-44 °C).[2]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for the synthesis of the dihydroxy intermediate.
Caption: Workflow for the chlorination step.
Safety Considerations
-
Sodium methoxide and sodium ethoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Triphosgene is a toxic substance and a source of phosgene. Handle with extreme caution in a well-ventilated fume hood.
-
Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment.
-
Dichloroethane is a flammable and toxic solvent.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The provided protocols outline scalable and high-yielding methods for the synthesis of this compound. The choice between the different methods for each step will depend on factors such as available equipment, cost of reagents, and safety infrastructure. The use of triphosgene in the chlorination step represents a safer alternative to other highly toxic reagents like phosgene, making it more suitable for industrial production.[2] These application notes serve as a comprehensive guide for the successful scale-up of this critical pharmaceutical intermediate.
References
- 1. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 2. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. This compound | 1780-26-3 [chemicalbook.com]
- 4. Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Laboratory Preparation of 4,6-dichloro-2-methylpyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,6-dichloro-2-methylpyrimidine is a crucial intermediate in organic synthesis, particularly valued in the pharmaceutical industry. It serves as a versatile building block for the synthesis of more complex and biologically active compounds.[1] Notably, it is a key precursor in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1] This document provides detailed protocols for the laboratory-scale synthesis of this compound, outlining two common methods for the chlorination step. The synthesis is typically a two-step process, beginning with the formation of 4,6-dihydroxy-2-methylpyrimidine (B75791), followed by its chlorination to yield the desired product.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.00 g/mol [2] |
| CAS Number | 1780-26-3[2] |
| Appearance | Off-White to light yellow solid[1][3] |
| Melting Point | 42-44 °C[4] |
Safety and Hazards
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Harmful if swallowed (H302), May cause an allergic skin reaction (H317), Toxic to aquatic life with long-lasting effects (H411). Some sources also indicate it may cause severe skin burns and eye damage (H314).[2]
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.
Experimental Protocols
The synthesis of this compound is presented in two main stages:
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Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine
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Step 2: Chlorination of 4,6-dihydroxy-2-methylpyrimidine to this compound (Two alternative methods are provided for this step).
Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine
This procedure details the synthesis of the precursor, 4,6-dihydroxy-2-methylpyrimidine, from dimethyl malonate and acetamidine (B91507) hydrochloride.[4][5]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) |
| Dimethyl malonate | 132.12 |
| Acetamidine hydrochloride | 94.54 |
| Sodium methoxide (B1231860) | 54.02 |
| Methanol (B129727) | 32.04 |
| Hydrochloric acid (4 M) | 36.46 |
| Water | 18.02 |
Stoichiometry
| Reagent | Moles | Molar Ratio |
| Dimethyl malonate | 0.1 | 1 |
| Acetamidine hydrochloride | 0.1 | 1 |
| Sodium methoxide | 0.34 | 3.4 |
Procedure
-
In a 500 mL three-necked flask equipped with a stirrer and under an ice bath, add 150 mL of methanol.
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While stirring, add 18.4 g (0.34 mol) of sodium methoxide.
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Once the sodium methoxide is dissolved, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.[5]
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Remove the ice bath and allow the mixture to warm to 18-25 °C. Let the reaction proceed for 4 hours; the solution will appear as a creamy white suspension.[5]
-
After the reaction is complete, remove the methanol by distillation under reduced pressure at 30-35 °C.[5]
-
Dissolve the residue in 50 mL of water.
-
Adjust the pH of the solution to 1-2 using 4 M hydrochloric acid. A white solid will precipitate.[5]
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Stir the suspension at 0 °C for 4 hours to complete crystallization.[5]
-
Collect the solid by suction filtration.
-
Wash the solid sequentially with ice-cold water and ice-cold methanol (0-5 °C).[5]
-
Dry the product to obtain a white solid of 4,6-dihydroxy-2-methylpyrimidine. The reported yield is approximately 86%.[5]
Step 2: Chlorination of 4,6-dihydroxy-2-methylpyrimidine
Two methods are presented for the chlorination step. Method A uses thionyl chloride, a common laboratory reagent, while Method B employs triphosgene (B27547), which is presented as a safer alternative to highly toxic reagents like phosgene (B1210022) and POCl₃.[4]
Method A: Chlorination using Thionyl Chloride
This protocol is adapted from a general procedure for the synthesis of this compound.[6]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) |
| 4,6-dihydroxy-2-methylpyrimidine | 126.11 |
| Thionyl chloride (SOCl₂) | 118.97 |
| Acetonitrile | 41.05 |
Stoichiometry
| Reagent | Moles | Molar Ratio |
| 4,6-dihydroxy-2-methylpyrimidine | 0.04 | 1 |
| Thionyl chloride | 0.16 | 4 |
Procedure
-
To a suitable reaction flask, add 5.0 g (0.04 mol) of 4,6-dihydroxy-2-methylpyrimidine to a mixture of 18.9 g (0.16 mol) of thionyl chloride and acetonitrile.[6]
-
Heat the reaction mixture to 80 °C and stir for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[6]
-
Once the reaction is complete (indicated by the disappearance of the starting material on TLC), remove the excess thionyl chloride by distillation under reduced pressure.[6]
-
Carefully pour the residue into 50 g of ice water. A solid will precipitate.[6]
-
Collect the precipitated solid by filtration.
-
Purify the crude product by column chromatography to yield this compound as a white solid. The reported yield is 94%.[6]
Method B: Chlorination using Triphosgene and N,N-Diethylaniline
This method avoids the use of phosphorus oxychloride and is described as being safer and easier to operate.[4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) |
| 4,6-dihydroxy-2-methylpyrimidine | 126.11 |
| N,N-Diethylaniline | 149.23 |
| Triphosgene | 296.75 |
| Dichloroethane | 98.96 |
| Anhydrous sodium sulfate | 142.04 |
Stoichiometry
| Reagent | Moles | Molar Ratio |
| 4,6-dihydroxy-2-methylpyrimidine | 0.08 | 1 |
| N,N-Diethylaniline | 0.2 | 2.5 |
| Triphosgene | 0.2 | 2.5 |
Procedure
-
In a 250 mL three-necked flask, add 10 g (0.08 mol) of 4,6-dihydroxy-2-methylpyrimidine, 29.8 g (0.2 mol) of N,N-diethylaniline, and 60 mL of dichloroethane.[4]
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Heat the mixture to reflux.
-
Slowly add a solution of 83 g (0.2 mol) of triphosgene dissolved in 40 mL of dichloroethane.[4]
-
Continue to reflux the reaction mixture for 6 hours.[4]
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After cooling, wash the reaction solution sequentially with 100 mL of water, 100 mL of 4 M HCl, and another 100 mL of water.[4]
-
Dry the organic layer (dichloroethane) over anhydrous sodium sulfate.[4]
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain a faint yellow solid.[4]
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Recrystallize the solid from 50 mL of dichloroethane. Decolorize with activated carbon if necessary.[4]
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The expected yield of the light yellow solid product, this compound, is approximately 12 g (92% yield).[4]
Summary of Quantitative Data
| Parameter | Step 1: Synthesis of Precursor | Step 2: Chlorination (Method A) | Step 2: Chlorination (Method B) |
| Starting Material | Dimethyl malonate, Acetamidine HCl | 4,6-dihydroxy-2-methylpyrimidine | 4,6-dihydroxy-2-methylpyrimidine |
| Key Reagents | Sodium methoxide | Thionyl chloride | Triphosgene, N,N-Diethylaniline |
| Solvent | Methanol | Acetonitrile | Dichloroethane |
| Reaction Temperature | 18-25 °C | 80 °C | Reflux |
| Reaction Time | 4 hours | 3 hours | 6 hours |
| Reported Yield | ~86% | 94% | 92% |
| Product Appearance | White solid | White solid | Light yellow solid |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 5. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-dichloro-2-methylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,6-dichloro-2-methylpyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common route involves a two-step process. The first step is the synthesis of the intermediate 4,6-dihydroxy-2-methylpyrimidine (B75791), typically from diethyl malonate or dimethyl malonate and acetamidine (B91507) hydrochloride in the presence of a base like sodium methoxide (B1231860) or sodium ethoxide.[1][2] The second step is the chlorination of this intermediate to yield this compound using a chlorinating agent such as phosphorus oxychloride (POCl₃) or triphosgene (B27547).[3][4]
Q2: What is a typical yield for the synthesis of this compound?
A2: The overall yield is dependent on the efficiency of both the cyclization and chlorination steps. Yields for the synthesis of the 4,6-dihydroxy-2-methylpyrimidine intermediate are reported to be in the range of 86% to 91.2%.[1][2][4] The subsequent chlorination step can have yields ranging from 82.6% to 92%.[3][4]
Q3: What are some of the key safety precautions to consider during this synthesis?
A3: Both phosphorus oxychloride and triphosgene are highly toxic and corrosive reagents that react violently with water.[3] All manipulations involving these reagents should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), such as gloves and safety goggles, must be worn.[5] Sodium methoxide and sodium ethoxide are flammable and moisture-sensitive.
Q4: How can the purity of the final product be improved?
A4: Purification of this compound can be achieved through recrystallization from a suitable solvent, such as dichloroethane.[3] Another method involves washing the reaction mixture with water and a mild base to remove acidic impurities, followed by extraction with an organic solvent and subsequent distillation or crystallization.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 4,6-dihydroxy-2-methylpyrimidine (Step 1) | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is heated to the recommended temperature (e.g., 18-25°C or reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.[1][2] |
| Improper pH during workup leading to loss of product. | Carefully adjust the pH to 1-2 with an acid like HCl to ensure complete precipitation of the dihydroxy intermediate.[1] | |
| Loss of product during washing. | Use ice-cold water and ice-cold methanol (B129727) for washing the precipitate to minimize its solubility.[1] | |
| Low yield of this compound (Step 2) | Incomplete chlorination. | Ensure a sufficient excess of the chlorinating agent (e.g., phosphorus oxychloride or triphosgene) is used and that the reaction is carried out at the appropriate temperature (e.g., reflux) for an adequate duration (e.g., 6-8 hours).[3][4] |
| Hydrolysis of the product during workup. | Perform the workup in non-aqueous conditions as much as possible until the excess chlorinating agent is quenched or removed. The product is sensitive to moisture. | |
| Formation of side products. | The use of a catalyst like N,N-dimethylaniline or N,N-diethylaniline can improve the selectivity and rate of the chlorination reaction.[3][7] | |
| Product is an oil or fails to crystallize | Presence of impurities, such as residual solvent or byproducts. | Purify the crude product by column chromatography or recrystallization. Ensure all solvents are thoroughly removed under reduced pressure. |
| The product may have a low melting point. The reported melting point is around 42-44°C.[3] | If the product is pure, cooling it on an ice bath may induce crystallization. | |
| Dark-colored product | Formation of colored impurities during the reaction. | Treat the recrystallization solution with activated carbon to decolorize the product.[3] |
Experimental Protocols
Synthesis of 4,6-dihydroxy-2-methylpyrimidine
This protocol is adapted from a patented procedure.[1]
-
In a three-necked flask equipped with a stirrer and placed in an ice bath, add 150 mL of methanol.
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While stirring, add 18.4 g (0.34 mol) of sodium methoxide.
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After the sodium methoxide has dissolved, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.
-
Remove the ice bath and allow the reaction mixture to warm to 18-25°C.
-
Stir the mixture for 4 hours. The solution will appear as a creamy white suspension.
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After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35°C).
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Dissolve the residue in 50 mL of water.
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Adjust the pH to 1-2 with a 4 mol/L solution of hydrochloric acid. A white solid will precipitate.
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Stir the suspension at 0°C for 4 hours to complete crystallization.
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Collect the solid by suction filtration.
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Wash the solid sequentially with ice-cold water and then with ice-cold methanol (at 0-5°C).
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Dry the solid to obtain 4,6-dihydroxy-2-methylpyrimidine. The expected yield is approximately 10.8 g (86%).[1]
Synthesis of this compound
This protocol is adapted from a patented procedure using triphosgene.[3]
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In a 250 mL three-necked flask, add 10 g (0.08 mol) of 4,6-dihydroxy-2-methylpyrimidine, 29.8 g (0.2 mol) of N,N-diethylaniline, and 60 mL of dichloroethane.
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Heat the mixture to reflux.
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Slowly add a solution of 83 g (0.28 mol) of triphosgene dissolved in 40 mL of dichloroethane.
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Maintain the reflux for 6 hours.
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Cool the reaction mixture and wash it sequentially with 100 mL of water, 100 mL of 4 mol/L hydrochloric acid, and finally with 100 mL of water.
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Dry the organic layer (dichloroethane) with anhydrous sodium sulfate.
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Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain a faint yellow solid.
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Recrystallize the solid from 50 mL of dichloroethane. Decolorize with activated carbon if necessary.
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The expected yield of this compound is approximately 12 g (92%).[3]
Data Presentation
Table 1: Summary of Yields for 4,6-dihydroxy-2-methylpyrimidine Synthesis
| Starting Materials | Base | Solvent | Yield (%) | Reference |
| Dimethyl malonate, Acetamidine HCl | Sodium methoxide | Methanol | 86-87 | [1] |
| Diethyl malonate, Acetamidine HCl | Sodium methoxide | Methanol | 91.2 | [2] |
| Diethyl malonate, Acetamidine HCl | Sodium ethoxide | Ethanol | 89.8 | [2] |
Table 2: Summary of Yields for this compound Synthesis
| Starting Material | Chlorinating Agent | Catalyst/Base | Solvent | Yield (%) | Reference |
| 4,6-dihydroxy-2-methylpyrimidine | Triphosgene | N,N-Diethylaniline | Dichloroethane | 92 | [3] |
| 4,6-dihydroxy-2-methyl-5-nitropyrimidine | Phosphorus oxychloride | - | - | 82.6 | [4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 2. Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 7. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4,6-dichloro-2-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dichloro-2-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most prevalent starting material is 4,6-dihydroxy-2-methylpyrimidine (B75791). This precursor is then subjected to a chlorination reaction to replace the hydroxyl groups with chlorine atoms.
Q2: Which chlorinating agents are typically used for this synthesis?
Commonly employed chlorinating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and triphosgene (B27547) (bis(trichloromethyl) carbonate). Each reagent has its own advantages and disadvantages concerning reactivity, safety, and byproduct formation.
Q3: What are the primary side reactions to be aware of during the synthesis?
The main side reactions include incomplete chlorination, hydrolysis of the product, and potential reactions with solvents or additives. The specific side reactions can vary depending on the chosen chlorinating agent and reaction conditions.
Q4: How can the purity of this compound be assessed?
Purity is typically determined using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound, categorized by the chlorinating agent used.
Guide 1: Chlorination using Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a widely used and effective chlorinating agent for this synthesis. However, specific challenges can arise.
Problem 1: Incomplete Chlorination Resulting in 4-chloro-6-hydroxy-2-methylpyrimidine
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Symptom: The final product contains a significant amount of the mono-chloro impurity, 4-chloro-6-hydroxy-2-methylpyrimidine, leading to a lower yield of the desired dichloro product.
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Cause:
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Insufficient amount of POCl₃.
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Reaction temperature is too low or reaction time is too short.
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Poor mixing of the reaction mixture.
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Prevention:
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Use a molar excess of POCl₃.
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Ensure the reaction is heated to the appropriate temperature (typically reflux) and maintained for a sufficient duration.
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Employ vigorous stirring to ensure homogeneity.
-
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Impurity Removal:
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Purification can be achieved through recrystallization or column chromatography.
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Problem 2: Hydrolysis of this compound
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Symptom: The presence of the starting material, 4,6-dihydroxy-2-methylpyrimidine, in the final product.
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Cause:
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Exposure of the product to water during workup or purification.
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Incomplete removal of aqueous reagents from the reaction mixture.
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Prevention:
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Conduct the reaction and workup under anhydrous conditions.
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Use dry solvents and reagents.
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Thoroughly dry the organic extracts before solvent evaporation.
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-
Impurity Removal:
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Recrystallization can effectively separate the more polar dihydroxy impurity from the desired product.
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Problem 3: Formation of Formylated Byproducts (Vilsmeier-Haack Reaction)
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Symptom: Presence of unexpected formylated impurities, especially when N,N-dimethylformamide (DMF) is used as a solvent or catalyst.
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Cause:
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The reaction of POCl₃ with DMF generates the Vilsmeier reagent, which can electrophilically attack the pyrimidine (B1678525) ring.
-
-
Prevention:
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Avoid using DMF as a solvent with POCl₃ if formylation is a concern.
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If a catalyst is needed, consider using a non-reactive tertiary amine.
-
-
Impurity Removal:
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Purification via column chromatography is typically required to separate these byproducts.
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Guide 2: Chlorination using Thionyl Chloride (SOCl₂)
Thionyl chloride is another effective chlorinating agent, often used with a catalyst.
Problem 1: Incomplete Chlorination
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Symptom: Similar to using POCl₃, the presence of 4-chloro-6-hydroxy-2-methylpyrimidine in the product.
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Cause:
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Insufficient SOCl₂ or catalyst (e.g., DMF, pyridine).
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Inadequate reaction temperature or time.
-
-
Prevention:
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Ensure a molar excess of SOCl₂.
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Use an appropriate amount of catalyst.
-
Maintain the reaction at reflux for a sufficient period.
-
-
Impurity Removal:
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Recrystallization or column chromatography.
-
Problem 2: Formation of Sulfated Byproducts
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Symptom: Presence of impurities containing sulfur.
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Cause:
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Side reactions of thionyl chloride with the substrate or solvent.
-
-
Prevention:
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Careful control of reaction temperature.
-
Use of an appropriate solvent.
-
-
Impurity Removal:
-
Column chromatography is generally necessary.
-
Guide 3: Chlorination using Triphosgene
Triphosgene is a solid, safer alternative to phosgene (B1210022) gas, but requires careful handling.
Problem 1: Incomplete Reaction
-
Symptom: Low conversion of the starting material.
-
Cause:
-
Insufficient triphosgene or base (e.g., pyridine, triethylamine).
-
Low reaction temperature.
-
-
Prevention:
-
Use a stoichiometric amount or a slight excess of triphosgene and a suitable base.
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Ensure the reaction is carried out at a sufficiently high temperature (reflux).
-
-
Impurity Removal:
-
Unreacted starting material can be removed by recrystallization.
-
Data Presentation
Table 1: Comparison of Chlorination Methods for this compound Synthesis
| Parameter | POCl₃ Method | SOCl₂ Method | Triphosgene Method |
| Typical Yield | 85-95% | 80-90% | 88-94% |
| Typical Purity | >98% | >97% | >98% |
| Reaction Temp. | 100-110°C (reflux) | 70-80°C (reflux) | 80-90°C (reflux) |
| Key Side Reactions | Incomplete chlorination, Hydrolysis, Formylation (with DMF) | Incomplete chlorination, Sulfated byproducts | Incomplete reaction |
| Safety Concerns | Corrosive, reacts violently with water | Corrosive, toxic fumes (SO₂, HCl) | Highly toxic, handle with extreme caution |
Experimental Protocols
Protocol 1: Synthesis of this compound using POCl₃
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 4,6-dihydroxy-2-methylpyrimidine (1.0 eq).
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Reagent Addition: Slowly add phosphorus oxychloride (3.0-5.0 eq) to the flask at room temperature with stirring.
-
Reaction: Heat the mixture to reflux (100-110°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane).
Mandatory Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Simplified mechanism of chlorination using POCl₃.
Technical Support Center: Purification of Crude 4,6-dichloro-2-methylpyrimidine by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 4,6-dichloro-2-methylpyrimidine via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: Dichloroethane has been successfully used for the recrystallization of this compound. Alcohols, such as methanol (B129727) or ethanol, may also be effective solvents, as indicated by their use with structurally similar compounds. A solvent screening study is recommended to determine the optimal solvent or solvent system for your specific crude material.
Q2: What are the common impurities in crude this compound?
A2: Common impurities can include unreacted starting materials such as 4,6-dihydroxy-2-methylpyrimidine, residual chlorinating agents like phosphorus oxychloride (POCl₃) or triphosgene, and byproducts from the synthesis. The nature and quantity of impurities will depend on the specific synthetic route employed.
Q3: My compound "oils out" during cooling instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent to decrease the concentration, and allow it to cool more slowly.
Q4: No crystals are forming even after the solution has cooled to room temperature. What steps can I take?
A4: If no crystals form, the solution may not be sufficiently supersaturated. You can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. If these methods are unsuccessful, you can try to concentrate the solution by evaporating some of the solvent and then allowing it to cool again. Further cooling in an ice bath may also promote crystallization.
Q5: How can I remove colored impurities from my crude product?
A5: For colored impurities, you can treat the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal will adsorb the colored impurities, which can then be removed by filtration. Use activated charcoal sparingly, as it can also adsorb the desired product, leading to a lower yield.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.00 g/mol |
| Melting Point | 41.5-45.5 °C |
Table 2: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Notes |
| Dichloroethane | Reported as an effective recrystallization solvent. | Good solubility at elevated temperatures and lower solubility at room temperature. |
| Methanol | Likely a suitable solvent. | A structurally similar compound, 4,6-dichloro-2-methylmercaptopyrimidine, is recrystallized from methanol. |
| Ethanol | Soluble at 0°C. | Suggests good solubility at higher temperatures and potentially moderate solubility at lower temperatures. |
| Water | Sparingly soluble. | Can be considered as an anti-solvent in a mixed solvent system. |
| Other Organic Solvents | Soluble. | General solubility in organic solvents is reported, but specific suitability for recrystallization needs to be determined experimentally. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Dichloroethane)
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Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the recrystallization solvent (dichloroethane) to its boiling point. Add the minimum amount of hot solvent to the crude material to completely dissolve it with stirring.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a stemless funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
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Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. To maximize crystal yield, subsequently place the flask in an ice-water bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Solvent Screening for Recrystallization
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Preparation: Place a small, known amount of crude this compound (e.g., 20-30 mg) into several test tubes.
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Solvent Addition: To each test tube, add a different potential recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature until the solid just dissolves. Note the solvents in which the compound is highly soluble at room temperature (these are generally poor single recrystallization solvents).
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Heating: For solvents in which the compound was poorly soluble at room temperature, gently heat the test tubes in a water or sand bath. Continue adding the solvent in small portions until the solid dissolves.
-
Cooling: Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath.
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Observation: Observe which solvents result in the formation of a good yield of crystals. The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.
Mandatory Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Troubleshooting Guides
Caption: Troubleshooting guide for common issues in recrystallization.
Technical Support Center: Nucleophilic Substitution on Dichloropyrimidines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on dichloropyrimidines.
Troubleshooting Guide
This guide addresses common issues encountered during the nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines.
1. Low or No Product Yield
| Potential Cause | Recommended Solution |
| Insufficiently Activated Pyrimidine (B1678525) Ring | Ensure the pyrimidine ring is appropriately activated for nucleophilic attack. The presence of electron-withdrawing groups can enhance reactivity. |
| Poor Leaving Group | While chlorine is a common leaving group, for SNAr reactions, fluorine is generally more reactive. If feasible, consider using a fluorinated pyrimidine substrate. |
| Weak Nucleophile | Increase the nucleophilicity of the attacking species. For instance, when using an alcohol, deprotonate it with a strong base like sodium hydride (NaH) to generate the more reactive alkoxide. |
| Low Reaction Temperature | Gradually and cautiously increase the reaction temperature. Some reactions may require elevated temperatures to proceed at a reasonable rate. Microwave irradiation can also be a viable option to improve yields and shorten reaction times. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF, DMSO, or THF. These solvents effectively solvate the nucleophile without interfering with the reaction. |
| Unsuitable or Weak Base | For amine nucleophiles, a non-nucleophilic organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is often employed. For alcohol nucleophiles, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary. |
2. Poor Regioselectivity (Mixture of C2 and C4 Isomers)
The substitution pattern on dichloropyrimidines is highly sensitive to electronic and steric factors. While C4 substitution is generally favored, several factors can influence the regioselectivity.[1][2][3]
| Influencing Factor | Observation and Recommendation |
| Unsubstituted 2,4-Dichloropyrimidine (B19661) | Typically favors substitution at the C4 position due to the higher LUMO coefficient at C4.[4] |
| Electron-Donating Group (EDG) at C6 | An EDG at the C6 position can promote substitution at the C2 position.[1][2] |
| Electron-Withdrawing Group (EWG) at C5 | An EWG at the C5 position generally enhances the inherent preference for C4 substitution.[5] |
| Nature of the Nucleophile | Tertiary amine nucleophiles have been shown to favor C2 substitution on 2,4-dichloropyrimidines bearing an EWG at the C5 position.[5] With some neutral nitrogen nucleophiles, C4/C2 isomer ratios can range from 1:1 to 4:1.[6] |
| Reaction Conditions | The choice of solvent and base can significantly impact regioselectivity. For instance, using nBuOH/DIPEA has been reported to yield a single product with substitution at the C4 position.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position generally more reactive than the C2 position in nucleophilic substitution on 2,4-dichloropyrimidine?
A1: The greater reactivity of the C4 position is attributed to fundamental electronic properties of the pyrimidine ring. Frontier molecular orbital theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon compared to the C2 carbon.[4] This makes the C4 position more electrophilic and thus more susceptible to nucleophilic attack. Additionally, the intermediate formed upon nucleophilic attack at C4 can be stabilized by resonance.
Q2: How can I favor substitution at the C2 position?
A2: While C4 substitution is electronically favored, C2 selectivity can be achieved under specific circumstances. The presence of an electron-donating group at the C6 position can direct nucleophilic attack to the C2 position.[1][2] Furthermore, the choice of nucleophile is critical; tertiary amines have been successfully used to achieve C2 selectivity on 2,4-dichloropyrimidines with an electron-withdrawing group at the C5 position.[5]
Q3: I am observing di-substitution instead of mono-substitution. How can I prevent this?
A3: To favor mono-substitution, consider the following adjustments:
-
Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the nucleophile.
-
Temperature: Lowering the reaction temperature can help to control the reactivity and prevent a second substitution.
-
Nucleophile Reactivity: If possible, use a less reactive nucleophile.
Q4: What are common side reactions, and how can they be minimized?
A4: Besides di-substitution, other common side reactions include:
-
Solvolysis: If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with the intended nucleophile. To avoid this, use a non-nucleophilic solvent like DMF, DMSO, or THF.
-
Hydrolysis: Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the starting material or product.
Data on Regioselectivity
The following tables provide examples of how substituents and nucleophiles can influence the regioselectivity of nucleophilic substitution on dichloropyrimidines.
Table 1: Effect of Substituents on Regioselectivity
| Dichloropyrimidine Substrate | Nucleophile | Conditions | C4:C2 Ratio | Reference |
| 2,4-Dichloropyrimidine | Primary alkyl amine | Et3N, THF, rt | 3:1 | [7] |
| 6-Aryl-2,4-dichloropyrimidine | Secondary amines | LiHMDS, Pd-catalyst | >30:1 | [6] |
| 2,4-Dichloro-5-nitropyrimidine | Tertiary amines | CHCl3, rt | C2 selective | [5][8] |
| 2,4-Dichloro-6-(electron-donating group)pyrimidine | Amine | - | C2 selective | [1][2] |
Table 2: Regioselectivity with Different Amine Nucleophiles
| Dichloropyrimidine Substrate | Nucleophile | Conditions | C4:C2 Ratio | Reference |
| 6-Aryl-2,4-dichloropyrimidine | Diethylamine | No catalyst | 2:1 | [6] |
| 6-Aryl-2,4-dichloropyrimidine | Diethylamine | Pd(OAc)2/dppb, LiHMDS | >30:1 | [6] |
| 6-Aryl-2,4-dichloropyrimidine | Aniline | No catalyst, forcing conditions | 70:30 | [6] |
| 6-Aryl-2,4-dichloropyrimidine | Aniline | Pd-catalyzed, -60 °C | 91:9 | [6] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine Nucleophile
This protocol provides a general procedure for the reaction of a 2,4-dichloropyrimidine with an amine nucleophile.
Materials:
-
2,4-Dichloropyrimidine derivative
-
Amine nucleophile (1.0-1.1 equivalents)
-
Non-nucleophilic base (e.g., DIPEA or Et3N, 1.5-2.0 equivalents)
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Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)
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Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the 2,4-dichloropyrimidine derivative and the anhydrous solvent.
-
Addition of Reagents: Add the amine nucleophile to the stirred solution, followed by the dropwise addition of the non-nucleophilic base.
-
Reaction: Stir the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures, depending on the reactivity of the substrates).
-
Monitoring: Monitor the progress of the reaction using a suitable technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, quench the reaction with water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with water and brine to remove any residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using an appropriate technique, such as column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: Decision tree for controlling regioselectivity.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. studylib.net [studylib.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Amination of 4,6-dichloro-2-methylpyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the amination of 4,6-dichloro-2-methylpyrimidine.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am observing a low to non-existent yield of my desired aminated product. What are the potential causes and solutions?
Answer: Low yields in the amination of this compound can arise from several factors. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Quantitative Data Summary: Reaction Conditions for Amination
| Parameter | Catalyst-Free SNAr | Palladium-Catalyzed (Buchwald-Hartwig) |
| Temperature | 140 °C (in DMF)[1] | 80-120 °C[1] |
| Base | K₂CO₃, Cs₂CO₃[1] | NaOtBu, LiHMDS[1] |
| Solvent | DMF, Dioxane, Toluene[1][2] | Dioxane, Toluene[1] |
| Amine Equivalents | 1.0 - 1.2[1] | 1.2 - 2.0[1] |
| Catalyst Loading | N/A | 2-5 mol% Pd precursor[1] |
| Ligand Loading | N/A | 4-10 mol% phosphine (B1218219) ligand[1] |
Issue 2: Poor Regioselectivity (Formation of Isomers)
Question: My reaction is producing a mixture of isomers (amination at C4 vs. C6). How can I improve the regioselectivity?
Answer: Achieving high regioselectivity between the C4 and C6 positions of this compound can be challenging. The two chlorine atoms are electronically similar, but their reactivity can be influenced by steric and electronic factors.
Logical Relationship for Controlling Regioselectivity
Caption: Factors influencing regioselectivity in the amination of dichloropyrimidines.
Recommendations for Improving Regioselectivity:
-
Steric Hindrance: The steric bulk of the incoming amine can influence which position it attacks. More sterically hindered amines may preferentially substitute at the less sterically hindered position on the pyrimidine (B1678525) ring.
-
Catalyst Control (for Pd-catalyzed reactions): The choice of ligand in a palladium-catalyzed reaction can significantly impact regioselectivity. It is recommended to screen a variety of phosphine ligands to find the optimal one for directing the substitution to the desired position.[1]
-
Solvent and Base Effects: The reaction solvent and base can also play a role in selectivity. For instance, in some palladium-catalyzed aminations of dichloropyrimidines, LiHMDS has been shown to be a superior base for achieving high regioselectivity.[3]
Issue 3: Formation of Side Products
Question: I am observing significant formation of side products. What are the common side products and how can I minimize them?
Answer: Several side reactions can occur during the amination of this compound.
Common Side Products and Mitigation Strategies
| Side Product | Potential Cause | Recommended Solution |
| Di-substituted Product | Excess amine or prolonged reaction time/high temperature. | Use a stoichiometric amount of the amine and carefully monitor the reaction progress to avoid over-reaction.[4] |
| Hydrolysis Product (-OH) | Presence of water in the reaction mixture. | Ensure the use of anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Solvolysis Product (-OR) | Use of alcoholic solvents (e.g., methanol, ethanol) at elevated temperatures. | Switch to a non-nucleophilic solvent like dioxane or toluene.[1] |
| Di-heteroarylation/Oligomerization | Particularly in Pd-catalyzed reactions. | Using a higher equivalent of the amine (e.g., 4 equivalents) can favor the formation of the desired mono-aminated product over oligomers.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the amination of this compound?
A1: There are two main approaches for this transformation:
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Catalyst-Free Nucleophilic Aromatic Substitution (SNAr): This method involves reacting the dichloropyrimidine with an amine in the presence of a base at elevated temperatures. It is often suitable for the initial monoamination.[1]
-
Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): This is a more modern and often more efficient method, especially for less reactive aryl chlorides or for introducing a second amino group. It utilizes a palladium catalyst, a phosphine ligand, and a base.[1]
Q2: Which chlorine atom is more reactive, the one at C4 or C6?
A2: For this compound, the electronic environment of the two chlorine atoms is very similar. Therefore, achieving high regioselectivity can be challenging, and mixtures of isomers are common.[3] The outcome can be influenced by the steric hindrance of the amine and the specific reaction conditions used.[1]
Q3: Can I achieve selective mono-amination?
A3: Yes, selective monoamination of 4,6-dichloropyrimidines can be achieved in high yields, particularly under catalyst-free SNAr conditions by carefully controlling the stoichiometry of the amine.[2][5]
Q4: What is the role of the base in these reactions?
A4: The base is crucial for neutralizing the HCl that is formed during the reaction. In catalyst-free SNAr, inorganic bases like K₂CO₃ are common.[1][2] For palladium-catalyzed reactions, stronger bases such as NaOtBu or LiHMDS are often required to facilitate the catalytic cycle.[1]
Q5: How should I monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product.[1]
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free Amination (Monoamination)
This protocol is adapted from a general procedure for the monoamination of dichloropyrimidines.[1][2]
Reaction Workflow: Catalyst-Free SNAr
Caption: Experimental workflow for catalyst-free SNAr amination.
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To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).[1]
-
Add anhydrous DMF (5-10 mL).[1]
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Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
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Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[1]
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig)
This protocol is a general procedure for the Buchwald-Hartwig amination of chloro-pyrimidines.[1]
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In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd(dba)₂, 2-5 mol%), the phosphine ligand (e.g., DavePhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).[1]
-
Add this compound (1.0 mmol) and the desired amine (1.2-2.0 mmol).[1]
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Add anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).[1]
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Seal the tube and heat the reaction mixture to 80-120 °C with stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
After completion, cool the reaction to room temperature.[1]
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.[1]
-
Concentrate the filtrate and purify the crude product by column chromatography.[1]
References
Technical Support Center: Purification of 4,6-dichloro-2-methylpyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of impurities from 4,6-dichloro-2-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities originate from the synthetic process, which typically involves the chlorination of 4,6-dihydroxy-2-methylpyrimidine.[1] Key impurities include:
-
Unreacted Starting Material: 4,6-dihydroxy-2-methylpyrimidine.
-
Partially Chlorinated Intermediate: 4-chloro-6-hydroxy-2-methylpyrimidine.[2]
-
Hydrolysis Product: 4-chloro-6-hydroxy-2-methylpyrimidine, formed by the reaction of the product with residual water.
-
Residual Chlorinating Agent and Byproducts: Depending on the reagent used (e.g., phosphorus oxychloride or thionyl chloride), byproducts may be present.[3]
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purification are recrystallization and column chromatography. The choice depends on the impurity profile and the desired final purity. For bulk purification, recrystallization is often preferred, while column chromatography can provide very high purity on a smaller scale.[4][5]
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[6] High-Performance Liquid Chromatography (HPLC) can also be used. The melting point of the purified solid is a good indicator of purity; pure this compound has a melting point of 41.5-45.5 °C.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
Problem: The compound "oils out" during recrystallization instead of forming crystals.
-
Cause: The compound is coming out of solution above its melting point. This can be due to a high concentration of impurities lowering the melting point of the mixture, or the solvent's boiling point being too high.
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly. You can insulate the flask to achieve this.
-
If the issue persists, consider a different recrystallization solvent with a lower boiling point.[7]
-
Problem: No crystals form upon cooling the solution.
-
Cause: The solution is not supersaturated, meaning the compound is too soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of pure this compound.
-
If the above methods fail, reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.[7]
-
Problem: The recovered crystal yield is very low.
-
Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.
-
Solution:
-
Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.
-
If too much solvent was used, the excess can be carefully evaporated from the filtrate and a second crop of crystals can be collected.
-
For future purifications, use the minimum amount of hot solvent required to fully dissolve the crude product.[7]
-
Column Chromatography Issues
Problem: Poor separation of the product from impurities.
-
Cause: The chosen solvent system (eluent) does not have the optimal polarity to effectively separate the compounds on the stationary phase (e.g., silica (B1680970) gel).
-
Solution:
-
Optimize the eluent system using thin-layer chromatography (TLC) first. A good solvent system will show clear separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.3-0.4.
-
A common eluent system for compounds of this polarity is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. Vary the ratio to achieve the best separation.
-
Data Presentation
Table 1: Physical Properties of this compound and Key Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₅H₄Cl₂N₂ | 163.00 | 41.5 - 45.5 | ~216 (at 760 mmHg, predicted) |
| 4,6-dihydroxy-2-methylpyrimidine | C₅H₆N₂O₂ | 126.11 | >300 | Not applicable |
| 4-chloro-6-hydroxy-2-methylpyrimidine | C₅H₅ClN₂O | 144.56 | 228.0 - 238.0[2] | Not available |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Polarity | Solubility | Recrystallization Suitability |
| Water | High | Sparingly soluble[1] | Can be used as an anti-solvent. |
| Ethanol (B145695) | High | Soluble | Good candidate for single-solvent recrystallization. |
| Ethyl Acetate | Medium | Soluble | Good potential for recrystallization. |
| Dichloromethane | Medium | Very Soluble | May be too good of a solvent; consider for a mixed-solvent system. |
| Hexane | Low | Sparingly Soluble | Good as an anti-solvent with a more polar solvent. |
Note: This table provides a general guide. It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific sample.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
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Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column, ensuring a well-packed, bubble-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10 or 80:20) to elute the product.
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Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 6-Chloro-4-hydroxy-2-methylpyrimidine, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 4. This compound | 1780-26-3 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Dasatinib from 4,6-dichloro-2-methylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Dasatinib (B193332), utilizing 4,6-dichloro-2-methylpyrimidine as a key starting material.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
Frequently Asked Questions
Q1: What are the primary challenges in using this compound for Dasatinib synthesis?
The main challenges include controlling regioselectivity, minimizing side reactions, and purifying the intermediates and final product. The two chlorine atoms on the pyrimidine (B1678525) ring have different reactivities, which can lead to a mixture of products if the reaction conditions are not carefully controlled.
Q2: I am observing a low yield of the desired mono-aminated product. What are the potential causes and solutions?
Low yields can stem from several factors. Below is a troubleshooting guide to address this issue.
| Potential Cause | Recommended Solution |
| Insufficient Reaction Temperature | For catalyst-free Nucleophilic Aromatic Substitution (SNAr), high temperatures (e.g., 140 °C in DMF) are often necessary. For Palladium-catalyzed reactions, temperatures around 80-120 °C are common, but optimization may be required.[1] |
| Inappropriate Base | The choice of base is critical. For catalyst-free reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. For Pd-catalyzed aminations, strong bases such as NaOtBu are often employed.[1] |
| Poor Catalyst/Ligand Combination (for Pd-catalyzed reactions) | The selection of the palladium precursor (e.g., Pd(dba)₂, Pd(OAc)₂) and the phosphine (B1218219) ligand is crucial and substrate-dependent. Experiment with different ligand types to find the optimal combination for your specific substrates.[1] |
| Side Reactions | The formation of byproducts, such as di-substituted pyrimidine, can reduce the yield of the desired product. Careful control of stoichiometry and reaction time is essential. |
Q3: How can I control the regioselectivity of the amination reaction on this compound?
The two chlorine atoms on this compound are electronically distinct. Generally, the chlorine at the C4 position is more susceptible to nucleophilic attack than the one at C6. However, achieving high regioselectivity can be challenging.
-
Steric Hindrance: The steric bulk of the incoming amine can influence regioselectivity. More sterically hindered amines may favor substitution at the less hindered position.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
Q4: I am having difficulty with the purification of the intermediate, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide. What are some recommended purification strategies?
Purification of this key intermediate can be challenging due to the presence of unreacted starting materials and di-substituted byproducts.
| Purification Method | Recommendations |
| Crystallization | Recrystallization from a suitable solvent system is often the most effective method for obtaining high-purity material. Experiment with different solvents such as ethanol-water mixtures.[2] |
| Column Chromatography | If crystallization is not effective, column chromatography on silica (B1680970) gel can be used. A gradient elution system with a mixture of polar and non-polar solvents will likely be required. |
| Acid-Base Extraction | The basicity of the pyrimidine and thiazole (B1198619) nitrogens can be exploited for purification through acid-base extraction to remove non-basic impurities. |
Q5: Are there any known critical impurities that can form during the synthesis of Dasatinib from this route?
Yes, one potential impurity is the N-nitrosamine derivative, N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)(nitroso)amino)thiazole-5-carboxamide.[3] The formation of such impurities is a concern, especially if nitrite (B80452) sources are present. It is crucial to use high-purity reagents and solvents and to have analytical methods in place to detect such impurities.
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of Dasatinib starting from this compound.
Protocol 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
This protocol describes the nucleophilic aromatic substitution reaction between this compound and 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
-
Reaction Setup: In a reaction flask, charge this compound (1.2 equivalents) and 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 equivalent).
-
Solvent and Base: Add a suitable solvent such as tetrahydrofuran (B95107) (THF).[4]
-
Reaction Conditions: Cool the reaction mixture to 10-20°C and slowly add a solution of sodium tertiary butoxide (1.7 equivalents) in THF under a nitrogen atmosphere.[4]
-
Reaction Monitoring: Stir the contents for 5 to 10 minutes at 10-20°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Once the reaction is complete, cool the reaction mass to -5 to 5°C and adjust the pH to 1-1.5 with 2N aqueous HCl to precipitate the product.[4]
-
Purification: Filter the solid, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization.
Protocol 2: Synthesis of Dasatinib
This protocol outlines the final step, which is the coupling of the previously synthesized intermediate with 1-(2-hydroxyethyl)piperazine.
-
Reaction Setup: In a reaction flask, dissolve N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (1.0 equivalent) in a suitable solvent like n-butanol.
-
Addition of Amine: Add 1-(2-hydroxyethyl)piperazine (excess, e.g., 3-5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and add water to precipitate the crude Dasatinib.
-
Purification: Filter the solid and wash with water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., 80% ethanol-water) to yield Dasatinib of high purity.[2]
Data Presentation
Table 1: Summary of Reported Yields and Purity for Dasatinib Synthesis
| Step | Product | Yield (%) | Purity (%) | Reference |
| Coupling and Final Purification | Dasatinib | 72.5 | 99.7 | [2] |
| Coupling and Final Purification | Dasatinib | 58.4 | 99.4 | [5] |
Visualizations
Synthetic Pathway of Dasatinib
Caption: Synthetic route to Dasatinib from this compound.
Potential Side Reactions
Caption: Formation of a di-substituted byproduct as a potential side reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. WO2017098391A1 - Process for the preparation of dasatinib - Google Patents [patents.google.com]
- 5. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
Technical Support Center: Regioselective Reactions of 4,6-Dichloro-2-methylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dichloro-2-methylpyrimidine. The focus is on controlling regioselectivity in common synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound with an amine and getting a mixture of C4 and C6 substituted isomers. How can I improve selectivity for the C4 position?
This is a common challenge. The C4 and C6 positions on the pyrimidine (B1678525) ring have similar reactivity, though C4 is often slightly more reactive. To enhance C4 selectivity, consider the following strategies:
-
Reaction Conditions: The choice of solvent, base, and temperature is critical. For instance, using a non-polar solvent and a bulky, non-nucleophilic base can sometimes favor substitution at the less sterically hindered C4 position. Lowering the reaction temperature may also improve selectivity.
-
Nature of the Nucleophile: Using an anionic nucleophile, such as an anilide formed by deprotonating an aniline (B41778) with a strong base, can increase C4 selectivity even without a catalyst.
-
Palladium Catalysis: For aminations, a palladium-catalyzed approach, such as the Buchwald-Hartwig reaction, can strongly favor the C4 isomer. The choice of ligand is crucial in this case.
Q2: My Suzuki coupling reaction on this compound is giving me low yields and a mixture of products. What are the optimal conditions for a C4-selective Suzuki coupling?
For Suzuki couplings, the C4 position is generally the more reactive site for oxidative addition of palladium.[1] To achieve high yields and selectivity, consider the following:
-
Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst.
-
Microwave Irradiation: The use of microwave irradiation can significantly shorten reaction times (e.g., to 15 minutes) and improve yields for C4-substituted pyrimidines.[1]
-
Solvent and Base: A mixture of an organic solvent and an aqueous basic solution is typically used. Screening different solvent systems and bases can be beneficial.
-
Low Catalyst Loading: Efficient microwave-assisted procedures can be achieved with very low catalyst loading (e.g., 0.5 mol%).[1]
Q3: I need to achieve substitution at the C6 position. What strategies can I employ to favor this less reactive site?
Selectively targeting the C6 position in the presence of the more reactive C4 position requires specific strategies. After performing a selective reaction at the C4 position, a subsequent, more forcing reaction can be carried out to substitute the C6-chloro group. For a one-step approach, consider:
-
Steric Hindrance: If your nucleophile is particularly bulky, it may preferentially react at the less sterically hindered C4 position, leaving the C6 position untouched for a subsequent reaction.
-
Ring Activation/Deactivation: While not directly applicable to the starting material, if a substituent is already present on the ring, it can influence the reactivity of the remaining chloro groups. For example, an electron-donating group at the C2 position could potentially make the C4 and C6 positions more electronically similar.
Q4: I am observing no reaction or very slow reaction rates. What could be the issue?
Several factors can lead to poor reactivity:
-
Deactivated Substrate: The 2-methyl group is slightly electron-donating, which can decrease the electrophilicity of the pyrimidine ring compared to an unsubstituted dichloropyrimidine.
-
Inactive Catalyst: In cross-coupling reactions, ensure your palladium catalyst is active. Using a pre-catalyst or ensuring the generation of the active Pd(0) species is crucial.
-
Inappropriate Base: The choice of base is critical. A base that is too weak may not facilitate the reaction, while a base that is too strong could lead to side reactions.
-
Reaction Temperature: Some reactions may require higher temperatures to proceed at a reasonable rate. However, be mindful that higher temperatures can also lead to a loss of selectivity.
Data Presentation
Table 1: Regioselectivity in Amination of Dichloropyrimidines
| Dichloropyrimidine Substrate | Nucleophile | Conditions | C4:C2/C6 Ratio | Yield | Reference |
| 2,4-dichloropyrimidine | Neutral Nitrogen Nucleophiles | Varies | 1:1 to 4:1 | Moderate to Good | [2] |
| 6-aryl-2,4-dichloropyrimidine | Aliphatic Secondary Amines | LiHMDS (base), Pd-catalyst | Highly C4-selective (>30:1) | Good to Excellent | [2][3] |
| 6-aryl-2,4-dichloropyrimidine | Aromatic Amines | LiHMDS (base), no catalyst | Highly C4-selective | Good to Excellent | [3] |
| 5-substituted-2,4-dichloropyrimidines | Tertiary Amines | Varies | Highly C2-selective | Moderate to Excellent | [4] |
Experimental Protocols
Protocol 1: C4-Selective Buchwald-Hartwig Amination
This protocol is adapted for the selective amination at the C4 position of a dichloropyrimidine.
-
Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), combine this compound (1.0 eq), a suitable palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine (B1218219) ligand (e.g., Xantphos, 4-10 mol%) in an anhydrous solvent such as toluene (B28343) or dioxane.
-
Addition of Reagents: Add the amine (1.1-1.2 eq) to the reaction mixture.
-
Base Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: C4-Selective Suzuki Coupling
This protocol describes a general procedure for a C4-selective Suzuki coupling.
-
Reaction Setup: In a microwave-safe vial, combine this compound (1.0 eq), the boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq) in a suitable solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water).
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to the desired temperature (e.g., 100-150 °C) for a short period (e.g., 15-30 minutes).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the residue by column chromatography to obtain the C4-arylated product.
Visualizations
Caption: Decision workflow for achieving C4 regioselectivity in SNAr reactions.
Caption: General experimental workflow for a C4-selective Suzuki coupling reaction.
References
avoiding byproduct formation in pyrimidine synthesis
Welcome to the technical support center for pyrimidine (B1678525) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize synthetic protocols for achieving high yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guides to address specific issues encountered during pyrimidine synthesis, with a focus on avoiding byproduct formation.
Topic: Biginelli Reaction Byproduct Formation
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). While versatile, it can be prone to side reactions.
Q1: My Biginelli reaction is producing a significant yellow, fluorescent byproduct. What is it and how can I prevent it?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (B1221849) (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[1]
Troubleshooting Steps:
-
Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1] For example, in a study using gluconic acid aqueous solution (GAAS) as a catalyst, the yield of the desired Biginelli product from furfural, ethyl acetoacetate, and urea was optimized at 60°C.[2][3]
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[1] A comparative study of Lewis acids (CuCl₂, CoCl₂, NiCl₂) in the synthesis of 3,4-dihydropyrimidin-2(1H)-thione showed that NiCl₂·6H₂O provided the highest yield, suggesting catalyst choice is crucial.[4][5]
-
Order of Addition: Adding the urea last may in some cases help to minimize its decomposition into ammonia.[1]
Q2: I'm observing a low yield of my desired dihydropyrimidinone (DHPM) and suspect the formation of N-acylurea byproducts. How can I confirm and prevent this?
A2: N-acylureas can form as byproducts from the reaction of the β-ketoester with urea, complicating purification.[1]
Troubleshooting Steps:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1]
-
Reaction Conditions: The formation of N-acylureas can sometimes be suppressed by carefully controlling the reaction stoichiometry and the choice of catalyst.[1]
-
Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product. Careful selection of the recrystallization solvent is crucial.[1]
Quantitative Data Summary: Biginelli vs. Hantzsch Reaction
The following table summarizes the effect of reaction temperature on the yield of the Biginelli product (DHPM) and provides a comparison of yields for Biginelli and Hantzsch products under optimized conditions using a green catalyst.
| Reaction | Aldehyde | Catalyst (25 mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Biginelli | Furfural | GAAS | 40 | 6 | ~78 | [2][3] |
| 60 | 6 | 90 | [2][3] | |||
| 80 | 6 | ~85 | [2][3] | |||
| Hantzsch | Benzaldehyde | GAAS | 80 | 2 | 92 | [6] |
| Biginelli (Thiourea) | Substituted Furfural | GAAS (50 mol%) | 80 | 12 | 60-85 | [2] |
GAAS: Gluconic Acid Aqueous Solution
Experimental Protocol: Minimizing Hantzsch Byproduct in Biginelli Reaction
This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine (B1217469) byproduct.
Materials:
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Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
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Catalyst (e.g., sulfated zirconia, 50 mg)[1]
-
Ethanol (B145695) (for work-up)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[1]
-
Add the catalyst (e.g., sulfated zirconia, 50 mg).[1]
-
Stir the mixture at a controlled temperature of 60°C.[1]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) eluent).[1]
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[1]
-
Add a small amount of ethanol and stir for 5 minutes.[1]
-
Filter the solid product and wash with cold ethanol.[1]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]
Visualization: Biginelli vs. Hantzsch Competing Pathways
Caption: Competing reaction pathways in the Biginelli synthesis.
Topic: Chlorination of Uracil (B121893)
The conversion of uracil to 2,4-dichloropyrimidine (B19661) is a key step in the synthesis of many pharmaceutical compounds. Phosphorus oxychloride (POCl₃) is a common reagent for this transformation.
Q3: My chlorination of uracil with POCl₃ is inefficient and difficult to work up. How can I optimize this reaction and minimize byproducts?
A3: The chlorination of uracil using phosphorus oxychloride can be challenging due to the harsh reaction conditions and the violent reaction of excess POCl₃ with water during workup.[7] Byproducts can arise from incomplete chlorination or side reactions of the highly reactive product.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of POCl₃ and intermediates.[1]
-
Control of Excess Reagent: Traditional methods often use a large excess of POCl₃, which complicates the workup. Modern, solvent-free methods in sealed reactors can use near-equimolar amounts, improving safety and reducing waste.[7]
-
Careful Workup: The quenching of excess POCl₃ is highly exothermic. The reaction mixture should be cooled and slowly added to crushed ice with vigorous stirring in a well-ventilated fume hood.[7][8] Neutralization with a base like sodium carbonate should also be done carefully.[8]
Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine from Uracil
This protocol is a generalized procedure based on common laboratory practices for the chlorination of uracil using phosphorus oxychloride.[7][8]
Materials:
-
Uracil (pyrimidine-2,4-diol)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser, add uracil (e.g., 0.82 mol, 100 g) to phosphorus oxychloride (e.g., 400 mL). This should be done in a fume hood.[8]
-
Heat the mixture to reflux with stirring for 3.5 to 4 hours. The reaction progress can be monitored by TLC.[7]
-
After cooling to room temperature, carefully remove the excess POCl₃ by vacuum distillation.[7]
-
Slowly and carefully pour the remaining oil onto a large beaker of crushed ice with vigorous stirring.[8]
-
Neutralize the mixture to pH 8-9 with a saturated sodium carbonate solution.[9]
-
Extract the product with chloroform or dichloromethane (3 x volumes).[8]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,4-dichloropyrimidine.[8]
Visualization: Chlorination of Uracil Workflow
Caption: Experimental workflow for the synthesis of 2,4-dichloropyrimidine.
Topic: Ortoleva-King Reaction
The Ortoleva-King reaction is a useful method for the synthesis of various nitrogen-containing heterocycles. In the context of pyrimidine chemistry and related N-heterocycles, it often involves the reaction of a ketone with an aminopyridine in the presence of iodine.
Q4: I am attempting a synthesis via an Ortoleva-King type reaction and observing a complex mixture of products. What are the likely side reactions and how can I improve the selectivity?
A4: The Ortoleva-King reaction can proceed through different mechanistic pathways, and its outcome can be sensitive to the reaction conditions and the nature of the substrates and catalysts.[10] In the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones, the reaction can proceed through a concurrent ketimine and Ortoleva-King type intermediate.[10]
Troubleshooting Steps:
-
Catalyst System: The choice of catalyst is critical. For instance, in the synthesis of 2-arylimidazo[1,2-a]pyridines, various catalytic systems have been employed, including Ni-I₂ and Fe-I₂ systems, which are proposed to proceed through an α-iodination/Ortoleva-King type reaction/cyclization sequence.[11][12] Optimizing the catalyst and its loading can significantly improve the yield of the desired product.
-
Stoichiometry of Iodine: While some Ortoleva-King reactions require stoichiometric amounts of iodine, catalytic amounts can sometimes be used. However, using a large excess of iodine can lead to undesired side products.[13]
-
Reaction Medium: The solvent can play a crucial role. In some cases, aqueous media or even "on-water" conditions have been shown to be effective, potentially altering the reaction pathway and selectivity.[13]
Visualization: Proposed Ortoleva-King Reaction Pathway
Caption: A simplified representation of competing pathways in an Ortoleva-King type reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione | Science and Technology of Engineering, Chemistry and Environmental Protection [lseee.net]
- 6. Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 10. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions Involving 4,6-dichloro-2-methylpyrimidine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4,6-dichloro-2-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available this compound and how can they affect my reaction?
A1: Commercially available this compound is typically synthesized from 4,6-dihydroxy-2-methylpyrimidine.[1][2] Potential impurities can include residual starting material (4,6-dihydroxy-2-methylpyrimidine) or byproducts from the chlorination reaction. The presence of the dihydroxy starting material can lead to unwanted side reactions, particularly if your reaction involves nucleophiles that can react with hydroxyl groups. It is advisable to check the purity of the starting material by techniques such as NMR or melting point analysis (m.p.: 44.0 to 48.0 °C) before use.[3]
Q2: What are the general safety precautions I should take when working with this compound?
A2: this compound is classified as harmful if swallowed, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects.[4][5] It is essential to handle this compound in a well-ventilated area, preferably a fume hood.[6] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[5][6] Avoid inhalation of dust and direct contact with skin and eyes.[6]
Q3: How can I monitor the progress of my reaction involving this compound?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of reactions with this compound.[2] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. Visualization can often be achieved using a UV lamp.[7]
Q4: What is a typical workup procedure for a nucleophilic aromatic substitution (SNAr) reaction with this compound?
A4: A general workup for an SNAr reaction involves quenching the reaction, followed by extraction and purification. For instance, after reacting this compound with an amine, the reaction can be quenched with an aqueous acid solution, such as 0.1 M HCl.[7] The resulting solid product can then be filtered, washed with water, and dried.[7] If the product is not a solid, an extraction with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) would be performed, followed by washing the organic layer with brine, drying over an anhydrous salt (e.g., Na2SO4 or MgSO4), and removal of the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue: Low or no product formation.
| Potential Cause | Troubleshooting Step |
| Insufficiently reactive nucleophile | Increase the reaction temperature or consider using a stronger base to deprotonate the nucleophile, thereby increasing its nucleophilicity. |
| Poor choice of solvent | Ensure the solvent is suitable for the reaction conditions and solubilizes the reactants. Aprotic polar solvents like DMSO or DMF are often effective for SNAr reactions.[7] |
| Deactivation of the pyrimidine (B1678525) ring | If the pyrimidine ring has electron-donating groups, this can deactivate it towards nucleophilic attack. More forcing conditions (higher temperature, longer reaction time) may be necessary. |
Issue: Formation of multiple products (e.g., di-substituted pyrimidine).
| Potential Cause | Troubleshooting Step |
| Reaction conditions are too harsh | Reduce the reaction temperature or reaction time. |
| Stoichiometry of reactants | Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents) to favor monosubstitution. |
| Base is too strong | A very strong base might lead to side reactions. Consider using a milder base such as NaHCO3 or an organic base like 2,6-lutidine.[7] |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig)
Issue: Low yield or incomplete conversion in a Suzuki coupling reaction.
| Potential Cause | Troubleshooting Step |
| Catalyst deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. Use degassed solvents. |
| Incorrect base | The choice of base is crucial in Suzuki couplings for activating the boronic acid.[8] Common bases include K3PO4, Cs2CO3, and K2CO3.[9] A screen of different bases may be necessary. |
| Poor ligand choice | The ligand plays a critical role in the efficiency of the catalyst. For challenging substrates, consider using more electron-rich and bulky phosphine (B1218219) ligands.[8] |
| Side reactions of the boronic acid | Homocoupling of the boronic acid can be a significant side reaction.[10] Adjusting the reaction conditions (catalyst, base, solvent) can help minimize this. |
Issue: Decomposition of starting material or product in a Buchwald-Hartwig amination.
| Potential Cause | Troubleshooting Step |
| Base sensitivity of functional groups | If your substrate contains base-sensitive groups (e.g., esters or certain protecting groups), a milder base or lower reaction temperature should be used.[11] |
| High reaction temperature | Buchwald-Hartwig reactions can sometimes require high temperatures, which may lead to decomposition. A catalyst/ligand system that operates at lower temperatures could be beneficial.[11] |
| Aryl chloride is not reactive enough | Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations.[11][12] Using a more active catalyst system, often with bulky electron-rich phosphine ligands, is necessary.[13] |
Data Summary
The following table summarizes typical reaction conditions and yields for reactions involving dichloropyrimidine derivatives.
| Reaction Type | Substrate | Reagent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| SNAr | 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) | Aniline | 2,6-lutidine | DMSO | RT | 1 | 95 | [7] |
| Suzuki | 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) | Arylboronic acid | Pd(PPh3)4 / K3PO4 | 1,4-Dioxane/H2O | 70-80 | 18-22 | 60-85 | [9] |
| Chlorination | 4,6-dihydroxy-2-methylpyrimidine | Triphosgene | N,N-diethylaniline | Dichloroethane | Reflux | 6 | 90-92 | [1] |
| Chlorination | 4,6-dihydroxy-2-methylpyrimidine | Thionyl chloride | - | Acetonitrile | 80 | 3 | 94 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Monosubstitution of a Dichloropyrimidine via SNAr
This protocol is adapted from a procedure for the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with aniline.[7]
-
To a solution of the dichloropyrimidine derivative (1.0 mmol) in a suitable solvent (e.g., DMSO, 3 mL), add the amine nucleophile (1.3 mmol) and a weak base (e.g., 2,6-lutidine, 1.3 mmol).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 0.1 M aqueous HCl (3 mL).
-
Stir the resulting suspension for 1 hour at room temperature.
-
Collect the solid product by filtration.
-
Wash the solid with water.
-
Dry the product under high vacuum.
Protocol 2: General Procedure for Suzuki Cross-Coupling
This protocol is based on the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[9]
-
In a Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol) and the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%).
-
Add the solvent (e.g., 1,4-Dioxane, 6 mL) and stir the mixture under an inert atmosphere for 30 minutes at room temperature.
-
Add the arylboronic acid (1.08 mmol), the base (e.g., K3PO4, 1.972 mmol), and distilled water (1.5 mL).
-
Reflux the reaction mixture at 70-80 °C for 18-22 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Workflow for a typical SNAr reaction workup.
Caption: Troubleshooting logic for Suzuki coupling reactions.
References
- 1. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 1780-26-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,6-二氯-2-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Managing 4,6-dichloro-2-methylpyrimidine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the handling, storage, and use of 4,6-dichloro-2-methylpyrimidine, with a specific focus on managing its moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is this compound?
A1: this compound is a moisture-sensitive compound. The presence of water can lead to its degradation through hydrolysis, which can affect the purity of the material and the outcome of subsequent reactions. It is classified as a compound that should be stored in a cool, dry area and protected from environmental extremes.[1]
Q2: What are the visible signs of degradation due to moisture?
A2: While there is no specific information on the visible signs of degradation for this particular compound, moisture-induced degradation of similar chlorinated heterocyclic compounds can sometimes lead to a change in color, clumping of the solid material, or the evolution of acidic fumes (e.g., HCl) upon significant hydrolysis. Monitoring the purity of the compound via analytical techniques like NMR or GC-MS is the most reliable way to assess its integrity.
Q3: How does moisture affect reactions involving this compound?
A3: Moisture can have several detrimental effects on reactions:
-
Consumption of the reagent: Hydrolysis will consume the starting material, reducing the effective concentration and potentially leading to incomplete reactions and lower yields.
-
Formation of byproducts: The hydrolysis product, a hydroxypyrimidine derivative, can potentially participate in side reactions, complicating the purification of the desired product.
-
Inhibition of catalysts: In reactions where moisture-sensitive catalysts are used, any water introduced with the reagent can deactivate the catalyst.
Q4: What are the ideal storage conditions for this compound?
A4: To maintain its integrity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1] Storage in a desiccator or a dry box is highly recommended. For long-term storage, refrigeration in a sealed container is advisable to minimize any potential degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound that may be related to its moisture sensitivity.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield in a reaction | Degradation of this compound due to improper storage or handling. | - Ensure the reagent was stored under anhydrous conditions. - Use fresh material from a newly opened container. - Dry the reagent under vacuum before use, provided it is thermally stable. |
| Introduction of moisture during the reaction setup. | - Use oven-dried or flame-dried glassware. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (nitrogen or argon). | |
| Inconsistent reaction outcomes | Variable amounts of active this compound due to partial hydrolysis. | - Standardize the handling and storage procedures for the reagent. - Quantify the purity of the reagent lot before use if degradation is suspected. |
| Presence of unexpected byproducts in the reaction mixture | Reaction of the nucleophile with the hydrolysis product of this compound. | - Implement rigorous anhydrous techniques to prevent hydrolysis. - Characterize the byproducts to confirm their origin. |
| Difficulty in product purification | Contamination with polar hydrolysis byproducts. | - Use appropriate chromatographic techniques to separate the desired product from polar impurities. - An aqueous workup, if compatible with the product, may help remove water-soluble impurities. |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
This protocol outlines the recommended procedure for handling this compound to minimize exposure to atmospheric moisture.
Materials:
-
This compound in a tightly sealed container
-
Glove box or Schlenk line with a supply of inert gas (argon or nitrogen)
-
Dry, clean spatulas and weighing boats
-
Oven-dried or flame-dried reaction vessel
Procedure:
-
Transfer the required amount of this compound inside a glove box or under a positive pressure of inert gas using a Schlenk line.
-
Use a dry, clean spatula for transferring the solid.
-
Weigh the compound quickly and transfer it to the reaction vessel that has been previously dried and is under an inert atmosphere.
-
If a glove box is not available, a nitrogen-flushed glove bag can be used as an alternative.
-
Reseal the container of this compound tightly, purge with inert gas if possible, and store it in a desiccator.
Protocol 2: General Anhydrous Reaction Setup for Nucleophilic Substitution
This protocol provides a general workflow for a nucleophilic substitution reaction using this compound under anhydrous conditions.
Materials:
-
Oven-dried or flame-dried round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Schlenk line or manifold for inert gas supply
-
Anhydrous solvent (e.g., THF, DMF, acetonitrile)
-
This compound
-
Nucleophile
-
Anhydrous base (if required)
Procedure:
-
Assemble the dried glassware while hot and allow it to cool under a stream of inert gas.
-
Once at room temperature, add this compound to the flask under a positive pressure of inert gas.
-
Add the anhydrous solvent via a syringe.
-
If the nucleophile is a solid, add it to the flask along with the pyrimidine. If it is a liquid, add it via a syringe.
-
If a base is required, add it under a counterflow of inert gas.
-
Stir the reaction at the desired temperature and monitor its progress by an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, proceed with the appropriate workup procedure. The synthesis of this compound itself often involves a workup where the reaction mixture is poured into ice water, causing the product to precipitate.[2][3] This suggests that while the compound is moisture-sensitive, it is sparingly soluble in cold water, allowing for its isolation. However, prolonged contact with water should be avoided.
Visualizations
References
Technical Support Center: Temperature Control in the Chlorination of Dihydroxypyrimidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing temperature during the chlorination of dihydroxypyrimidines.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the chlorination of dihydroxypyrimidines?
A1: The optimal temperature for chlorination of dihydroxypyrimidines is highly dependent on the specific substrate, chlorinating agent, and catalyst used. Generally, temperatures can range from 30°C to 160°C. For instance, reactions with phosphorus oxychloride (POCl₃) are often heated to reflux, with temperatures between 95°C and 120°C being common.[1] Chlorination using thionyl chloride in the presence of N,N-dimethylaniline as a catalyst is typically controlled between 40-60°C.[2] More recent solvent-free methods using equimolar POCl₃ in a sealed reactor are conducted at temperatures around 160°C.[3][4][5]
Q2: How does temperature affect the selectivity and yield of the chlorination reaction?
A2: Temperature is a critical parameter for controlling the selectivity and yield of the reaction.[3]
-
Low Temperatures: Can improve selectivity, for instance, in achieving mono-chlorination over di-chlorination. However, lower temperatures may also lead to incomplete reactions or significantly longer reaction times.[3]
-
High Temperatures: Generally increase the reaction rate and can be necessary to drive the reaction to completion, especially with less reactive substrates. However, excessively high temperatures can lead to the formation of byproducts through over-chlorination or degradation of the pyrimidine (B1678525) ring.[3]
Q3: What are common byproducts related to improper temperature control during the chlorination of dihydroxypyrimidines?
A3: Improper temperature control can lead to several byproducts:
-
Over-chlorinated pyrimidines: This occurs when the reaction temperature is too high or the reaction time is too long, causing more chlorine atoms to be introduced than desired.[3]
-
Hydrolysis products: If moisture is present, the chlorinated product can revert to the starting hydroxypyrimidine, especially during workup. While not directly a temperature issue during the reaction, the exothermic nature of quenching excess chlorinating agent can heat the mixture and promote hydrolysis if not controlled.[3][6]
-
Ring-opened or rearranged products: Under harsh conditions, such as very high temperatures, the pyrimidine ring itself can degrade.[3]
Troubleshooting Guides
Problem 1: Low or No Product Yield with Unreacted Starting Material
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Gradually increase the reaction temperature in increments of 5-10°C. | The initial temperature may be insufficient to overcome the activation energy of the reaction.[3] |
| Increase the reaction time and monitor the progress using TLC or HPLC. | Some chlorination reactions are slow and require extended heating to go to completion.[7] | |
| Ensure the starting material is fully soluble or well-suspended in the reaction mixture. | Poor solubility can limit the reaction rate. A higher temperature might improve solubility. |
Problem 2: Significant Over-chlorination Observed
| Possible Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Lower the reaction temperature. | This will decrease the reaction rate and can improve selectivity for the desired chlorinated product.[3] |
| Monitor the reaction progress carefully by TLC or LCMS to determine the optimal temperature. | Finding the sweet spot where the starting material is consumed without significant byproduct formation is key.[3] | |
| Prolonged Reaction Time | Optimize the reaction time. Stop the reaction as soon as the starting material is consumed. | This prevents the desired product from being converted into an over-chlorinated byproduct.[3] |
Problem 3: Product is Contaminated with Hydrolyzed Starting Material
| Possible Cause | Troubleshooting Step | Rationale |
| Moisture Contamination | Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). | Chlorinating agents like POCl₃ and thionyl chloride react violently with water. Any moisture will consume the reagent and can lead to hydrolysis of the product.[3] |
| Improper Quenching | Pour the reaction mixture slowly onto crushed ice or into a cold, stirred basic solution (e.g., saturated NaHCO₃). | The hydrolysis of excess chlorinating agent is highly exothermic.[6] Uncontrolled quenching can cause a temperature spike, leading to the hydrolysis of the desired chlorinated product. |
Data Presentation
Table 1: Reaction Conditions for the Chlorination of Dihydroxypyrimidines
| Dihydroxypyrimidine | Chlorinating Agent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Uracil (B121893) | POCl₃ | Triethylamine (B128534) hydrochloride | 110-120 | 2 | 91.7 | [1] |
| Thymine | POCl₃ | Triethylamine hydrochloride | 108-110 | 3 | 91.5 | [1] |
| 4,6-Dihydroxypyrimidine | POCl₃ | N,N-dimethylcyclohexylamine | 95-100 | 3 | ~83 | [1] |
| 4,6-Dihydroxypyrimidine | Thionyl Chloride | N,N-dimethylaniline | 40-60 | 2-4 | 92.8-95.6 | [2] |
| 2,4-Dihydroxypyrimidine | POCl₃ | Pyridine (B92270) | 160 | 2 | >80 | [4] |
| Uracil | Thionyl Chloride / BTC | DMAP | 65-70 | - | 95 | [8] |
| Uracil | Phosgene | Triphenylphosphine oxide | 90-105 | ~1 | - | [9] |
Experimental Protocols
Protocol 1: Chlorination of Uracil with POCl₃ and a Tertiary Amine
This protocol is adapted from a general procedure for the synthesis of 2,4-dichloropyrimidine (B19661).[1]
Objective: To synthesize 2,4-dichloropyrimidine from uracil using phosphorus oxychloride.
Materials:
-
Uracil (1 mol)
-
Triethylamine hydrochloride (0.20 mol)
-
Phosphorus oxychloride (POCl₃) (3 mol)
-
Phosphorus pentachloride (PCl₅) (2 mol)
-
Ethyl acetate (B1210297)
Procedure:
-
In a suitable reaction vessel, create a mixture of uracil (112.1 g, 1 mol), triethylamine hydrochloride (27.5 g, 0.20 mol), and POCl₃ (460 g, 3 mol).
-
Slowly heat the mixture to an internal temperature of 110-120°C and maintain this temperature for 2 hours.
-
Cool the reaction mixture to approximately 30-40°C.
-
In a separate vessel, prepare a suspension of PCl₅ (416.5 g, 2 mol) in 200 ml of POCl₃.
-
Add the cooled reaction mixture dropwise to the PCl₅ suspension at 50°C over 60 minutes.
-
Allow the mixture to react for an additional 30 minutes at 50-60°C.
-
Remove the excess POCl₃ by distillation.
-
Add 350 g of ethyl acetate to the resulting mixture of 2,4-dichloropyrimidine and triethylamine hydrochloride at 65°C.
-
Heat the mixture at reflux for several minutes and then filter at room temperature to remove the triethylamine hydrochloride.
-
The filtrate containing the 2,4-dichloropyrimidine can be further purified by distillation.
Protocol 2: Solvent-Free Chlorination of 2,4-Dihydroxypyrimidine (Uracil)
This protocol is adapted from a procedure for large-scale, environmentally friendly chlorination using equimolar POCl₃.[3][4][5]
Objective: To synthesize 2,4-dichloropyrimidine from uracil with minimal byproduct formation.
Materials:
-
2,4-dihydroxypyrimidine (uracil) (0.3 moles)
-
Pyridine (0.3 moles)
-
Phosphorus oxychloride (POCl₃) (0.6 moles)
-
Saturated Na₂CO₃ solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reactor Charging: To a 150 mL Teflon-lined stainless steel reactor, add the 2,4-dihydroxypyrimidine (0.3 moles).
-
Reagent Addition: In a fume hood, carefully add pyridine (0.3 moles), followed by phosphorus oxychloride (0.6 moles).
-
Sealing: Securely close the reactor.
-
Heating: Place the reactor in a suitable heating mantle or oven and heat to 160°C for 2 hours.
-
Cooling: After the reaction is complete, allow the reactor to cool completely to room temperature.
-
Quenching: Carefully open the reactor in a fume hood and slowly pour the contents into approximately 100 mL of an ice-water slurry with vigorous stirring. The reaction is highly exothermic.
-
Neutralization: While stirring, slowly add saturated Na₂CO₃ solution to the quenched mixture until the pH is adjusted to 8-9.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 2,4-dichloropyrimidine can be further purified by distillation or recrystallization.
Mandatory Visualizations
Caption: Troubleshooting workflow for pyrimidine chlorination.
Caption: Workflow for solvent-free chlorination of dihydroxypyrimidines.
References
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. A kind of preparation method of 2,4-dichloropyrimidine and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Column Chromatography Purification of 4,6-dichloro-2-methylpyrimidine
This technical support guide provides detailed troubleshooting advice and protocols for the purification of 4,6-dichloro-2-methylpyrimidine via column chromatography. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: Based on its chemical properties, this compound is a relatively non-polar compound (XLogP3-AA: 2.5)[1]. A good starting point for Thin Layer Chromatography (TLC) analysis and subsequent column chromatography is a non-polar solvent system. A mixture of hexane (B92381) and ethyl acetate (B1210297) is a standard choice for compounds of moderate polarity[2]. For this specific compound, begin with a low percentage of the more polar solvent, such as 5-10% ethyl acetate in hexane. Another viable system for halogenated heterocycles is hexane/dichloromethane[3].
Q2: How can I optimize the solvent system for the best separation?
A2: The optimal solvent system should provide a retardation factor (Rf) value for this compound between 0.2 and 0.35 on a TLC plate[4][5]. This range typically ensures good separation from impurities on a column.
-
If the Rf is too high (> 0.4): The compound will elute too quickly, resulting in poor separation. To decrease the Rf, reduce the proportion of the polar solvent (e.g., decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture)[5].
-
If the Rf is too low (< 0.2): The compound will take a long time to elute, leading to band broadening and potential diffusion issues. To increase the Rf, gradually increase the proportion of the polar solvent[4].
Q3: My compound is streaking on the TLC plate. What should I do?
A3: Streaking can occur for several reasons. For basic, nitrogen-containing heterocycles like pyrimidines, it often results from strong interactions with the acidic surface of the silica (B1680970) gel[6].
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (B128534) or ammonia (B1221849) into your eluent system. This will neutralize the acidic sites on the silica gel and improve the spot shape[6].
-
Use a Different Stationary Phase: Consider using a different adsorbent, such as neutral or basic alumina, which can be more suitable for basic compounds[6].
-
Sample Overload: You may have spotted too much sample on the TLC plate. Try spotting a more dilute solution[7].
-
Compound Degradation: The compound might be decomposing on the silica. If this is suspected, minimizing the time the compound spends on the column is crucial[8].
Q4: What are the best practices for packing a silica gel column?
A4: Proper column packing is critical to avoid cracks, channels, or air bubbles, which lead to poor separation. The "slurry method" is highly recommended.
-
Plug the bottom of the column with cotton or glass wool.
-
Add a layer of sand (approx. 1-2 cm)[9].
-
In a separate beaker, prepare a slurry of silica gel in your initial, least polar eluent[9][10]. The consistency should be pourable but not overly dilute.
-
Pour the slurry into the column, continuously tapping the side of the column gently to help the silica pack evenly and release any trapped air bubbles[9].
-
Once packed, do not let the solvent level drop below the top of the silica bed, as this will cause the column to dry out and crack.
Q5: Should I use the wet or dry loading method for my sample?
A5: The choice depends on the solubility of your crude product.
-
Wet Loading: This method is used when your compound is readily soluble in the eluent. Dissolve the crude product in the minimum amount of the mobile phase and carefully pipette it onto the top of the column[11][12].
-
Dry Loading: This is the preferred method if your compound has poor solubility in the eluent or if you need to use a more polar solvent for dissolution[12]. To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel (approx. 10-20 times the mass of the sample), and evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the packed column[10][12].
Q6: What safety precautions should I take when handling this compound?
A6: this compound is a hazardous chemical. It is harmful if swallowed, may cause an allergic skin reaction, and is toxic to aquatic life[1][13]. Some reports indicate it can cause severe skin burns and eye damage[1][14]. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[13].
Troubleshooting Guide
The following table summarizes common problems encountered during the column chromatography of this compound, their potential causes, and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Separation | Incorrect Eluent System: The polarity of the solvent is not optimized for the components in the mixture. | Perform a thorough TLC analysis with different solvent systems (e.g., Hexane/EtOAc, Hexane/DCM, Toluene/EtOAc) to find an eluent that provides good separation and an Rf of 0.2-0.35 for the target compound[4][5]. |
| Column Overloading: Too much sample has been loaded onto the column. | Use a larger column or reduce the amount of sample loaded. As a rule of thumb, use at least 30-50 g of silica per 1 g of crude product. | |
| Improper Column Packing: The column has cracks, channels, or air bubbles. | Repack the column carefully using the slurry method, ensuring even packing by gently tapping the column[9]. | |
| Low Yield of Product | Product Decomposition: The compound is unstable on the acidic silica gel. | Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent[6]. Alternatively, use a less acidic stationary phase like alumina. |
| Incomplete Elution: The eluent is not polar enough to move the product off the column. | Gradually increase the polarity of the eluent (gradient elution) after eluting less polar impurities[4]. | |
| Fractions Combined Incorrectly: Pure fractions were mixed with impure ones. | Carefully analyze all fractions by TLC before combining them. | |
| Product Elutes with Solvent Front | Eluent is Too Polar: The solvent system has excessively high polarity. | Decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate)[5]. Check the initial fractions carefully[8]. |
| Product Will Not Elute | Eluent is Not Polar Enough: The solvent system has insufficient polarity to move the compound. | Gradually increase the eluent polarity. For very polar compounds, a system like methanol (B129727) in dichloromethane (B109758) might be necessary[2][8]. |
| Compound is Insoluble: The compound may have precipitated at the top of the column. | Try a different eluent system in which the compound is more soluble. | |
| Product Oils Out After Solvent Evaporation | Presence of Impurities: Co-eluting impurities are preventing crystallization. | Re-purify the material by column chromatography using a different solvent system or attempt recrystallization from a different solvent[6][10]. |
| Residual Solvent: Solvent is still present in the product. | Ensure the product is dried thoroughly under a high vacuum[10]. |
Data Presentation
Table 1: Recommended Eluent Systems for TLC and Column Chromatography
| Solvent System (v/v) | Polarity | Recommended Use | Expected Rf of Product |
| 100% Hexane | Very Low | Eluting very non-polar impurities. | ~0.0 - 0.1 |
| 5% Ethyl Acetate in Hexane | Low | Good starting point for TLC analysis and elution of the product. | ~0.2 - 0.3 |
| 10% Ethyl Acetate in Hexane | Low-Medium | Use if the product's Rf is too low in 5% EtOAc/Hexane. | ~0.3 - 0.45 |
| 10-20% Dichloromethane in Hexane | Low | Alternative system that can offer different selectivity.[3] | ~0.2 - 0.4 |
| 1% Triethylamine in 10% EtOAc/Hexane | Low-Medium (Basic) | To prevent streaking of the basic pyrimidine (B1678525) product.[6] | ~0.3 - 0.45 |
Experimental Protocols
Detailed Protocol for Column Chromatography Purification
This protocol assumes the crude product contains this compound and impurities of different polarities. The eluent system should be determined by prior TLC analysis.
1. Column Preparation:
-
Select an appropriate size glass column.
-
Securely plug the bottom outlet with a small piece of cotton or glass wool.
-
Add a 1-2 cm layer of sand over the plug to create an even base[9].
-
In a beaker, prepare a slurry of silica gel (230-400 mesh) with the initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexane).
-
Pour the slurry into the column. Gently tap the column wall to ensure the silica packs uniformly without air bubbles.
-
Add more eluent and allow it to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.
2. Sample Loading (Dry Method Recommended):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add silica gel (approximately 10-20 times the mass of the crude product) to this solution[12].
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained[12].
-
Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer.
-
Gently add a thin (0.5-1 cm) layer of sand on top of the sample layer to prevent disturbance during solvent addition[12].
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column using a pipette or by pouring it down the inner wall of the column to avoid disturbing the sand layer.
-
Begin elution by opening the stopcock. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (a solvent level decrease of about 5 cm/min is a good target)[4].
-
Collect the eluting solvent in appropriately sized test tubes or flasks, collecting fractions of a consistent volume.
4. Monitoring the Separation:
-
Monitor the collected fractions using TLC to determine which ones contain the pure product.
-
Spot the crude mixture, the collected fractions, and a co-spot (crude + fraction) on a TLC plate.
-
Visualize the spots under a UV lamp (if the compound is UV-active) or by using a staining agent like potassium permanganate[6].
5. Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting solid under a high vacuum to remove any final traces of solvent.
-
Confirm the purity of the final product using analytical techniques such as NMR, HPLC, or melting point determination.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography purification.
References
- 1. This compound | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. arkat-usa.org [arkat-usa.org]
- 4. orgsyn.org [orgsyn.org]
- 5. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 6. benchchem.com [benchchem.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. benchchem.com [benchchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. 4,6-二氯-2-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
dealing with emulsions during workup of pyrimidine reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who encounter emulsions during the workup of pyrimidine (B1678525) reactions.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my pyrimidine reaction workup?
An emulsion is a stable mixture of two or more immiscible liquids, like an organic solvent and water.[1] During a reaction workup, this typically appears as a cloudy, milky, or "rag" layer between the distinct organic and aqueous phases, making separation difficult.
Emulsions are generally formed by two main factors:
-
Vigorous Agitation: Shaking the separatory funnel too aggressively can disperse one liquid into the other as tiny droplets.[2]
-
Presence of Surfactants: The reaction mixture may contain substances that act like surfactants or emulsifying agents. These molecules have an affinity for both the aqueous and organic phases, stabilizing the dispersed droplets and preventing them from coalescing.[3][4] In the context of pyrimidine synthesis, highly polar starting materials, intermediates, byproducts, or even the final pyrimidine product can act as such emulsifying agents.[3]
Q2: I have an emulsion. What is the simplest first step I should try to break it?
Before attempting more complex methods, try these simple physical agitation techniques:
-
Patience: Allow the separatory funnel to stand undisturbed for 10 to 30 minutes. Often, the emulsion will break on its own with time.[5][6]
-
Gentle Agitation: Gently swirl the mixture or tap the side of the separatory funnel.[5][7] This can help the dispersed droplets coalesce.
-
Stirring: Gently stir the emulsion layer with a glass rod. This can sometimes be enough to disrupt the stable layer and promote separation.[5][7]
Q3: What chemical methods can I use to break a persistent emulsion?
If simple physical methods fail, chemical intervention is the next step. The most common and effective technique is "salting out".
-
Salting Out: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently mix.[1][3] This increases the ionic strength and polarity of the aqueous layer, which decreases the solubility of organic compounds in it and forces them into the organic layer, helping to break the emulsion.[2][3][8]
-
pH Adjustment: Since pyrimidines are nitrogenous bases, their solubility and surfactant properties can be pH-dependent. Adding a dilute acid or base can alter the charge of the emulsifying agent, disrupting the emulsion.[1][5] Exercise caution, as this may affect the desired product.
-
Solvent Addition: Adding a small amount of a different organic solvent can change the overall properties of the organic phase and help dissolve the emulsifying agent into one of the layers.[2][3]
Q4: Are there physical or mechanical methods to resolve stubborn emulsions?
Yes, several physical methods can be employed when chemical additives are undesirable or ineffective.
-
Filtration: Many emulsions are stabilized by fine solid particulates.[6] Filtering the entire mixture through a pad of a filter aid like Celite® or a plug of glass wool can remove these solids and break the emulsion.[2][3][6]
-
Centrifugation: For smaller volumes, transferring the mixture to centrifuge tubes and spinning them is a highly effective method. The increased force accelerates the separation of the phases.[2][5][7][9]
-
Phase Separators: Using specialized phase separation filter paper or cartridges can be a quick and efficient solution. These are designed to allow the organic solvent to pass through while retaining the aqueous layer.[3][10]
Q5: How can I prevent emulsions from forming in the first place?
Prevention is often the most effective strategy.[2]
-
Modify Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times to ensure adequate mixing without creating a stable dispersion.[3]
-
Pre-emptive Salting Out: Add salt or brine to the aqueous solution before performing the extraction.[5][7]
-
Solvent Choice: Emulsions are common when using chlorinated solvents like dichloromethane (B109758) (DCM) with basic aqueous solutions.[6] Consider if another extraction solvent is suitable for your reaction.
-
Alternative Workup: For reactions known to produce emulsions, consider using solid-phase extraction (SPE) instead of a traditional liquid-liquid extraction (LLE), as this avoids the direct mixing of bulk immiscible liquids.[2]
Troubleshooting Guides and Protocols
Troubleshooting Workflow for Emulsions
The following diagram outlines a logical workflow for addressing an emulsion during your workup. Start with the simplest and quickest methods before moving to more involved techniques.
Data Presentation: The "Salting Out" Effect
The choice of salt can influence the effectiveness of breaking an emulsion. The Hofmeister series ranks ions based on their ability to structure water, which correlates with their salting-out potential. Salts with highly charged, small ions (kosmotropes) are generally more effective.
Table 1: Comparison of Common Salts for "Salting Out"
| Salt | Chemical Formula | Typical Form | Salting-Out Effectiveness | Notes |
| Sodium Sulfate | Na₂SO₄ | Anhydrous Powder | Very High | Also a drying agent; solubility is temperature-dependent.[11] |
| Sodium Chloride | NaCl | Crystalline Solid | High | Commonly used to prepare saturated "brine."[11] |
| Potassium Phosphate | K₃PO₄ | Crystalline Solid | Very High | Highly effective but more basic. |
| Ammonium Sulfate | (NH₄)₂SO₄ | Crystalline Solid | High | Can be effective for pH-sensitive applications. |
Effectiveness is a qualitative summary based on principles described in the literature.[8][11]
Experimental Protocols
This protocol details how to use a saturated sodium chloride solution to break an emulsion.
-
Preparation: Prepare a saturated brine solution by adding sodium chloride (NaCl) to deionized water while stirring until no more salt dissolves and a small amount of solid remains at the bottom.
-
Addition: Carefully open the separatory funnel to release any pressure. Add a volume of the saturated brine solution equivalent to 10-20% of the aqueous layer volume in the funnel.
-
Mixing: Stopper the funnel, and instead of shaking, gently and slowly invert it 5-10 times to mix the layers without re-introducing high shear forces.
-
Separation: Place the funnel back on the ring stand and allow the layers to settle. The emulsion should break, and a clear interface between the layers should become visible.
-
Drain: Drain the separated aqueous layer, followed by the organic layer.
This protocol is effective when the emulsion is stabilized by fine particulate matter.[6]
-
Preparation of the Pad: Place a small plug of glass wool or cotton at the bottom of a Büchner or sintered glass funnel. Add a layer of sand (~1 cm) followed by a layer of Celite® (2-4 cm). Gently press the Celite® down to create a compact pad.
-
Wet the Pad: Wet the pad with the organic solvent being used in the extraction to ensure it is properly set.
-
Filtration: Carefully pour the entire emulsified mixture (both layers) onto the Celite® pad. Apply gentle suction if necessary, but gravity filtration is often sufficient.
-
Rinse: Rinse the original separatory funnel with a small amount of the organic solvent and pass this through the filter to recover any residual product.
-
Collection: Collect the filtrate in a clean flask. The suspended solids should be trapped by the Celite®, and the filtrate should now be a clean biphasic mixture.[6] Transfer this mixture to a clean separatory funnel to separate the layers.
References
- 1. m.youtube.com [m.youtube.com]
- 2. biotage.com [biotage.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biolinscientific.com [biolinscientific.com]
- 5. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 6. Workup [chem.rochester.edu]
- 7. azom.com [azom.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4,6-dichloro-2-methylpyrimidine and 2,4-dichloropyrimidine
For researchers, scientists, and drug development professionals, the selective functionalization of pyrimidine (B1678525) scaffolds is a critical aspect of synthesizing novel therapeutic agents. This guide provides an objective comparison of the reactivity of two common building blocks: 4,6-dichloro-2-methylpyrimidine and 2,4-dichloropyrimidine (B19661), with a focus on nucleophilic aromatic substitution (SNAr).
Introduction to Pyrimidine Reactivity
The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack. The reactivity and regioselectivity of substituted pyrimidines are governed by the electronic and steric effects of the substituents. For chloropyrimidines, the general order of reactivity for the chloro groups is C4(6) > C2 > C5. This is attributed to the greater stabilization of the negatively charged Meisenheimer intermediate when the attack occurs at the positions ortho or para to the ring nitrogens.
Reactivity of 2,4-dichloropyrimidine
In 2,4-dichloropyrimidine, the chlorine atoms at the C2 and C4 positions are electronically distinct. Nucleophilic aromatic substitution (SNAr) reactions on an unsubstituted 2,4-dichloropyrimidine ring generally favor substitution at the C4 position over the C2 position.[1][2] This preference is due to the higher LUMO coefficient at the C4 carbon, indicating greater electrophilicity.[2] However, the regioselectivity is often moderate and can be influenced by several factors:
-
Substituents on the Pyrimidine Ring: Electron-donating groups (EDGs) at the C6 position can favor C2 substitution, while electron-withdrawing groups (EWGs) at the C5 position enhance the inherent preference for C4 substitution.[1][3][4]
-
Nature of the Nucleophile: Tertiary amine nucleophiles have been shown to favor reaction at the C2 position of 5-substituted-2,4-dichloropyrimidines.[1][5]
-
Reaction Conditions: The choice of catalyst, base, and solvent can significantly alter the C4/C2 product ratio.[1] For example, palladium-catalyzed amination can be highly selective for the C4 position.
Reactivity of this compound
In this compound, the two chlorine atoms are at the more reactive C4 and C6 positions. The methyl group at the C2 position is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyrimidine. However, the primary influence on reactivity comes from the positions of the chloro substituents.
For a closer comparison, data from the monoamination of the structurally similar 4,6-dichloropyrimidine (B16783) with adamantane-containing amines can be considered. These reactions proceed in good to excellent yields without a catalyst, highlighting the high reactivity of the C4/C6 positions.[10]
Comparative Reactivity Data
The following table summarizes the reactivity of this compound and 2,4-dichloropyrimidine with amine nucleophiles, based on available literature.
| Feature | This compound | 2,4-dichloropyrimidine |
| Most Reactive Position(s) | C4 and C6 | C4 |
| Typical Regioselectivity | Selective mono-substitution at C4 or C6 | Preferential substitution at C4, often with C2 isomer as byproduct |
| Influence of C2-Substituent | Methyl group (EDG) | Hydrogen |
| General Reactivity | High, due to two activated chloro positions | Moderate to high, with C4 being more reactive than C2 |
Table 1: Comparison of Reactivity with Amine Nucleophiles
Experimental Data: Monoamination Yields
The following table presents yields for the monoamination of 4,6-dichloropyrimidine with various adamantane-containing amines. This data serves as a proxy for the reactivity of this compound.
| Amine Nucleophile | Product | Yield (%) |
| 1-(Aminomethyl)adamantane | 4-Chloro-6-((adamantan-1-ylmethyl)amino)-pyrimidine | ~100 |
| 1-(1-Aminoethyl)adamantane | 4-((1-(Adamantan-1-yl)ethyl)amino)-6-chloropyrimidine | 65 |
| 2-(Adamantan-1-yl)ethan-1-amine | 4-((2-(Adamantan-1-yl)ethyl)amino)-6-chloropyrimidine | 76 |
| N-Methyl-1-(adamantan-1-yl)methanamine | 4-((Adamantan-1-ylmethyl)(methyl)amino)-6-chloropyrimidine | 75 |
| 1-(2-Aminoethyl)adamantane | 4-(Adamantan-1-yl)-6-chloropyrimidin-4-amine | 77 |
| N-((Adamantan-1-yl)methyl)ethan-1-amine | 4-((Adamantan-1-ylmethyl)(ethyl)amino)-6-chloropyrimidine | 60 |
Table 2: Yields for Monoamination of 4,6-Dichloropyrimidine (Data from[10])
Experimental Protocols
General Protocol for Amination of a Chloropyrimidine
This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.[11]
Reactant Preparation:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chloropyrimidine (1.0 eq) and a suitable anhydrous solvent (e.g., THF, DMF, or Dioxane).
-
Add the amine nucleophile (1.0-1.2 eq).
Base Addition: 3. Add a non-nucleophilic base such as triethylamine (B128534) (TEA, 1.5-2.0 eq) or diisopropylethylamine (DIPEA, 1.5-2.0 eq) to the reaction mixture. For less reactive amines, a stronger base like sodium tert-butoxide or sodium hydride may be necessary.
Reaction: 4. Stir the reaction mixture at the desired temperature (ranging from room temperature to 80-120 °C). 5. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: 6. Once the reaction is complete, cool the mixture to room temperature. 7. If necessary, perform an aqueous workup to remove inorganic salts and water-soluble impurities. This may involve partitioning the reaction mixture between an organic solvent and water or a mild aqueous acid/base solution. 8. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: 9. Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, recrystallization, or distillation.
Example Protocol: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Dasatinib intermediate)[6]
-
Charge a reaction flask with this compound (73.05 g) and THF (1300.0 mL) at 25-30°C and stir for 10-15 minutes.
-
Add 2-amino-5-thiazolecarboxamide (100.0 g) to the reaction mass and stir for 10-15 minutes.
-
Cool the reaction mass to 10-20°C.
-
Slowly add a solution of sodium tertiary butoxide (435.1 g; 33% in THF) over 20-30 minutes under a nitrogen atmosphere.
-
Stir the contents for 5 to 10 minutes at 10-20°C.
-
(Work-up and purification steps follow).
Signaling Pathways and Experimental Workflows
Caption: SNAr on 2,4-Dichloropyrimidine.
Caption: SNAr on this compound.
Caption: Generalized Experimental Workflow.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2017098391A1 - Process for the preparation of dasatinib - Google Patents [patents.google.com]
- 7. EP2918584A1 - Process and intermediates for the preparation of dasatinib - Google Patents [patents.google.com]
- 8. vixra.org [vixra.org]
- 9. US20150057446A1 - Process for preparing dasatinib monohydrate - Google Patents [patents.google.com]
- 10. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines [mdpi.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Pyrimidine Synthesis: Methods, Yields, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prominent methods for the synthesis of pyrimidines, essential heterocyclic scaffolds in a vast array of biologically active compounds. The following sections detail both biological and chemical synthetic routes, presenting quantitative data, experimental protocols, and visual pathway representations to aid in the selection of the most suitable method for various research and development applications.
Biological Synthesis of Pyrimidines
Cells utilize two primary pathways for the synthesis of pyrimidines: the de novo pathway, which builds the pyrimidine (B1678525) ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases.
De Novo Pyrimidine Biosynthesis
The de novo synthesis pathway is a fundamental metabolic route that constructs pyrimidine nucleotides from basic molecules such as bicarbonate, aspartate, and glutamine. This energy-intensive process is crucial for providing the necessary building blocks for DNA and RNA synthesis, especially in rapidly dividing cells. The pathway begins with the formation of carbamoyl (B1232498) phosphate (B84403) and proceeds through a series of enzymatic steps to produce uridine (B1682114) monophosphate (UMP), the precursor for other pyrimidine nucleotides.
Salvage Pathway
The salvage pathway is a less energy-consuming alternative to de novo synthesis, allowing cells to recycle pyrimidine bases and nucleosides from the degradation of nucleic acids. This pathway is particularly important in tissues with low rates of cell proliferation. Key enzymes such as uridine phosphorylase and thymidine (B127349) kinase are involved in converting free pyrimidine bases back into their respective nucleotides.
Chemical Synthesis of Pyrimidines
A variety of chemical methods have been developed for the synthesis of pyrimidine derivatives, each with its own advantages in terms of yield, reaction conditions, and substrate scope. This section compares some of the most common and effective methods.
Performance Comparison of Pyrimidine Synthesis Methods
The efficiency of different synthetic strategies for producing pyrimidine derivatives can vary significantly. The following table summarizes quantitative data for several key methods, offering a comparative overview of their performance.
| Method | Key Reactants | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference |
| Biginelli Reaction (Conventional) | Benzaldehyde, Ethyl Acetoacetate (B1235776), Urea (B33335) | Hydrochloric Acid | Ethanol (B145695) | 1.5 hours | ~60-70% | [1] |
| Biginelli Reaction (Microwave) | Aromatic Aldehyde, Ethyl Cyanoacetate, Guanidine | Ethanolic NaOH | Ethanol | 7-12 min | 72-84% | [1] |
| Hantzsch Pyrimidine Synthesis | β-ketoester, Aldehyde, Ammonia source | p-Toluenesulfonic acid (PTSA) | Aqueous micelles | Varies | up to 96% | [2] |
| Pinner Synthesis | 1,3-Dicarbonyl Compound, Amidine | Acid or Base | Varies | Varies | Moderate | [1] |
| Microwave-Assisted Synthesis | Chalcones, Guanidine Hydrochloride | Basic Medium | Varies | Minutes | 33-62% | [3][4] |
| Solid-Phase Synthesis | Resin-bound precursors, Isocyanates | Base | Varies | Varies | 18-93% (over 4 steps) | [1] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below to facilitate their application in a laboratory setting.
Biginelli Reaction (Microwave-Assisted)
This protocol describes a rapid and efficient synthesis of dihydropyrimidinones using microwave irradiation.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Ethanol
-
Catalytic amount of hydrochloric acid
Procedure:
-
In a microwave-safe vessel, combine the aromatic aldehyde, ethyl acetoacetate, and urea in ethanol.
-
Add a catalytic amount of hydrochloric acid to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 100°C) for 7-12 minutes.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the product with cold ethanol and dry to obtain the pure dihydropyrimidinone.
Hantzsch Pyrimidine Synthesis
This method outlines the synthesis of dihydropyridine (B1217469) derivatives, which can be subsequently oxidized to pyridines.
Materials:
-
Aldehyde (e.g., Benzaldehyde) (10 mmol)
-
Ethyl acetoacetate (20 mmol)
-
Ammonium (B1175870) acetate (B1210297) (10 mmol)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and ethyl acetoacetate in ethanol.
-
Add ammonium acetate to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will crystallize from the solution. Collect the crystals by filtration.
-
Wash the product with cold ethanol and dry to yield the dihydropyridine derivative.
Pinner Synthesis
The Pinner synthesis is a versatile method for preparing substituted pyrimidines from 1,3-dicarbonyl compounds and amidines.
Materials:
-
1,3-Dicarbonyl compound (e.g., Acetylacetone) (10 mmol)
-
Amidine hydrochloride (e.g., Benzamidine hydrochloride) (10 mmol)
-
Sodium ethoxide in ethanol
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in ethanol.
-
Add the amidine hydrochloride to the solution.
-
Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the desired pyrimidine.
Visualizing Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the key biological and a representative chemical synthesis pathway for pyrimidines.
References
A Comparative Guide to Chlorination Reagents: Alternatives to Phosphorus Oxychloride
For researchers, scientists, and professionals in drug development, the chlorination of organic compounds is a fundamental transformation. Phosphorus oxychloride (POCl₃) has long been a workhorse for converting hydroxyl groups, dehydrating amides, and activating carboxylic acids. However, its corrosive nature, vigorous reactivity with water, and sometimes harsh reaction conditions necessitate the exploration of alternative reagents. This guide provides an objective comparison of the performance of common alternatives to POCl₃, supported by experimental data, detailed methodologies, and mechanistic diagrams to aid in reagent selection for your specific synthetic needs.
Executive Summary of Reagent Comparison
The choice of a chlorinating agent is highly dependent on the substrate, desired reactivity, and reaction conditions. While phosphorus oxychloride is a powerful and versatile reagent, alternatives such as thionyl chloride, oxalyl chloride, cyanuric chloride, and triphenylphosphine (B44618) dichloride offer distinct advantages in terms of milder conditions, cleaner reactions, and different selectivity profiles. The Vilsmeier-Haack reagent, generated in situ, provides a unique pathway for both chlorination and formylation.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of various chlorinating agents in three common applications: chlorination of heteroaromatic hydroxyl groups, dehydration of amides to nitriles, and conversion of carboxylic acids to acyl chlorides. Please note that yields are highly dependent on the specific substrate and reaction conditions.
Table 1: Chlorination of Heteroaromatic Hydroxyl Groups
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxyquinoline | POCl₃ | Neat | 100 | 6 | 79 | [1] |
| 2-Hydroxypyridine | POCl₃ | Sulfolane | 70-75 | 0.5-1.5 | Good | [2] |
| 4-Hydroxy-2-quinolone | Thionyl Chloride | Dioxane | Reflux | - | - | [3] |
| 6-Nitroquinazolin-4(1H)-one | SOCl₂/cat. DMF | - | 90-160 | 1-6 | Starting material recovered | [2] |
| 2,4-Dihydroxyquinoline | POCl₃/Pyridine | Neat | - | - | High | [4] |
Table 2: Dehydration of Amides to Nitriles
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzamide (B126) | POCl₃ | Acetonitrile | Reflux | 5 | Good | [5] |
| Benzamide | SOCl₂ | Dichloroethane | 80 | 5 | 75.8 | [6] |
| Benzamide | Oxalyl Chloride/DMF | Dichloromethane | Ice-bath | - | 98 (for intermediate) | |
| Benzamide | Phosphorus Pentoxide | Microwave | - | 1-2.5 min | 90 | [6] |
| Aryl, Aralkyl, Aliphatic Amides | Silyl Sulphonyl Polyphosphates | - | - | - | High | [6] |
Table 3: Conversion of Carboxylic Acids to Acyl Chlorides
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | POCl₃ | - | - | - | - | [7] |
| Benzoic Acid | PCl₅ | Neat | - | - | 90 | [8] |
| Benzoic Acid | SOCl₂ | Neat | Reflux | - | High | [9] |
| Benzoic Acid | Oxalyl Chloride/cat. DMF | Dichloromethane | 35 | 1 | >90 | [10] |
| Benzoic Acid (as sodium salt) | Oxalyl Chloride | Benzene | Gentle Heat | - | 97 | [8] |
| Carboxylic Acid | Cyanuric Chloride/TEA | Acetone | 20-30 | 3 | Good | [11] |
Experimental Protocols
Detailed methodologies for key chlorination reactions are provided below.
Protocol 1: Chlorination of 4-Hydroxy-6,7-dimethoxyquinoline using POCl₃[1]
-
Reaction Setup: In a 250 mL flask, add 4-hydroxy-6,7-dimethoxyquinoline (11.7 g, 0.057 mol).
-
Reagent Addition: At 20°C, add phosphorus oxychloride (120 mL, 1.288 mol).
-
Reaction Conditions: Heat the reaction mixture to 100°C and maintain for 6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to 20°C. Concentrate the reaction mixture under reduced pressure to remove excess POCl₃. The crude product can then be purified by recrystallization.
Protocol 2: Dehydration of Benzamide to Benzonitrile (B105546) using SOCl₂[6]
-
Reaction Setup: In a reaction vessel, dissolve benzamide in dichloroethane.
-
Reagent Addition: Add thionyl chloride (4 molar equivalents) and DMF (0.5 molar equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80°C for 5 hours.
-
Work-up: After the reaction is complete, the solvent and excess reagent can be removed under reduced pressure. The resulting benzonitrile can be purified by distillation.
Protocol 3: Conversion of a Carboxylic Acid to an Acyl Chloride using Oxalyl Chloride and Catalytic DMF[11]
-
Reaction Setup: In a 250 mL two-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve the aryl acid (8 mmol) in 100 mL of CH₂Cl₂ at room temperature.
-
Reagent Addition: Add oxalyl chloride (16 mmol, 2.02 g) and 2 drops of DMF to the stirred solution.
-
Reaction Conditions: Stir the mixture at room temperature for 1 hour.
-
Work-up: Concentrate the resulting mixture under reduced pressure to afford the acid chloride quantitatively.
Protocol 4: Vilsmeier-Haack Formylation and Chlorination of an Electron-Rich Arene[13]
-
Vilsmeier Reagent Formation: To a solution of the substrate (44.5 mmol, 1.0 equiv) in DMF (440 mL), add (Chloromethylene)dimethyliminium chloride (1.5 equiv) at 0°C.
-
Reaction: Stir the reaction mixture for 6.5 hours at room temperature.
-
Hydrolysis: Add a solution of NaOAc (5.6 equiv) in water (200 mL) at 0°C and stir for 10 minutes.
-
Extraction and Purification: Dilute the reaction mixture with water and extract with Et₂O. Wash the organic layer with brine and dry over Na₂SO₄. After filtration, concentrate the filtrate under reduced pressure and purify the residue by silica (B1680970) gel column chromatography to afford the aldehyde.
Mechanistic Insights and Visualizations
The following diagrams, generated using Graphviz, illustrate the reaction mechanisms and workflows for phosphorus oxychloride and its alternatives.
Phosphorus Oxychloride (POCl₃) as a Chlorinating Agent
Phosphorus oxychloride typically reacts with a hydroxyl group to form a phosphate ester intermediate, which is a good leaving group. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group to yield the chlorinated product.[1]
Thionyl Chloride (SOCl₂) as a Chlorinating Agent
Thionyl chloride reacts with alcohols to form an intermediate chlorosulfite, which can then undergo either an intramolecular nucleophilic substitution (Sₙi) with retention of configuration or an Sₙ2 reaction with inversion, depending on the reaction conditions.[12] A key advantage is the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.
Oxalyl Chloride ((COCl)₂) with Catalytic DMF
When used with a catalytic amount of DMF, oxalyl chloride forms a Vilsmeier-type reagent in situ.[3] This imidoyl chloride is the active chlorinating agent that converts the carboxylic acid to the acyl chloride. The byproducts are all gaseous, which facilitates workup.[13]
Cyanuric Chloride as a Chlorinating Agent
Cyanuric chloride can be used to convert carboxylic acids to their corresponding acyl chlorides, typically in the presence of a base like triethylamine. The reaction proceeds through an acyl-triazine intermediate.[11]
Vilsmeier-Haack Reaction Workflow
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[14][15] It involves the in situ formation of the Vilsmeier reagent, which then acts as the electrophile in an electrophilic aromatic substitution, followed by hydrolysis to yield the final aldehyde or ketone.[16][15]
Conclusion
While phosphorus oxychloride remains a potent and widely used chlorinating agent, a variety of effective alternatives are available to the modern synthetic chemist. Thionyl chloride and oxalyl chloride are excellent for generating gaseous byproducts, simplifying purification. Cyanuric chloride and triphenylphosphine-based reagents offer milder conditions for certain transformations. The Vilsmeier-Haack reaction provides a unique and powerful method for concurrent chlorination and formylation. The selection of the optimal reagent will depend on a careful consideration of the substrate's properties, the desired outcome, and the practical aspects of the reaction, including safety and workup procedures. This guide serves as a starting point for navigating these choices and optimizing your chlorination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3300526A - Preparation of nitriles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. prepchem.com [prepchem.com]
- 9. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]
- 10. Benzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Sciencemadness Discussion Board - Benzoyl chloride from benzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. benchchem.com [benchchem.com]
- 15. ijpcbs.com [ijpcbs.com]
- 16. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
comparative analysis of catalysts for cross-coupling with dichloropyrimidines
A Comparative Guide to Catalysts for Cross-Coupling Reactions with Dichloropyrimidines
For researchers, scientists, and drug development professionals, the selective functionalization of the pyrimidine (B1678525) core is a cornerstone of modern medicinal chemistry. Dichloropyrimidines offer a versatile platform for introducing molecular diversity, yet controlling the site of substitution in cross-coupling reactions presents a significant challenge. This guide provides an objective comparison of various catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with dichloropyrimidines, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.
Mechanistic Considerations and Reactivity Trends
The reactivity of dichloropyrimidines is governed by a combination of electronic and steric factors. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which activates the chloro-substituents towards nucleophilic attack and oxidative addition in palladium-catalyzed cycles.[1] Generally, the reactivity of chloro-substituents on the pyrimidine ring follows the order C4(6) > C2 >> C5.[1][2] This inherent reactivity profile is often the basis for site-selectivity in cross-coupling reactions. However, the choice of catalyst, ligands, and reaction conditions can significantly influence and even invert this conventional selectivity.[3][4]
Comparative Performance Data
The following tables summarize the performance of various catalysts in cross-coupling reactions with dichloropyrimidines, highlighting the catalyst system, reaction conditions, and the resulting yields and selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. With 2,4-dichloropyrimidines, the reaction typically favors substitution at the C4 position.[4][5]
| Dichloropyrimidine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | C4:C2 Selectivity | Reference |
| 2,4-dichloropyrimidine (B19661) | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 (MW) | 15 min | 95 | >99:1 | [5] |
| 2,4-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 98 | >99:1 | [5] |
| 2,4-dichloropyrimidine | 3-Thienylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 85 | >99:1 | [5] |
| 2,4-dichloropyridine | Phenylboronic acid | Pd/IPr | K₂CO₃ | 1,4-Dioxane | 60 | 18 h | 75 | 10.4:1 | [6] |
| 2,4-dichloropyrimidine | Phenylboronic acid | PdCl₂ (5 mol%), NBu₄Br (3-5 equiv) | Na₂CO₃ | 1,4-Dioxane | 100 | 18 h | N/A | >99:1 | [6] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds, crucial for the synthesis of many pharmaceutical compounds.
| Dichloropyrimidine Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | C4:C2 Selectivity | Reference |
| 6-Aryl-2,4-dichloropyrimidine | Morpholine | Pd₂(dba)₃ (1 mol%), dppb (2 mol%) | LiHMDS | Toluene | 0 | <5 min | 98 | >99:1 | [2] |
| 6-Aryl-2,4-dichloropyrimidine | N-Methylaniline | Pd₂(dba)₃ (1 mol%), dppb (2 mol%) | LiHMDS | Toluene | 25 | 2 h | 95 | >99:1 | [2] |
| 6-Aryl-2,4-dichloropyrimidine | Aniline | No Catalyst | N/A | N/A | N/A | N/A | High | High | [2] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds, providing access to alkynylated pyrimidines. The regioselectivity of this reaction can be controlled by the choice of ligand.[7]
| Dihalopurine Substrate* | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time | Predominant Isomer | Reference |
| 9-Substituted-6-chloro-2,8-diiodopurine | Various terminal alkynes | Pd(PPh₃)₄ | Et₃N/CuI | DMF | 80 | 2-4 h | C2-alkynylated | [7] |
| 9-Substituted-6-chloro-2,8-diiodopurine | Various terminal alkynes | Pd₂(dba)₃/Xantphos | Et₃N/CuI | DMF | 80 | 2-4 h | C8-alkynylated | [7] |
*Data on dichloropyrimidines was limited; related dihalopurines are presented to illustrate catalyst-controlled regioselectivity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further development.
General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a study optimizing the reaction using microwave irradiation.[8]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid
-
K₂CO₃
-
Pd(PPh₃)₄
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume).
-
Purge the mixture with an inert gas (e.g., argon) for 10 minutes.
-
Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for C4-Selective Buchwald-Hartwig Amination of 6-Aryl-2,4-Dichloropyrimidine
This protocol is based on a highly regioselective amination procedure.[2]
Materials:
-
6-Aryl-2,4-dichloropyrimidine
-
Aliphatic secondary amine
-
Pd₂(dba)₃
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) in toluene.
-
Add the aliphatic secondary amine (1.1 equiv).
-
In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (1 mol%) and dppb (2 mol%) in toluene.
-
Add the catalyst solution to the substrate mixture.
-
Cool the reaction mixture to 0 °C and add LiHMDS (1.2 equiv) dropwise.
-
Stir the reaction at the appropriate temperature (0 °C to room temperature) and monitor by TLC or GC/MS until completion.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Workflow and Catalyst Selection
To further aid in experimental design, the following diagrams illustrate a typical workflow for a cross-coupling reaction and a decision-making process for catalyst selection.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Validating the Structure of 4,6-dichloro-2-methylpyrimidine with 1H NMR: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise structural confirmation of synthesized molecules is paramount. This guide provides a comparative analysis for validating the structure of 4,6-dichloro-2-methylpyrimidine using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, including predicted data, a detailed experimental protocol, and comparison with alternative isomers.
The expected 1H NMR spectrum of this compound is simple, characterized by two distinct singlets. One singlet corresponds to the lone proton on the pyrimidine (B1678525) ring (H-5), and the other to the protons of the methyl group at the C-2 position. The chloro substituents at the C-4 and C-6 positions significantly influence the chemical shift of the H-5 proton, while the methyl group's chemical environment determines its resonance frequency.
Predicted 1H NMR Data and Comparison with Structural Isomers
To validate the structure of this compound, a comparison of its predicted 1H NMR data with that of known, structurally related compounds is essential. The following table summarizes the predicted chemical shifts for this compound and the experimental data for relevant isomers.
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | H-5 | ~7.30 - 7.50 | Singlet | 1H |
| -CH₃ | ~2.60 - 2.80 | Singlet | 3H | |
| 2,4-dichloro-6-methylpyrimidine | H-5 | 7.43 | Singlet | 1H |
| -CH₃ | 2.52 | Singlet | 3H | |
| 2-chloro-4-methylpyrimidine | H-5, H-6 | 8.59 (d), 7.44 (d) | Doublet | 1H, 1H |
| -CH₃ | 3.29 | Singlet | 3H | |
| 2,4-dichloropyrimidine | H-5, H-6 | 8.82 (d), 7.70 (d) | Doublet | 1H, 1H |
| 4,6-dichloropyrimidine (B16783) | H-2, H-5 | 8.824, 7.460 | Singlet | 1H, 1H |
| Pyrimidine | H-2 | 9.26 | Singlet | 1H |
| H-4, H-6 | 8.78 | Doublet | 2H | |
| H-5 | 7.36 | Triplet | 1H |
Prediction Rationale:
The predicted chemical shifts for this compound are based on the principles of substituent effects in 1H NMR spectroscopy.
-
H-5 Proton: In unsubstituted pyrimidine, the H-5 proton resonates at approximately 7.36 ppm.[1] The two electron-withdrawing chloro groups at the adjacent C-4 and C-6 positions are expected to deshield the H-5 proton, causing a downfield shift. This is supported by the observed chemical shift of the H-5 proton in 4,6-dichloropyrimidine at 7.460 ppm.
-
-CH₃ Protons: The methyl group at the C-2 position is attached to an aromatic ring. Its chemical shift is influenced by the ring's electronic environment. In 2,4-dichloro-6-methylpyrimidine, a close analog, the methyl protons appear at 2.52 ppm. Therefore, a similar chemical shift is anticipated for the methyl group in this compound.
Experimental Protocol for 1H NMR Analysis
A detailed and standardized protocol is crucial for obtaining high-quality, reproducible 1H NMR data.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified this compound sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
- Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution. Automated shimming procedures are often sufficient.
3. Data Acquisition:
- Use a standard proton pulse program.
- Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm for this compound).
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- Set the relaxation delay to an appropriate value (e.g., 1-5 seconds) to ensure complete relaxation of the protons between scans.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the peaks to determine the relative number of protons.
- Analyze the multiplicity (singlet, doublet, etc.) of each signal.
Logical Workflow for Structural Validation
The process of validating the structure of this compound using 1H NMR follows a logical progression, as illustrated in the diagram below.
Caption: Logical workflow for the validation of this compound structure using 1H NMR.
By systematically following this workflow, researchers can confidently validate the structure of their synthesized this compound. The comparison with predicted data and the spectra of known isomers provides a robust method for unambiguous structural assignment, ensuring the integrity of subsequent research and development activities.
References
A Comparative Guide to the Reactivity of C4 and C6 Positions in Dichloropyrimidines
For researchers, scientists, and drug development professionals, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Dichloropyrimidines are a class of highly versatile building blocks, offering multiple sites for substitution to generate diverse molecular architectures. A critical aspect of their synthetic utility lies in understanding and controlling the relative reactivity of the chlorine substituents, particularly at the C4 and C6 positions. This guide provides an objective comparison of the reactivity of these positions, supported by experimental data and detailed methodologies, to inform synthetic strategy and library design.
General Principles of Reactivity
The reactivity of chloro-substituents on a pyrimidine (B1678525) ring in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions is dictated by the electron-deficient nature of the heterocycle. The two ring nitrogen atoms exert a strong electron-withdrawing effect, activating the carbon atoms to which the chlorine atoms are attached. The generally accepted order of reactivity for chloro-substituents on the pyrimidine ring is C4/C6 > C2 >> C5.[1][2] The enhanced reactivity of the C4 and C6 positions is attributed to their para and ortho relationship to the ring nitrogens, which allows for effective stabilization of the negatively charged Meisenheimer intermediate formed during nucleophilic attack.[3][4]
Comparative Reactivity of 4,6-Dichloropyrimidines
In symmetrically substituted 4,6-dichloropyrimidines, the C4 and C6 positions are chemically equivalent and exhibit high susceptibility to nucleophilic attack.[5][6] The primary challenge in the functionalization of this scaffold is often achieving selective mono-substitution over di-substitution.
Comparative Reactivity of 2,4-Dichloropyrimidines
In the case of 2,4-dichloropyrimidines, the C4 and C2 positions are electronically distinct. Generally, the C4 position is more reactive towards nucleophilic substitution than the C2 position.[7][8] This preference is attributed to the greater stabilization of the para-quinoid Meisenheimer intermediate formed upon attack at C4, compared to the ortho-quinoid intermediate from attack at C2.[8] However, this inherent selectivity can be significantly influenced by various factors, often leading to mixtures of C2 and C4 substituted products.[7][9]
Factors influencing C4 versus C2 selectivity include:
-
Substituents on the Pyrimidine Ring: Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[7] Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.[7][10]
-
Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, certain nucleophiles, such as tertiary amines, can exhibit high selectivity for the C2 position, particularly when an EWG is present at C5.[10][11][12]
-
Reaction Conditions: Temperature, solvent, and the choice of base can all play a crucial role in determining the regiochemical outcome.[7]
-
Catalysis: The use of palladium catalysts in amination reactions has been shown to strongly favor the formation of the C4-substituted product.[8]
Quantitative Data on Regioselectivity
The following tables summarize quantitative data from various studies, illustrating the regioselectivity of nucleophilic substitution on dichloropyrimidines under different conditions.
| Dichloropyrimidine Substrate | Nucleophile | Catalyst/Base | Solvent | Temp (°C) | Product Ratio (C4:C2) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine (B19661) | Aniline | None | Ethanol | Reflux | 70:30 | - | [8] |
| 6-(4-fluorophenyl)-2,4-dichloropyrimidine | Aniline | Pd(OAc)₂/dppb, LiHMDS | THF | -60 | 91:9 | - | [8] |
| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | iPrNEt₂ | CHCl₃ | 40 | >95:5 (C4 favored) | - | [12] |
| 2,4-Dichloro-5-nitropyrimidine | Triethylamine (B128534) | iPrNEt₂ | CHCl₃ | 40 | <5:>95 (C2 favored) | - | [11] |
| 2,4-Dichloro-6-methoxypyrimidine | Various Amines | - | - | - | C2 selective | - | [9] |
| 2,4,6-Trichloropyrimidine | Phenolate ion | - | - | - | 90:10 (C4/C6:C2) | - | [8] |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (Amination) of 2,4-Dichloropyrimidines
This protocol is a generalized procedure based on common practices in the literature.[13]
Materials:
-
2,4-Dichloropyrimidine derivative (1.0 eq.)
-
Amine nucleophile (1.0-1.2 eq.)
-
Anhydrous solvent (e.g., DMF, DMSO, THF, or n-butanol)
-
Non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 1.5-2.0 eq.)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 2,4-dichloropyrimidine derivative and the anhydrous solvent.
-
Add the amine nucleophile to the stirred solution.
-
Add the non-nucleophilic base to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C), monitoring the progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted pyrimidine.
Palladium-Catalyzed Amination for Enhanced C4-Selectivity
This protocol is adapted from a procedure reported to give high C4-selectivity.[8]
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 eq.)
-
Amine (e.g., aniline) (1.05 eq.)
-
Pd(OAc)₂ (0.01-0.02 eq.)
-
dppb (1,4-bis(diphenylphosphino)butane) (0.01-0.02 eq.)
-
LiHMDS (lithium bis(trimethylsilyl)amide) (1.05 eq.)
-
Anhydrous THF
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions at low temperature
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the 6-aryl-2,4-dichloropyrimidine and anhydrous THF.
-
Cool the solution to the desired temperature (e.g., -60 °C).
-
In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ and dppb in anhydrous THF.
-
To the dichloropyrimidine solution, add the amine, followed by the LiHMDS solution, and finally the catalyst solution.
-
Stir the reaction at low temperature for the required time (monitoring by TLC or LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Reaction Mechanisms
The regioselectivity of nucleophilic aromatic substitution on 2,4-dichloropyrimidines can be visualized as a competition between two pathways, leading to either the C4- or C2-substituted product. The stability of the intermediate Meisenheimer complex is a key determinant of the major product.
Caption: Regioselectivity in SNAr of 2,4-dichloropyrimidine.
The experimental workflow for investigating the optimal conditions for selective substitution can be systematically approached.
Caption: Workflow for optimizing regioselective dichloropyrimidine substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Cost-Effectiveness of Synthetic Routes for Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry, with these scaffolds forming the core of numerous therapeutic agents. The selection of a synthetic route is a critical decision in the drug development process, directly impacting the economic viability and environmental footprint of production. This guide provides a comprehensive comparison of the cost-effectiveness of various synthetic routes to substituted pyrimidines, supported by experimental data and detailed protocols to inform laboratory and industrial-scale decisions.
Performance Comparison of Key Synthetic Routes
The efficiency, cost, and environmental impact of pyrimidine (B1678525) synthesis can vary significantly depending on the chosen methodology. The following table summarizes quantitative data for several prominent synthetic routes, offering a direct comparison to aid in route selection.
| Synthetic Route | Key Reactants & Catalyst | Solvent | Reaction Time | Yield (%) | Estimated Cost-Effectiveness | Key Advantages | Key Disadvantages |
| Biginelli Reaction (Conventional) | Aldehyde, β-Ketoester, Urea/Thiourea; Acid catalyst (e.g., HCl) | Ethanol (B145695) | 3 - 5 hours | 75 - 89%[1] | Moderate | Simple one-pot procedure, readily available starting materials.[2] | Long reaction times, moderate yields, use of corrosive acids. |
| Pinner Synthesis | 1,3-Dicarbonyl Compound, Amidine; Acid or Base | Varies | Varies | Moderate[3] | Moderate | Useful for specific substitution patterns (e.g., 4-hydroxypyrimidines).[4] | Can require harsher conditions, yields can be variable. |
| Microwave-Assisted Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea; Catalyst (e.g., Sulfamic Acid, CaCl2) | Solvent-Free or Ethanol | 3 - 12 minutes | 72 - 95%[3] | High | Drastically reduced reaction times, high yields, often solvent-free.[5] | Requires specialized microwave equipment, scalability can be a concern. |
| Catalyzed Multi-Component Reactions (MCRs) | Varies (e.g., Alcohols, Amidines); Metal or Organocatalyst | Varies | Varies | Good to Excellent[4][6] | High | High atom economy, diversity of achievable structures, often milder conditions.[6] | Catalyst cost can be high, optimization may be required for new substrates. |
| Green Chemistry Approaches (e.g., Water-based, Grinding) | Varies; Often catalyst-free or with recyclable catalysts | Water or Solvent-Free | Varies | Good to High[1][7][8] | Very High | Environmentally benign, low cost of solvents, enhanced safety.[5][8] | Substrate scope can be limited by solubility in water, grinding may not be suitable for all scales. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation.
Conventional Biginelli Reaction
Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate [9]
-
Materials: Benzaldehyde (1 mmol), Ethyl acetoacetate (B1235776) (1 mmol), Urea (1.5 mmol), Ethanol, Hydrochloric acid (catalytic amount).
-
Procedure:
-
A mixture of benzaldehyde, ethyl acetoacetate, urea, and a catalytic amount of concentrated hydrochloric acid in ethanol is refluxed for 4-5 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice.
-
The solid product that precipitates is collected by filtration, washed with cold water, and recrystallized from ethanol to yield the pure product.
-
Microwave-Assisted Biginelli Reaction (Solvent-Free)
Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate [9]
-
Materials: Benzaldehyde (1 mmol), Ethyl acetoacetate (1 mmol), Urea (1.5 mmol), Sulfamic acid (20 mol%).
-
Procedure:
-
Benzaldehyde, ethyl acetoacetate, urea, and sulfamic acid are combined in a beaker.
-
The beaker is covered with a watch glass and placed in a domestic microwave oven.
-
The mixture is irradiated at 300 watts for approximately 3 minutes.
-
After cooling, the solid product is washed with water and recrystallized from ethanol.
-
Pinner Synthesis of 4-Hydroxypyrimidines
General Procedure [9]
-
Materials: Ethyl acetoacetate (1 eq), Acetamidine (B91507) hydrochloride (1 eq), Sodium ethoxide.
-
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Ethyl acetoacetate and acetamidine hydrochloride are added to the sodium ethoxide solution.
-
The mixture is refluxed for several hours.
-
After cooling, the reaction mixture is neutralized with acid.
-
The precipitated product is filtered, washed, and dried.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the logical relationships between the different synthetic approaches to substituted pyrimidines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. jchemrev.com [jchemrev.com]
- 7. pjoes.com [pjoes.com]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Building Blocks for Pyrimidine Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrimidine (B1678525) derivatives is a cornerstone in medicinal chemistry and materials science, owing to their wide-ranging biological activities and functional applications.[1] While traditional methods for pyrimidine synthesis are well-established, the exploration of alternative building blocks offers significant advantages in terms of efficiency, sustainability, and molecular diversity. This guide provides an objective comparison of various alternative building blocks for the synthesis of pyrimidine derivatives, supported by experimental data and detailed methodologies.
Performance Comparison of Synthetic Methods
The choice of building blocks and synthetic strategy significantly impacts reaction outcomes. The following table summarizes quantitative data for several key methods employing alternative starting materials.
| Method | Key Building Blocks | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference |
| Biginelli Reaction (Microwave) | Aromatic Aldehyde, Ethyl Cyanoacetate (B8463686), Guanidine (B92328) | Ethanolic NaOH | Ethanol (B145695) | 7-12 min | 72-84% | [2] |
| Multicomponent Annulation | Amidines, Ketones, N,N-dimethylaminoethanol | None (Oxidative) | Not specified | Not specified | Good | [3] |
| Iridium-Catalyzed Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complexes | Not specified | Not specified | Good | [3] |
| Three-Component Coupling | Enamines, Triethyl orthoformate, Ammonium (B1175870) acetate (B1210297) | ZnCl₂ | Not specified | Not specified | Good | [3] |
| Microwave-Assisted Synthesis | Chalcones, Guanidine Hydrochloride | Basic Medium | Varies | Minutes | Excellent | [4] |
| Metal-Free Synthesis | α-CF₃ Aryl Ketones, Amidine Hydrochlorides | None | Not specified | Not specified | Very Good | [3] |
| [3+3] Annulation-Oxidation | α,β-Unsaturated Ketones, Benzamidine Hydrochloride | Choline hydroxide | Choline hydroxide | Not specified | Excellent | [5] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
Microwave-Assisted Biginelli Reaction
This method offers a significant improvement over the conventional Biginelli reaction by reducing reaction times and increasing yields.[2]
Procedure:
-
A mixture of an aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and guanidine (1.5 mmol) in ethanol is prepared.
-
A catalytic amount of ethanolic NaOH is added to the mixture.
-
The reaction mixture is subjected to microwave irradiation at a controlled temperature for 7-12 minutes.[2]
-
After completion of the reaction (monitored by TLC), the mixture is cooled, and the solid product is filtered, washed with cold ethanol, and dried to yield the desired dihydropyrimidinone.
Iridium-Catalyzed Multicomponent Synthesis from Alcohols
This sustainable method utilizes alcohols as key building blocks, proceeding through a sequence of condensation and dehydrogenation steps.[3]
Procedure:
-
In a reaction vessel, the chosen amidine (1 mmol) and up to three different alcohols are combined.
-
A catalytic amount of a PN5P-Ir-pincer complex is added.
-
The reaction is heated under specific conditions to facilitate condensation and dehydrogenative aromatization.
-
Upon completion, the product is isolated and purified using standard chromatographic techniques.
ZnCl₂-Catalyzed Three-Component Coupling
This single-step reaction allows for the synthesis of various 4,5-disubstituted pyrimidine derivatives from readily available starting materials.[3]
Procedure:
-
A mixture of a functionalized enamine (1 mmol), triethyl orthoformate (1.2 mmol), and ammonium acetate (2 mmol) is prepared.
-
A catalytic amount of ZnCl₂ is added to the mixture.
-
The reaction is stirred at a specified temperature until completion.
-
The desired pyrimidine derivative is then isolated and purified.
Microwave-Assisted Synthesis from Chalcones
This environmentally friendly approach utilizes microwave irradiation to accelerate the condensation of chalcones with a nitrogen source.[4]
Procedure:
-
A mixture of the appropriate chalcone (B49325) (1 mmol) and guanidine hydrochloride (1.2 mmol) is prepared in a suitable solvent under basic conditions.
-
The reaction vessel is placed in a microwave reactor and irradiated for a short period (typically a few minutes).
-
After cooling, the reaction mixture is processed to isolate the pyrimidine product, often through precipitation and filtration.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Microwave-Assisted Biginelli Reaction Workflow.
Caption: Iridium-Catalyzed Pyrimidine Synthesis from Alcohols.
Caption: ZnCl₂-Catalyzed Three-Component Coupling for Pyrimidine Synthesis.
Caption: Microwave-Assisted Pyrimidine Synthesis from Chalcones.
References
A Comparative Analysis of Leaving Groups in Nucleophilic Aromatic Substitution of Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of common leaving groups in the nucleophilic aromatic substitution (SNAr) of pyrimidine (B1678525) rings. The selection of an appropriate leaving group is critical for the efficient synthesis of substituted pyrimidines, a scaffold of immense importance in medicinal chemistry and drug development. This document summarizes experimental data, presents detailed experimental protocols, and visualizes key concepts to aid in the rational design of synthetic routes.
Introduction to SNAr on Pyrimidines
Nucleophilic aromatic substitution on pyrimidines is a fundamental reaction for the functionalization of this electron-deficient heterocycle. The presence of two electronegative nitrogen atoms in the ring facilitates the attack of nucleophiles, proceeding through a Meisenheimer intermediate.[1] The reaction rate is significantly influenced by the nature of the leaving group, the substituents on the pyrimidine ring, and the reaction conditions.
The generally accepted mechanism involves a two-step addition-elimination process. The first step, the nucleophilic attack, is typically the rate-determining step.[1] This is followed by the rapid expulsion of the leaving group to restore the aromaticity of the ring.
Comparative Data of Leaving Groups
The lability of a leaving group in the SNAr of pyrimidines does not follow the trends observed in aliphatic nucleophilic substitutions (SN1 and SN2). For halogen leaving groups, the reactivity order is F > Cl > Br > I, which is inverse to the order of their bond strengths to carbon.[1] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-determining step.[1]
Sulfonyl groups, such as methylsulfonyl (-SO2CH3), are exceptionally potent leaving groups in this reaction, often demonstrating significantly higher reactivity compared to halogens.
Table 1: Quantitative Comparison of Leaving Group Reactivity in Pyrimidine SNAr
| Leaving Group | Pyrimidine Substrate | Nucleophile | Solvent | Relative Rate/Yield | Reference |
| -SO2CH3 | 2-(Methylsulfonyl)pyrimidine (B77071) | Glutathione (B108866) (GSH) | Aqueous Buffer | Highly Reactive (k ≈ 10-2 M-1s-1) | [2] |
| -Cl | 2-Chloropyrimidine | Glutathione (GSH) | Aqueous Buffer | No observable reaction after 6h | [2] |
| -Br | 2-Bromopyrimidine | Glutathione (GSH) | Aqueous Buffer | No observable reaction after 6h | [2] |
| -F | Generic Aryl-F | Piperidine | Methanol | ~3300 times faster than I | [1] |
| -Cl | Generic Aryl-Cl | Piperidine | Methanol | ~3 times faster than I | [1] |
| -Br | Generic Aryl-Br | Piperidine | Methanol | ~3 times faster than I | [1] |
| -I | Generic Aryl-I | Piperidine | Methanol | Baseline | [1] |
| -SCH3 | 2-(Methylthio)pyrimidine | Glutathione (GSH) | Aqueous Buffer | No observable reaction after 6h | [2] |
Note: The relative rates for halogens are based on a study of a generic SNAr reaction, as a complete comparative kinetic study on a single pyrimidine substrate was not available. However, the trend is widely accepted for electron-deficient heterocycles.
Experimental Protocols
Below are detailed methodologies for conducting a comparative study of leaving groups in the SNAr of pyrimidines.
1. General Protocol for the Reaction of Halopyrimidines with an Amine Nucleophile
This protocol is designed for the comparison of different halogens as leaving groups on a pyrimidine core.
-
Materials:
-
2-Fluoropyrimidine, 2-Chloropyrimidine, 2-Bromopyrimidine, 2-Iodopyrimidine (or other desired halopyrimidine isomers)
-
Amine nucleophile (e.g., morpholine, piperidine, or a primary amine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Acetonitrile (MeCN))
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, stirring and heating apparatus
-
-
Procedure:
-
To four separate, dry, round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere, add the corresponding halopyrimidine (1.0 eq.).
-
To each flask, add the amine nucleophile (1.1 eq.) and the anhydrous solvent.
-
Add the non-nucleophilic base (1.5 eq.) to each reaction mixture.
-
Stir the reactions at a constant temperature (e.g., 80 °C).
-
Monitor the progress of each reaction at regular intervals (e.g., every hour) by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixtures to room temperature.
-
Perform an aqueous workup by diluting the reaction mixture with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica (B1680970) gel.
-
Characterize the products by NMR spectroscopy and mass spectrometry and determine the yield for each reaction.
-
2. Protocol for the Reaction of a Sulfonylpyrimidine with a Thiol Nucleophile
This protocol is adapted from a study on the reactivity of 2-sulfonylpyrimidines with glutathione.[2]
-
Materials:
-
2-(Methylsulfonyl)pyrimidine
-
Glutathione (GSH)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Co-solvent (e.g., DMSO)
-
UV-Vis spectrophotometer or HPLC for reaction monitoring
-
-
Procedure:
-
Prepare a stock solution of the 2-(methylsulfonyl)pyrimidine in DMSO.
-
Prepare a stock solution of glutathione in the phosphate buffer.
-
In a cuvette or vial, mix the phosphate buffer and the glutathione stock solution.
-
Initiate the reaction by adding a small volume of the 2-(methylsulfonyl)pyrimidine stock solution to the glutathione solution.
-
Immediately begin monitoring the reaction by observing the change in absorbance at a specific wavelength or by taking aliquots at regular intervals for HPLC analysis to determine the rate of product formation.
-
The second-order rate constant can be calculated from the reaction progress curves.
-
Visualizing Reaction Mechanisms and Workflows
General Mechanism of SNAr on a Pyrimidine Ring
Caption: General mechanism of nucleophilic aromatic substitution on a pyrimidine ring.
Experimental Workflow for Comparative Study
Caption: Workflow for a comparative study of leaving groups in pyrimidine SNAr.
Conclusion
The choice of leaving group is a critical parameter in the design of efficient SNAr reactions on pyrimidines. The experimental data clearly indicates that sulfonyl groups are vastly superior leaving groups compared to halogens and methylthio groups, offering rapid and clean reactions. Among the halogens, fluorine is the most reactive due to its high electronegativity, which enhances the electrophilicity of the carbon center. This guide provides the necessary data, protocols, and conceptual framework for researchers to make informed decisions in the synthesis of novel pyrimidine-based molecules.
References
Assessing the Purity of Synthesized 4,6-dichloro-2-methylpyrimidine: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous assessment of purity for synthesized intermediates like 4,6-dichloro-2-methylpyrimidine is a cornerstone of quality control and successful downstream applications. This versatile building block is instrumental in the synthesis of various pharmaceutical agents, and the presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] This guide provides an objective comparison of key analytical techniques for determining the purity of this compound, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity determination hinges on factors such as the required accuracy, sensitivity, sample throughput, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most common and powerful techniques for this purpose.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Intrinsic quantitative analysis based on the direct relationship between the NMR signal integral and the number of nuclei. |
| Primary Application | Routine purity testing, quantification of non-volatile impurities. | Purity testing, identification and quantification of volatile impurities and byproducts. | Absolute purity determination without the need for a specific reference standard of the analyte. |
| Typical Purity Range (%) | 95-99.9% | 95-99.9% | 98-100% |
| Advantages | High resolution and sensitivity; suitable for a wide range of compounds.[2] | High separation efficiency for volatile compounds; provides structural information of impurities.[2] | Primary analytical method; high precision and accuracy; provides structural confirmation. |
| Limitations | Requires a reference standard for quantification; higher solvent consumption. | Not suitable for non-volatile or thermally labile impurities. | Lower throughput; requires a higher concentration of the analyte. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the purity assessment of this compound, capable of separating the main compound from non-volatile impurities. A reverse-phase method is typically employed.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for MS compatibility) is often effective. For a similar compound, a mobile phase of acetonitrile, water, and phosphoric acid has been used.[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly suitable for the analysis of volatile and thermally stable compounds like this compound. It offers excellent separation and definitive identification of impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness)
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate.
Data Analysis: Purity is assessed by the area percent of the main peak in the total ion chromatogram (TIC). The mass spectrometer allows for the identification of impurities by comparing their mass spectra with libraries (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method of measurement that can determine the purity of a substance without the need for a reference standard of the analyte itself.[4] It relies on the use of a certified internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Experimental Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d6, CDCl3) in a vial.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
Ensure a good signal-to-noise ratio by adjusting the number of scans.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for purity assessment and the logical relationship for selecting an appropriate analytical method.
Caption: Experimental workflow for purity assessment.
Caption: Method selection guide.
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of Dichloromethylpyrimidine Isomers: A Guide for Researchers
A detailed analysis of the spectroscopic characteristics of 4,6-dichloro-2-methylpyrimidine and its key isomers, providing researchers with essential data for identification and differentiation.
This guide offers a comparative analysis of the spectroscopic profiles of four key isomers of dichloromethylpyrimidine: this compound, 2,4-dichloro-6-methylpyrimidine, 4,6-dichloro-5-methylpyrimidine, and 2,4-dichloro-5-methylpyrimidine. Understanding the distinct spectroscopic signatures of these isomers is crucial for researchers in medicinal chemistry and drug development for unambiguous identification and characterization of these important synthetic intermediates. This document provides a compilation of available experimental and predicted spectroscopic data, alongside standardized experimental protocols for acquiring such data.
Isomer Structures and Nomenclature
The four isomers under comparison are positional isomers, differing in the placement of the two chlorine atoms and one methyl group on the pyrimidine (B1678525) ring.
| Isomer Name | Structure |
| This compound | |
| 2,4-dichloro-6-methylpyrimidine | |
| 4,6-dichloro-5-methylpyrimidine | |
| 2,4-dichloro-5-methylpyrimidine |
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the four isomers. This data is essential for distinguishing between them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectra
| Isomer | Chemical Shift (δ) and Multiplicity |
| This compound | ~2.6 ppm (s, 3H, CH₃), ~7.5 ppm (s, 1H, Ar-H) |
| 2,4-dichloro-6-methylpyrimidine | 2.53 ppm (s, 3H, CH₃), 7.45 ppm (s, 1H, Ar-H)[1] |
| 4,6-dichloro-5-methylpyrimidine | ~2.4 ppm (s, 3H, CH₃), ~8.7 ppm (s, 1H, Ar-H) |
| 2,4-dichloro-5-methylpyrimidine | 2.45 ppm (s, 3H, CH₃), 8.55 ppm (s, 1H, Ar-H) |
¹³C NMR Spectra
| Isomer | Chemical Shifts (δ) |
| This compound | Data not readily available in searched literature. |
| 2,4-dichloro-6-methylpyrimidine | 24.1, 121.7, 162.0, 164.2, 172.2 ppm |
| 4,6-dichloro-5-methylpyrimidine | Data not readily available in searched literature. A labeled version with 13C is available, suggesting the data can be acquired. |
| 2,4-dichloro-5-methylpyrimidine | Data not readily available in searched literature. |
Infrared (IR) Spectroscopy
Key distinguishing peaks in the fingerprint region are highlighted.
| Isomer | Major IR Peaks (cm⁻¹) |
| This compound | 1550, 1525, 1380, 1280, 1180, 1050, 830, 790 cm⁻¹ |
| 2,4-dichloro-6-methylpyrimidine | 1570, 1530, 1400, 1300, 1150, 1080, 850, 800 cm⁻¹ |
| 4,6-dichloro-5-methylpyrimidine | 1540, 1510, 1370, 1250, 1170, 1030, 870, 770 cm⁻¹ |
| 2,4-dichloro-5-methylpyrimidine | No experimental data readily available in searched literature. |
Mass Spectrometry (MS)
All isomers have the same molecular weight (162.00 g/mol ) and will exhibit a characteristic isotopic pattern for two chlorine atoms. The fragmentation patterns, however, can be used for differentiation.
| Isomer | Molecular Ion (m/z) and Key Fragments |
| This compound | M⁺ at m/z 162/164/166. Fragmentation involves loss of Cl, CH₃, and HCN.[2] |
| 2,4-dichloro-6-methylpyrimidine | M⁺ at m/z 162/164/166. Fragmentation patterns are expected to be similar to the 4,6-dichloro-2-methyl isomer but may show subtle differences in fragment ion intensities. |
| 4,6-dichloro-5-methylpyrimidine | M⁺ at m/z 162/164/166. Data not readily available in searched literature. |
| 2,4-dichloro-5-methylpyrimidine | M⁺ at m/z 162/164/166. Data not readily available in searched literature. |
Experimental Protocols
Standardized protocols for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the dichloromethylpyrimidine isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a different deuterated solvent.
-
Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Place a small amount of the solid dichloromethylpyrimidine isomer directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) after analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the isomer (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Visualization of Isomeric Relationships
The following diagram illustrates the structural relationship between the four dichloromethylpyrimidine isomers.
Caption: Isomers and their characterization methods.
References
evaluating the efficiency of different bases in pyrimidine amination reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of an amino group to a pyrimidine (B1678525) scaffold is a cornerstone transformation in the synthesis of a vast array of biologically active molecules and pharmaceuticals. The choice of base in these amination reactions is a critical parameter that significantly influences reaction efficiency, yield, and in some cases, regioselectivity. This guide provides an objective comparison of the performance of various bases in two of the most common pyrimidine amination methodologies: the Palladium-Catalyzed Buchwald-Hartwig amination and the catalyst-free Nucleophilic Aromatic Substitution (SNAr). The information presented is supported by experimental data from peer-reviewed literature to aid in the rational selection of reaction conditions.
Data Presentation: Quantitative Comparison of Bases
The following tables summarize quantitative data for different bases in both Buchwald-Hartwig and SNAr amination reactions of chloropyrimidines. It is important to note that direct comparison across different studies can be challenging due to variations in substrates, ligands (for palladium-catalyzed reactions), solvents, and temperatures. However, the presented data provides valuable insights into the general efficacy of each base.
Table 1: Comparison of Bases in Palladium-Catalyzed Buchwald-Hartwig Amination of Chloropyrimidines
| Base | Pyrimidine Substrate | Amine | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sodium tert-butoxide (NaOtBu) | 2-Chloropyrimidine | Various aryl- and heteroarylamines | Pd₂(dba)₃ / Dialkylbiarylphosphine ligand | Toluene or Dioxane | 80-120 | Varies | High | [1] |
| Lithium hexamethyldisilazide (LiHMDS) | 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | Pd(OAc)₂ / dppb | THF | -20 | 1 | >99 (regioselectivity) | [2] |
| Cesium carbonate (Cs₂CO₃) | 2-Chloropyrimidine | Various amines | Palladium precatalyst | Toluene or Dioxane | 80-120 | Varies | Good to High | [1] |
| Potassium carbonate (K₂CO₃) | 2-Chloropyrimidine | Various amines | Palladium precatalyst | Toluene or Dioxane | 80-120 | Varies | Moderate to High | [1] |
Table 2: Comparison of Bases in Nucleophilic Aromatic Substitution (SNAr) Amination of Chloropyrimidines
| Base | Pyrimidine Substrate | Amine | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Potassium carbonate (K₂CO₃) | 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | DMAc | RT | 1 | 70:30 (C4:C2 isomer ratio) | [2] |
| Lithium hexamethyldisilazide (LiHMDS) | 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | THF | 0 | 1 | 95 (>99:1 C4:C2 isomer ratio) | [2] |
| Triethylamine (TEA) | 2-Amino-4,6-dichloropyrimidine | Substituted amines | Ethanol | Reflux | 3 | Not specified | [3] |
| Diisopropylethylamine (DIPEA) | 4-Chloropyrimidine derivative | Amine nucleophile | Ethanol | Not specified | Not specified | Not specified | |
| No Base (amine acts as base) | 2-Chloropyrazine | Morpholine | Water | 100 | Not specified | High | [4] |
Mandatory Visualization
Reaction Mechanisms and Experimental Workflows
To visualize the underlying processes, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to the Thermal Stability of Dichloropyrimidine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the thermal stability of various dichloropyrimidine isomers. Understanding the thermal properties of these compounds is crucial for their application in drug development and other chemical syntheses, as it impacts storage, handling, and reaction conditions. While direct comparative experimental data on the decomposition temperatures of all dichloropyrimidine isomers is limited in publicly available literature, this guide provides an overview of the experimental methodologies used to assess thermal stability and summarizes general trends observed for substituted pyrimidines.
Data on Dichloropyrimidine Isomers
A thorough review of available literature and safety data sheets reveals a notable lack of specific, quantitative data on the decomposition temperatures of most dichloropyrimidine isomers. For isomers such as 2,4-dichloropyrimidine, 4,6-dichloropyrimidine, 2,5-dichloropyrimidine, and 4,5-dichloropyrimidine, the decomposition temperature is consistently reported as "not available."
One study on various pyrimidine (B1678525) derivatives suggested that the thermal stability is influenced by the nature and position of substituents on the pyrimidine ring[1][2][3]. However, without direct experimental analysis of dichloropyrimidine isomers, a precise quantitative comparison is not possible at this time.
The following table summarizes the available physical properties of common dichloropyrimidine isomers, which can indirectly inform on their relative stability. Generally, isomers with higher melting and boiling points may exhibit greater thermal stability.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Decomposition Temperature (°C) |
| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | 57-61 | 101 @ 23 mmHg | Not available |
| 4,6-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | 63-69 | 176 | Not available |
| 2,5-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | Not available | Not available | Not available |
| 4,5-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | Not available | 219.7 | Not available |
| 2,6-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | Not available | Not available | Not available |
Experimental Protocols for Thermal Stability Analysis
The thermal stability of chemical compounds is typically determined using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide valuable information on the decomposition and phase transition temperatures of materials.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a constant rate. This technique is used to determine the temperature at which a compound begins to decompose.
General Experimental Protocol:
-
Sample Preparation: A small amount of the dichloropyrimidine isomer (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible, commonly made of alumina (B75360) or platinum.
-
Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace.
-
Experimental Conditions: The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: The sample is heated at a linear rate, typically 10°C/min, over a specified temperature range (e.g., from ambient temperature to 600°C).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting plot of mass versus temperature is known as a thermogram.
-
Data Analysis: The onset temperature of decomposition is determined from the thermogram, which is the temperature at which a significant mass loss begins.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.
General Experimental Protocol:
-
Sample Preparation: A small amount of the dichloropyrimidine isomer (typically 2-5 mg) is weighed and hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Experimental Conditions: The DSC cell is purged with an inert gas, such as nitrogen.
-
Heating Program: The sample and reference are heated at a constant rate (e.g., 10°C/min) over a desired temperature range.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference.
-
Data Analysis: The resulting DSC curve shows endothermic and exothermic peaks corresponding to thermal events. The peak temperature of an exothermic event can indicate the decomposition temperature.
Logical Workflow for Comparison
The following diagram illustrates the logical workflow for a comparative study of the thermal stability of dichloropyrimidine isomers.
Caption: Workflow for Comparative Thermal Stability Analysis.
References
A Comparative Guide to the Reaction Kinetics of Nucleophilic Substitution on 4,6-Dichloro-2-methylpyrimidine
This guide provides a detailed analysis of the reaction kinetics for nucleophilic substitution on 4,6-dichloro-2-methylpyrimidine, a key intermediate in the synthesis of various biologically active compounds. The content is tailored for researchers, scientists, and drug development professionals, offering a comparative perspective against other relevant dichloropyrimidine isomers.
Introduction to Reactivity
The pyrimidine (B1678525) scaffold is a fundamental core in numerous pharmaceuticals. Functionalization of this ring system, often through nucleophilic aromatic substitution (SNAr), is a cornerstone of medicinal chemistry. This compound is a symmetrical molecule, which simplifies the initial monosubstitution as the C4 and C6 positions are chemically equivalent. This is in contrast to asymmetrical isomers like 2,4-dichloropyrimidine, where regioselectivity between the C2 and C4 positions is a significant challenge that depends heavily on the substituents and reaction conditions.[1][2]
The reactivity of dichloropyrimidines in SNAr reactions is primarily governed by the stability of the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. The electron-withdrawing nature of the two ring nitrogens facilitates this attack and stabilizes the intermediate, making pyrimidines more reactive towards nucleophiles than corresponding benzene (B151609) derivatives.[3]
Comparative Kinetic Data
While extensive quantitative kinetic data for this compound is not always readily available in a single source, a comparative analysis can be constructed from various studies on related compounds. The following table summarizes typical reaction outcomes and provides a qualitative comparison with 2,4-dichloropyrimidine.
| Feature | This compound | 2,4-Dichloropyrimidine (unsubstituted) |
| Regioselectivity | Single product upon monosubstitution (C4/C6 equivalent) | Primarily C4 substitution with most nucleophiles.[1][2][4] C2 selectivity can be achieved under specific conditions.[4][5] |
| Relative Reactivity | Generally reactive due to two activating nitrogen atoms. | Highly reactive, with the C4 position being particularly susceptible to attack. |
| Typical Nucleophiles | Primary/Secondary Amines, Alkoxides, Thiols | Primary/Secondary Amines, Alkoxides, Thiols, Arylboronic acids (Suzuki coupling).[4] |
| Reaction Conditions | Often proceeds at room temperature or with gentle heating. Base (e.g., TEA, DIPEA) is typically required.[6] | Similar to 4,6-isomer, though C2 substitution may require specific catalysts or conditions.[5][7] |
| Second Substitution | Possible, but the first introduced group can deactivate or activate the ring towards the second substitution. | More complex due to the influence of the first substituent on the reactivity of the remaining chlorine. |
Reaction Pathway and Experimental Workflow
The general mechanism for the SNAr reaction on this compound proceeds through a two-step addition-elimination pathway.
Caption: Generalized SNAr pathway on this compound.
A typical workflow for analyzing the kinetics of this reaction involves careful monitoring of reactant consumption and product formation over time.
Caption: Experimental workflow for kinetic analysis of SNAr reactions.
Experimental Protocols
Below is a generalized protocol for studying the reaction kinetics of nucleophilic substitution on this compound with an amine.
Objective: To determine the rate constant for the reaction between this compound and a representative amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)[6]
-
Anhydrous solvent (e.g., Acetonitrile or THF)
-
Internal standard for analysis (e.g., dodecane)
-
Quenching solution (e.g., dilute HCl)
-
Reaction vessel with magnetic stirring and temperature control
Procedure:
-
Reactant Preparation: Prepare stock solutions of this compound, the amine nucleophile, DIPEA, and the internal standard in the chosen anhydrous solvent.
-
Reaction Setup: In a temperature-controlled reaction vessel under an inert atmosphere (e.g., nitrogen), add the solvent, the this compound solution, and the internal standard solution. Allow the mixture to equilibrate to the desired temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the reaction by adding the amine nucleophile and the base. Start a timer immediately.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. This stops the reaction by protonating the amine and base.
-
Analysis: Analyze the quenched samples using a calibrated analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of the remaining this compound relative to the internal standard.
-
Data Processing: Plot the concentration of this compound versus time. Depending on the reaction order, which is typically second-order overall (first-order in each reactant), plot the appropriate linearized form (e.g., 1/[Reactant] vs. time) to determine the rate constant (k) from the slope of the line.[8][9]
Troubleshooting:
-
Low Yield: Ensure anhydrous conditions, as water can hydrolyze the starting material.[6] Consider increasing the temperature if the reaction is too slow.
-
Side Reactions: If the solvent is nucleophilic (e.g., methanol), it may compete with the intended nucleophile, a phenomenon known as solvolysis.[6] Use a non-nucleophilic solvent to avoid this.
Conclusion
This compound serves as a valuable substrate for SNAr reactions due to its symmetric nature, which circumvents the issue of regioselectivity in monosubstitution reactions. Its reactivity is comparable to other dichloropyrimidines, making it an attractive building block in medicinal chemistry. Understanding the kinetics of its reactions allows for the rational design of synthetic routes and the optimization of reaction conditions to achieve desired products efficiently. The provided protocols and workflows offer a foundational approach for researchers to quantitatively assess the reactivity of this and related heterocyclic electrophiles.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. benchchem.com [benchchem.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4,6-Dichloro-2-methylpyrimidine
For researchers and professionals in drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 4,6-Dichloro-2-methylpyrimidine, a compound that requires careful handling due to its hazardous properties. Adherence to these procedures is essential for protecting personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is critical to handle this compound with the appropriate safety measures. This compound is classified as a hazardous substance, and direct contact should be avoided.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.
-
Body Protection: A laboratory coat or other protective clothing is mandatory to prevent skin exposure.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to prevent the inhalation of dust or vapors.[1][2]
Quantitative Data Summary
The following table summarizes the key hazard information for this compound, crucial for its safe handling and disposal.
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Acute Oral Toxicity | H302: Harmful if swallowed[2][3] | Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical attention.[2] |
| Skin Sensitization | H317: May cause an allergic skin reaction[2][3] | Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves.[2] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage (as reported in some sources)[3] | Wear protective gloves, protective clothing, and eye/face protection.[1] |
| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects[2][3] | Avoid release to the environment. Collect spillage.[2] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a systematic manner that complies with institutional and regulatory standards. Under no circumstances should this chemical be disposed of in regular trash or down the drain.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials like gloves, wipes, and glassware, as hazardous waste.
-
This compound is a halogenated organic compound and should be segregated from non-halogenated waste streams to facilitate proper disposal by a certified hazardous waste management company.
-
-
Containerization:
-
Use a designated, chemically compatible, and leak-proof container with a secure lid for collecting the waste. High-density polyethylene (B3416737) (HDPE) containers are a suitable option.
-
Ensure the exterior of the waste container is clean and free from contamination.
-
-
Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid using abbreviations or chemical formulas)
-
The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The name and contact information of the generating laboratory or researcher.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
Utilize secondary containment to prevent the spread of material in case of a leak.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to transport the hazardous waste off-site yourself.
-
-
Empty Container Disposal:
-
An empty container that previously held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.
-
After triple-rinsing and allowing the container to dry completely, and with the label defaced or removed, it may be disposed of as non-hazardous waste, in accordance with your institution's policies.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4,6-Dichloro-2-methylpyrimidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4,6-Dichloro-2-methylpyrimidine. The following procedures are based on established safety protocols for hazardous chemicals and are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Summary
This compound is classified as a hazardous chemical. Key hazards include:
-
Harmful if swallowed.[1]
-
Causes skin irritation and may cause an allergic skin reaction.[1][2]
-
Causes serious eye irritation.[2]
-
Toxic to aquatic life with long-lasting effects.[1]
Some safety data sheets also indicate that it may cause severe skin burns and eye damage.[4][5]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust and splashes.[2][3] A face shield should be worn over goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection. For prolonged contact or handling larger quantities, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for tears or holes before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin.[3] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator, such as a dust mask type N95 (US), should be used if engineering controls like a fume hood are not available or if exposure limits may be exceeded.[6][7] |
Safe Handling and Storage Protocol
Adherence to proper handling and storage procedures is critical for laboratory safety.
Handling:
-
Preparation: Ensure that an eyewash station and safety shower are readily accessible.[7][8]
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][8]
-
Dispensing: When weighing or transferring the solid, avoid generating dust.[3] Use appropriate tools (e.g., spatula) and techniques to minimize dust formation.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1][3] Do not breathe in dust or fumes.[1][2]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[1][2] Do not eat, drink, or smoke in the work area.[1][3]
Storage:
-
Keep the container tightly closed to prevent contamination and moisture absorption.[2][8]
-
Store away from incompatible materials such as strong oxidizing agents.[4][7]
Emergency Procedures: First Aid
In case of exposure, immediate action is crucial.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][8] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation or a rash occurs, get medical advice.[1][2][7] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][7][8] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give them plenty of water to drink. Seek immediate medical attention.[1][8] |
Spill and Disposal Plan
Proper management of spills and waste is essential to prevent environmental contamination and ensure safety.
Spill Response:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, prevent further leakage or spillage if it is safe to do so.
-
Clean-up: For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[8] Avoid generating dust.[3] For liquid spills, absorb with an inert material (e.g., sand, diatomite).[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) followed by soap and water.[1]
Waste Disposal:
-
Chemical Waste: Dispose of unused this compound and any cleanup materials as hazardous waste.[1][2] All disposals must be in accordance with local, state, and federal regulations.
-
Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, should be considered contaminated and disposed of as hazardous waste.
Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. This compound 98 1780-26-3 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
